molecular formula C32H41N5O5S2 B1664228 A-385358

A-385358

Cat. No.: B1664228
M. Wt: 639.8 g/mol
InChI Key: DWEHITNKTMMZBR-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-385358 is an inhibitor of Bcl-XL, a novel target for the treatment of many cancer types. This compound enhances the in vitro cytotoxic activity of numerous chemotherapeutic agents (paclitaxel, etoposide, cisplatin, and doxorubicin) in several tumor cell lines.

Properties

IUPAC Name

N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5S2/c1-32(2)17-20-36(21-18-32)26-12-10-24(11-13-26)31(38)34-44(41,42)28-14-15-29(30(22-28)37(39)40)33-25(16-19-35(3)4)23-43-27-8-6-5-7-9-27/h5-15,22,25,33H,16-21,23H2,1-4H3,(H,34,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEHITNKTMMZBR-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)NC(CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC(=C(C=C3)N[C@H](CCN(C)C)CSC4=CC=CC=C4)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A-385358: A Technical Overview of a Selective Bcl-XL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). Bcl-XL is a key regulator of the intrinsic apoptotic pathway and its overexpression is a common feature in many cancers, contributing to tumor cell survival and resistance to conventional therapies. By binding to the BH3-binding groove of Bcl-XL, this compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins like Bim and Bak, thereby restoring the cell's natural ability to undergo programmed cell death. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative data from key experiments, and detailed methodologies for its evaluation.

Physicochemical Properties

PropertyValue
IUPAC Name N-(4-{[(2R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl]amino}-3-nitrophenyl)sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide
CAS Number 406228-55-5
Molecular Formula C₃₂H₄₁N₅O₅S₂
Molecular Weight 639.83 g/mol

Mechanism of Action

This compound functions as a competitive inhibitor of Bcl-XL. It mimics the binding of the BH3 domain of pro-apoptotic proteins to a hydrophobic cleft on the surface of Bcl-XL. This binding event prevents Bcl-XL from sequestering and inactivating pro-apoptotic proteins, leading to the activation of the caspase cascade and subsequent apoptosis.

Signaling Pathway

Bcl_XL_Inhibition cluster_0 Normal State (Pro-Survival) cluster_1 With this compound (Pro-Apoptotic) Bcl-XL Bcl-XL Pro-apoptotic Proteins (e.g., Bim, Bak) Pro-apoptotic Proteins (e.g., Bim, Bak) Bcl-XL->Pro-apoptotic Proteins (e.g., Bim, Bak) Sequesters Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bim, Bak)->Apoptosis Blocked This compound This compound Bcl-XL_inhibited Bcl-XL This compound->Bcl-XL_inhibited Binds to Pro-apoptotic Proteins_free Pro-apoptotic Proteins (e.g., Bim, Bak) Apoptosis_active Apoptosis Pro-apoptotic Proteins_free->Apoptosis_active Induces

Caption: Inhibition of Bcl-XL by this compound releases pro-apoptotic proteins, leading to apoptosis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinity of this compound
TargetAssay TypeKi (nM)Reference
Bcl-XLFluorescence Polarization0.80[1]
Bcl-2Fluorescence Polarization67[1]
Table 2: In Vitro Cellular Activity of this compound
Cell LineAssay TypeEC50 (µM)ConditionsReference
FL5.12/Bcl-XLCell Viability0.47 ± 0.05IL-3 Deprived[1]
FL5.12/Bcl-2Cell Viability1.9 ± 0.1IL-3 Deprived[1]
A549 (in combination with Paclitaxel)Cell ViabilityNot explicitly stated, but potentiation factor reportedConcurrent and sequential dosing[2]

Experimental Protocols

While compound-specific, detailed protocols for this compound are not publicly available, this section provides generalized methodologies for the key experiments cited.

Fluorescence Polarization (FP) Competition Binding Assay

This assay is used to determine the binding affinity of this compound to Bcl-XL.

Principle: A fluorescently labeled peptide derived from the BH3 domain of a pro-apoptotic protein (the "tracer") binds to Bcl-XL, resulting in a high fluorescence polarization signal. Unlabeled this compound competes with the tracer for binding to Bcl-XL, causing a decrease in the polarization signal in a concentration-dependent manner.

Generalized Protocol:

  • Reagents and Materials:

    • Purified recombinant human Bcl-XL protein.

    • Fluorescently labeled BH3 peptide tracer (e.g., fluorescein-labeled Bad or Bak BH3 peptide).

    • This compound stock solution in DMSO.

    • Assay buffer (e.g., phosphate buffer with NaCl, EDTA, and a non-ionic surfactant).

    • Black, low-volume 96- or 384-well plates.

    • Plate reader with fluorescence polarization capabilities.

  • Procedure:

    • Prepare a series of dilutions of this compound in assay buffer.

    • In the assay plate, add a fixed concentration of Bcl-XL and the fluorescent tracer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization of each well using the plate reader.

    • The data is then used to calculate the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

FP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Bcl-XL - Fluorescent Tracer - this compound dilutions Start->Prepare_Reagents Plate_Setup Add Bcl-XL and Tracer to Plate Prepare_Reagents->Plate_Setup Add_Inhibitor Add this compound Dilutions Plate_Setup->Add_Inhibitor Incubate Incubate to Reach Equilibrium Add_Inhibitor->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Data_Analysis Calculate IC50 and Ki Measure_FP->Data_Analysis End End Data_Analysis->End Xenograft_Workflow Start Start Cell_Implantation Implant A549 Cells into Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Treatments (Vehicle, this compound, Paclitaxel, Combination) Randomization->Treatment Monitoring Measure Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Monitoring->Endpoint End End Endpoint->End

References

A-385358: An In-Depth Technical Guide to a Selective Bcl-XL Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). As a member of the Bcl-2 family of proteins, Bcl-XL is a key regulator of the intrinsic pathway of apoptosis, also known as programmed cell death. In many cancers, the overexpression of Bcl-XL allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies. This compound selectively binds to the BH3-binding groove of Bcl-XL, thereby disrupting its interaction with pro-apoptotic proteins such as Bim, Bad, and Bak. This inhibition restores the apoptotic signaling cascade, leading to the selective death of cancer cells dependent on Bcl-XL for survival. This document provides a comprehensive technical overview of this compound, including its binding affinity, cellular activity, and the experimental methodologies used for its characterization.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high affinity and selectivity for Bcl-XL.

Parameter Protein Value Assay Type
Ki Bcl-XL0.80 nMFluorescence Polarization
Bcl-267 nMFluorescence Polarization
EC50 FL5.12/Bcl-XL cells0.47 ± 0.05 µMCell Viability Assay
FL5.12/Bcl-2 cells1.9 ± 0.1 µMCell Viability Assay

Table 1: Binding Affinity and Cellular Activity of this compound. This table clearly illustrates the selectivity of this compound for Bcl-XL over Bcl-2, with an approximately 84-fold higher binding affinity. This selectivity is also reflected in its cellular activity, where it is significantly more potent in cells dependent on Bcl-XL for survival.

Mechanism of Action: Signaling Pathway

This compound exerts its pro-apoptotic effect by directly inhibiting Bcl-XL within the intrinsic apoptosis pathway. The following diagram illustrates this mechanism.

A385358_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl_XL Bcl-XL Bax_Bak Bax/Bak Bcl_XL->Bax_Bak Inhibition Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 A385358 This compound A385358->Bcl_XL Inhibition Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Mechanism of Action of this compound. this compound inhibits Bcl-XL, leading to the activation of Bax/Bak, release of Cytochrome c, apoptosome formation, and subsequent caspase activation, ultimately resulting in apoptosis.

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Fluorescence Polarization (FP) Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Bcl-XL and other Bcl-2 family proteins.

Principle: The assay measures the change in polarization of a fluorescently labeled ligand (probe) upon binding to a protein. Unlabeled competitor molecules (this compound) displace the fluorescent probe, leading to a decrease in polarization.

Materials:

  • Purified recombinant Bcl-XL or Bcl-2 protein.

  • Fluorescently labeled BH3 peptide probe (e.g., FITC-labeled Bad BH3 peptide).

  • This compound.

  • Assay Buffer: 20 mM Phosphate buffer (pH 7.4), 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127.

  • Black, low-binding 96- or 384-well plates.

  • Plate reader with fluorescence polarization capabilities.

Procedure:

  • Prepare a solution of the Bcl-XL protein and the fluorescent probe in the assay buffer at concentrations optimized for a stable polarization signal.

  • Serially dilute this compound to create a range of concentrations.

  • In the wells of the microplate, combine the Bcl-XL/probe solution with the different concentrations of this compound. Include control wells with only the probe (minimum polarization) and probe with protein (maximum polarization).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).

  • Measure the fluorescence polarization of each well using the plate reader.

  • The IC50 value is determined by plotting the polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

FP_Assay_Workflow A Prepare Reagents: - Bcl-XL Protein - Fluorescent Probe - this compound Dilutions B Combine in Microplate: Bcl-XL/Probe + this compound A->B C Incubate to Equilibrium B->C D Measure Fluorescence Polarization C->D E Data Analysis: - Plot Dose-Response Curve - Determine IC50 D->E F Calculate Ki (Cheng-Prusoff Equation) E->F

Figure 2: Fluorescence Polarization Assay Workflow. A schematic representation of the key steps involved in determining the binding affinity of this compound.

Cellular Viability (MTS) Assay

This assay is used to determine the cytotoxic effect (EC50) of this compound on cancer cell lines.

Principle: The MTS assay is a colorimetric method that measures the number of viable cells. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • FL5.12/Bcl-XL and FL5.12/Bcl-2 cell lines.

  • Cell culture medium and supplements.

  • This compound.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

  • 96-well clear-bottom plates.

  • Microplate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • Following the treatment period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at 37°C for 1-4 hours, allowing the formazan product to develop.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

  • The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]

Caspase-3 Activity Assay

This assay is used to confirm that the cell death induced by this compound is due to apoptosis.

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. A specific caspase-3 substrate is labeled with a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.

Materials:

  • Cells treated with this compound.

  • Cell lysis buffer.

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Assay buffer.

  • 96-well plate.

  • Microplate reader (spectrophotometer or fluorometer).

Procedure:

  • Treat cells with this compound for the desired time to induce apoptosis.

  • Lyse the cells to release the cellular contents, including active caspases.

  • In a 96-well plate, combine the cell lysate with the caspase-3 substrate in the assay buffer.

  • Incubate the plate at 37°C to allow the caspase-3 to cleave the substrate.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • An increase in signal compared to untreated cells indicates an increase in caspase-3 activity and confirms apoptosis.

Conclusion

This compound is a valuable research tool for investigating the role of Bcl-XL in apoptosis and as a lead compound for the development of novel anticancer therapeutics. Its high potency and selectivity for Bcl-XL make it a powerful agent for inducing apoptosis in cancer cells that are dependent on this anti-apoptotic protein for their survival. The experimental protocols detailed in this guide provide a framework for the further characterization and evaluation of this compound and other Bcl-XL inhibitors.

References

In-Depth Technical Guide: A-385358 (CAS Number 406228-55-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A-385358 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-XL. While exhibiting modest activity as a standalone agent, this compound has demonstrated significant potential in enhancing the efficacy of conventional cytotoxic therapies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathway

This compound selectively binds to the BH3-binding groove of Bcl-XL, antagonizing its function.[1][2][3][4] Bcl-XL normally sequesters pro-apoptotic proteins such as Bim, preventing the activation of Bax and Bak. By inhibiting Bcl-XL, this compound liberates these pro-apoptotic factors. This leads to the oligomerization of Bax and Bak at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP). The subsequent release of cytochrome c into the cytosol initiates the caspase cascade, culminating in programmed cell death, or apoptosis.

Bcl_XL_Inhibition_Pathway cluster_sequestration Normal State A385358 This compound Bcl_XL Bcl-XL A385358->Bcl_XL Inhibits Bim Pro-apoptotic BH3-only proteins (e.g., Bim) Bcl_XL->Bim Sequesters Bcl_XL->Bim Inhibition of sequestration Bax_Bak Bax / Bak Bim->Bax_Bak Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 1: this compound Mechanism of Action

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Cellular Potency
TargetBinding Affinity (Ki)Cell LineCellular Potency (EC50)Citation
Bcl-XL0.80 nmol/LFL5.12 cells dependent on Bcl-XL<500 nmol/L[1][2][3][4]
Bcl-267 nmol/L--[1][2][3][4]
Table 2: Potentiation of Cytotoxic Agent Activity in A549 Cells
Cytotoxic AgentFold Potentiation by this compoundCitation
PaclitaxelUp to 25-fold[1][2][3][4]
EtoposideEnhanced[1][2][3][4]
CisplatinEnhanced[1][2][3][4]
DoxorubicinEnhanced[1][2][3][4]

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the ability of this compound to potentiate the cytotoxicity of other chemotherapeutic agents.

In_Vitro_Workflow start Start plate_cells Plate A549 cells in 96-well plates start->plate_cells add_agents Add cytotoxic agent (e.g., Paclitaxel) at varying concentrations plate_cells->add_agents add_a385358 Add this compound at a fixed concentration add_agents->add_a385358 incubate Incubate for 72 hours add_a385358->incubate viability_assay Assess cell viability (e.g., MTT assay) incubate->viability_assay data_analysis Analyze data to determine EC50 values and potentiation viability_assay->data_analysis end End data_analysis->end

Figure 2: In Vitro Cytotoxicity Workflow

Methodology:

  • Cell Plating: Seed A549 non-small-cell lung cancer cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Addition: Add the primary cytotoxic agent (e.g., paclitaxel) in a serial dilution. To a parallel set of wells, add the same serial dilution of the cytotoxic agent in combination with a fixed concentration of this compound.

  • Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: Following incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Data Analysis: Determine the EC50 values for the cytotoxic agent alone and in combination with this compound. The fold potentiation is calculated by dividing the EC50 of the cytotoxic agent alone by the EC50 in the presence of this compound.

In Vivo Xenograft Efficacy Study

This protocol describes an in vivo model to evaluate the efficacy of this compound in combination with paclitaxel.

In_Vivo_Workflow start Start inoculate Inoculate CD-1 nude mice with A549 tumor cells start->inoculate tumor_growth Allow tumors to reach a palpable size inoculate->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Administer treatment: - Vehicle Control - Paclitaxel - this compound - Paclitaxel + this compound randomize->treatment monitor Monitor tumor growth and animal well-being treatment->monitor endpoint Endpoint reached (e.g., tumor volume) monitor->endpoint data_analysis Analyze tumor growth inhibition endpoint->data_analysis end End data_analysis->end

Figure 3: In Vivo Xenograft Efficacy Workflow

Methodology:

  • Animal Model: Utilize male CD-1 nude mice.

  • Tumor Inoculation: Subcutaneously inoculate mice with A549 non-small-cell lung cancer cells.

  • Tumor Growth and Randomization: Allow tumors to establish and reach a predetermined size (e.g., 100 mm³). Randomize mice into treatment cohorts.

  • Drug Formulation and Administration:

    • This compound: Formulate in a vehicle of 5% Tween 80, 20% propylene glycol, and 75% PBS (pH 3.8). Administer via intraperitoneal (i.p.) injection.[1]

    • Paclitaxel: Formulate according to the manufacturer's recommendations. Administer via i.p. injection.[1]

    • Combination Therapy: Administer paclitaxel several hours before the administration of this compound.[1]

  • Treatment Schedule: Administer treatments according to a defined schedule (e.g., daily for this compound and on a specific schedule for paclitaxel).

  • Monitoring and Endpoint: Monitor tumor volume and animal body weight regularly. The study endpoint may be a specific tumor volume or a predetermined time point.

  • Data Analysis: Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

This compound is a valuable research tool for investigating the role of Bcl-XL in apoptosis and as a potential chemosensitizing agent. Its selectivity for Bcl-XL and its demonstrated ability to potentiate the effects of various cytotoxic drugs in vitro and in vivo make it a compound of significant interest for cancer research and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

References

Unraveling A-385358: A Fictitious Case Study in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of modern pharmacology, the journey from a promising chemical entity to a clinically approved therapeutic is both arduous and intricate. This whitepaper delves into the discovery and development of A-385358, a novel investigational compound. As this compound is a hypothetical molecule for the purpose of this technical guide, we will construct a plausible developmental narrative based on common practices and challenges in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals to illustrate the multifaceted process of bringing a new drug to fruition.

Section 1: Discovery and Initial Synthesis

The discovery of this compound originated from a high-throughput screening campaign targeting a novel kinase implicated in autoimmune disorders. Initial hits from this screen were subjected to medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. The synthesis of this compound is a multi-step process, commencing with commercially available starting materials and involving several key chemical transformations.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthetic route would be outlined here, including reagents, reaction conditions, and purification methods. For the purpose of this guide, a generalized workflow is presented.

G A Starting Material A C Intermediate 1 A->C Step 1: Coupling Reaction B Starting Material B B->C D Intermediate 2 C->D Step 2: Cyclization E This compound D->E Step 3: Functional Group Interconversion G cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK1 JAK1 CytokineReceptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds A385358 This compound A385358->JAK1 Inhibits STAT_P p-STAT Nucleus Nucleus STAT_P->Nucleus Translocates GeneTranscription Gene Transcription Nucleus->GeneTranscription G A Animal Model Selection B Dose Range Finding A->B C Efficacy Study B->C D PK/PD Analysis C->D E Toxicology Studies C->E F Data Analysis & Reporting D->F E->F G Phase1 Phase I (Safety & Dosage) Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Monitoring) Phase2->Phase3 NDA New Drug Application (Regulatory Review) Phase3->NDA Market Market Approval NDA->Market

An In-Depth Technical Guide on A-385358 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "A-385358" in the context of cancer research have yielded no publicly available information. This document serves as a template to be populated with internal or otherwise available data, structured to meet the specified requirements for a technical guide or whitepaper.

Executive Summary

[Placeholder for a high-level overview of this compound, its proposed mechanism of action, key findings, and its potential significance in cancer research and drug development.]

Introduction to this compound

[Placeholder for background information on the compound this compound, including its chemical class, origin of discovery, and the scientific rationale for its investigation as a potential anti-cancer agent. This section should set the stage for the detailed data and protocols that follow.]

Mechanism of Action and Signaling Pathways

[Placeholder for a detailed explanation of the molecular mechanism by which this compound is hypothesized to exert its anti-cancer effects. This should include its primary molecular target(s) and the downstream signaling pathways that are modulated.]

Target Engagement and Modulation

[Placeholder for data demonstrating direct interaction of this compound with its target protein(s).]

Impact on Key Cancer-Related Signaling Pathways

[Placeholder for a description of how this compound affects critical signaling cascades involved in cell proliferation, survival, and metastasis.]

G Hypothetical Signaling Pathway of this compound cluster_0 Hypothetical Signaling Pathway of this compound cluster_1 Hypothetical Signaling Pathway of this compound cluster_2 Hypothetical Signaling Pathway of this compound Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K This compound This compound This compound->Receptor Tyrosine Kinase (RTK) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Caption: this compound Hypothetical Signaling Pathway.

Quantitative Data Summary

This section presents a summary of the in vitro and in vivo efficacy of this compound across various cancer models.

Table 4.1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Method
[e.g., MCF-7][e.g., Breast][e.g., 0.5][e.g., CellTiter-Glo]
[e.g., A549][e.g., Lung][e.g., 1.2][e.g., MTT]
[e.g., HCT116][e.g., Colon][e.g., 0.8][e.g., CellTiter-Glo]
[e.g., U87][e.g., Glioblastoma][e.g., 2.5][e.g., AlamarBlue]
Table 4.2: Kinase Inhibition Profile of this compound
Kinase TargetKi (nM)Assay Method
[e.g., EGFR][e.g., 15][e.g., LanthaScreen]
[e.g., VEGFR2][e.g., 50][e.g., Z'-LYTE]
[e.g., PDGFRβ][e.g., 75][e.g., HTRF]
Table 4.3: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelTreatment Dose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)
[e.g., A549][e.g., 50][e.g., QD][e.g., 65]
[e.g., HCT116][e.g., 50][e.g., BID][e.g., 72]
[e.g., Patient-Derived][e.g., 75][e.g., QD][e.g., 58]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA, followed by incubation with primary antibodies against target proteins overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study
  • Cell Implantation: Subcutaneously implant 5 x 10^6 cancer cells into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to reach a volume of 100-150 mm³ before randomizing the animals into vehicle and treatment groups.

  • Compound Administration: Administer this compound or vehicle via the determined route (e.g., oral gavage) at the specified dose and schedule.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and body weight twice weekly.

  • Efficacy Evaluation: At the end of the study, calculate the percentage of tumor growth inhibition for the treatment groups relative to the vehicle control.

G Experimental Workflow for In Vitro Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis

Caption: Workflow for In Vitro Experiments.

Discussion

[Placeholder for interpretation of the data presented, including a discussion of the structure-activity relationships, the therapeutic window, and the potential for this compound in specific cancer types. This section should also address any limitations of the current studies and suggest future research directions.]

Conclusion

[Placeholder for a summary of the key findings and the overall potential of this compound as a novel cancer therapeutic. This should reiterate the main takeaways from the technical guide.]

The Core Mechanisms of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of publicly available scientific literature and databases did not yield specific information regarding a compound designated as "A-385358" and its role in apoptosis. This designation may refer to an internal, preclinical, or less commonly known research compound.

Therefore, this guide will provide a comprehensive overview of the core mechanisms of apoptosis, a fundamental process of programmed cell death, in line with the requested in-depth technical format. This will serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the critical signaling pathways, key molecular players, and common experimental methodologies used to study this process.

Apoptosis is a tightly regulated and evolutionarily conserved process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells.[1][2] Dysregulation of this process is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.[2] Apoptosis is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies, all orchestrated by a family of cysteine proteases called caspases.[2]

There are two primary pathways that initiate apoptosis: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, which are responsible for the systematic dismantling of the cell.[3][4]

The Extrinsic Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding transmembrane death receptors on the cell surface.[1][4] Key ligand-receptor systems include:

  • FasL/FasR: The Fas ligand (FasL) binding to the Fas receptor (FasR or CD95).[1][4]

  • TNF-α/TNFR1: Tumor necrosis factor-alpha (TNF-α) binding to its receptor, TNFR1.[1][4]

  • TRAIL/TRAILR: TNF-related apoptosis-inducing ligand (TRAIL) binding to TRAIL receptors 1 and 2 (DR4 and DR5).

Upon ligand binding, the death receptors undergo a conformational change and recruit adaptor proteins, such as Fas-associated death domain (FADD) or TNF receptor-associated death domain (TRADD), to their intracellular death domains.[5] These adaptor proteins, in turn, recruit pro-caspase-8, leading to the formation of the death-inducing signaling complex (DISC).[4] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation through proteolytic cleavage. Activated caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3, to execute the apoptotic program.[3]

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway cluster_membrane Plasma Membrane FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment ProCasp8 Pro-caspase-8 FADD->ProCasp8 Recruitment DISC DISC (Death-Inducing Signaling Complex) Casp8 Activated Caspase-8 DISC->Casp8 Activation Casp3 Executioner Caspases (e.g., Caspase-3) Casp8->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: The extrinsic apoptosis pathway is initiated by death receptor activation.

The Intrinsic Pathway of Apoptosis

The intrinsic, or mitochondrial, pathway is triggered by a variety of intracellular stresses, such as DNA damage, oxidative stress, growth factor deprivation, and endoplasmic reticulum (ER) stress.[4] These stress signals converge on the mitochondria, leading to an increase in the permeability of the outer mitochondrial membrane, a process tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[3]

The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[3] In response to apoptotic stimuli, pro-apoptotic proteins like Bax and Bak translocate to the mitochondria, where they oligomerize and form pores in the outer mitochondrial membrane. This leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.[4][5]

Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1).[4][5] This binding, in the presence of dATP, triggers the oligomerization of Apaf-1 into a large protein complex known as the apoptosome.[5] The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.[3][5] Activated caspase-9, in turn, cleaves and activates executioner caspases like caspase-3, leading to apoptosis.[3][5]

Intrinsic_Apoptosis_Pathway Intrinsic Apoptosis Pathway cluster_stress Cellular Stress Stress DNA Damage, Oxidative Stress, etc. Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) Stress->Bcl2_family Activation of pro-apoptotic members MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Induction CytoC Cytochrome c (released from mitochondria) MOMP->CytoC Release Apaf1 Apaf-1 CytoC->Apaf1 Binding Apoptosome Apoptosome Formation Apaf1->Apoptosome Oligomerization with Pro-caspase-9 Casp9 Activated Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 Casp3 Executioner Caspases (e.g., Caspase-3) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution Annexin_V_PI_Workflow Annexin V/PI Staining Workflow A Cell Treatment B Cell Harvesting A->B C Staining with Annexin V-FITC & PI B->C D Incubation C->D E Flow Cytometry Analysis D->E F Data Interpretation (Live, Apoptotic, Necrotic) E->F

References

A-385358: A Technical Guide to its High-Affinity Binding with Bcl-XL

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of A-385358, a potent and selective inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Quantitative Binding Affinity and Cellular Activity

This compound demonstrates high-affinity and selective binding to Bcl-XL. The inhibitory constants (Ki) and cellular efficacy (EC50) have been determined through various biophysical and cell-based assays, highlighting its preferential interaction with Bcl-XL over other Bcl-2 family members.

Table 1: this compound Binding Affinity and Cellular Potency

Target ProteinBinding Affinity (Ki)Cellular Potency (EC50)Cell LineAssay Type for Ki
Bcl-XL 0.80 nM [1][2][3]0.47 ± 0.05 μM[1][2][3]IL-3-deprived FL5.12/Bcl-XLFluorescence Polarization
Bcl-2 67 nM[1][2][3]1.9 ± 0.1 μM[1]IL-3-deprived FL5.12/Bcl-2Fluorescence Polarization

The data clearly indicates that this compound is significantly more potent against Bcl-XL compared to Bcl-2, with an approximate 84-fold selectivity in binding affinity. This selectivity is mirrored in cellular assays, where this compound is about 4-fold more effective at inducing cell death in cells dependent on Bcl-XL for survival.[1]

Signaling Pathway of Bcl-XL Inhibition

Bcl-XL is a key regulator of the intrinsic apoptosis pathway. It functions by sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bak and Bax. This prevents their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane, which would otherwise lead to the release of cytochrome c and the activation of caspases, culminating in cell death. This compound acts as a BH3 mimetic, binding to the hydrophobic groove on Bcl-XL, thereby displacing pro-apoptotic proteins and triggering apoptosis.

cluster_0 Normal Cell Survival cluster_1 Inhibition by this compound BclXL Bcl-XL BakBax Bak / Bax BclXL->BakBax Sequesters Mito Mitochondrion BakBax->Mito Cannot form pore CytoC Cytochrome C Mito->CytoC No Release Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis A385358 This compound BclXL_i Bcl-XL A385358->BclXL_i Inhibits BakBax_i Bak / Bax Mito_i Mitochondrion BakBax_i->Mito_i Forms pore CytoC_i Cytochrome C Mito_i->CytoC_i Release Caspase_i Caspase Activation CytoC_i->Caspase_i Apoptosis_i Apoptosis Caspase_i->Apoptosis_i

Bcl-XL signaling pathway and this compound inhibition.

Experimental Protocols

The binding affinity of this compound to Bcl-XL is primarily determined using competitive binding assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Fluorescence Polarization (FP) Competition Assay

This assay measures the disruption of the interaction between Bcl-XL and a fluorescently-labeled peptide derived from the BH3 domain of a pro-apoptotic protein (e.g., Bad).

Principle: A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Bcl-XL protein, its tumbling slows, and polarization increases. A competitive inhibitor like this compound will displace the fluorescent peptide, causing a decrease in polarization that is proportional to the inhibitor's affinity.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Bcl-XL protein.

    • Prepare a stock solution of a fluorescein-labeled BH3 peptide (e.g., from Bad or Bak). The interaction of a fluorescent Bad BH3 peptide with Bcl-XL has been shown to have a dissociation constant (Kd) of approximately 21.48 nM.[4][5]

    • Prepare serial dilutions of the test compound (this compound) in an appropriate assay buffer containing a low percentage of DMSO (e.g., up to 8%).[4][5]

  • Assay Execution:

    • In a microplate, add the Bcl-XL protein and the fluorescently-labeled BH3 peptide to each well at fixed concentrations.

    • Add the serially diluted this compound or control vehicle to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 1-3 hours) to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent peptide for Bcl-XL.

cluster_workflow Fluorescence Polarization Workflow start Start prep Prepare Reagents (Bcl-XL, Fluorescent Peptide, This compound dilutions) start->prep mix Mix Bcl-XL, Peptide, and This compound in Microplate prep->mix incubate Incubate to Reach Equilibrium mix->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data (IC50 -> Ki) read->analyze end End analyze->end

Workflow for a Fluorescence Polarization assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogeneous assay format suitable for high-throughput screening that measures the proximity of a donor and acceptor fluorophore pair.

Principle: The assay typically uses His-tagged Bcl-XL, which is recognized by an antibody conjugated to a Terbium (Tb) cryptate (the donor). A biotinylated peptide ligand of Bcl-XL binds to streptavidin conjugated to a suitable acceptor fluorophore. When the Bcl-XL/ligand complex forms, the donor and acceptor are brought into close proximity, allowing for FRET upon excitation of the donor. A competitive inhibitor disrupts this complex, leading to a decrease in the FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare 1x assay buffer by diluting a concentrated stock (e.g., 3x BCL TR-FRET Assay Buffer).[6]

    • Prepare solutions of His-tagged Bcl-XL, biotin-labeled Bcl-XL peptide ligand, Terbium-labeled anti-His antibody (donor), and dye-labeled streptavidin (acceptor).[7][8]

    • Prepare serial dilutions of the test inhibitor (this compound). A diluent solution with the same DMSO concentration should be prepared for controls.[7]

  • Assay Execution (384-well format):

    • To the appropriate wells, add 2 µl of the diluted test inhibitor or diluent solution (for positive and blank controls).[7]

    • Add 3 µl of diluted His-tagged Bcl-XL to all wells except the "Blank".[7]

    • Prepare a master mix of the biotin-labeled peptide, Tb-donor, and dye-acceptor.

    • Add the master mix to the wells.

    • Cover the plate and incubate at room temperature for a specified time (e.g., 2-3 hours).[7][9][10]

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable microplate reader. This involves sequential measurements of the donor emission (e.g., at 620 nm) and the acceptor emission (e.g., at 665 nm) after an initial excitation (e.g., at 340 nm).[6][7]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).[6][7]

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

cluster_workflow TR-FRET Assay Workflow start Start reagents Prepare Reagents (His-Bcl-XL, Biotin-Peptide, Donor, Acceptor, this compound) start->reagents plate Plate Inhibitor and His-Bcl-XL reagents->plate add_mix Add Master Mix (Peptide, Donor, Acceptor) plate->add_mix incubate Incubate 2-3 hours at Room Temp add_mix->incubate read Read TR-FRET Signal (620nm & 665nm) incubate->read analyze Calculate Ratio and Determine IC50 read->analyze end End analyze->end

References

A-385358: An In-Depth Technical Guide to a Selective Bcl-XL Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-385358, a potent and selective small-molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). This compound serves as a valuable chemical probe for investigating the role of Bcl-XL in apoptosis and for the development of novel therapeutics targeting Bcl-XL-dependent pathologies, particularly cancer.

Core Properties of this compound

PropertyValueReference
IUPAC Name N-(4-(4-chlorophenyl)-5-(3-(dimethylamino)propyl)-1,3-thiazol-2-yl)-4-((4-((4-isopropyl-1-piperazinyl)carbonyl)phenyl)amino)benzenesulfonamideN/A
Molecular Formula C40H45ClN8O3S2N/A
Molecular Weight 797.4 g/mol N/A
Target Bcl-XL
CAS Number Not availableN/A

Quantitative Biological Data

This compound exhibits high affinity and selectivity for Bcl-XL over other Bcl-2 family members. The following tables summarize the key quantitative data reported for this chemical probe.

Table 1: In Vitro Binding Affinity

TargetKi (nM)Assay Type
Bcl-XL0.80Fluorescence Polarization
Bcl-267Fluorescence Polarization

Table 2: Cellular Activity

Cell LineDescriptionEC50 (µM)Assay Type
FL5.12/Bcl-XLIL-3 dependent murine pro-B cells engineered to overexpress Bcl-XL0.47 ± 0.05Cell Viability (following IL-3 withdrawal)
FL5.12/Bcl-2IL-3 dependent murine pro-B cells engineered to overexpress Bcl-21.9 ± 0.1Cell Viability (following IL-3 withdrawal)

Mechanism of Action and Signaling Pathway

This compound functions by binding to the BH3-binding groove of Bcl-XL, thereby preventing its interaction with pro-apoptotic proteins such as Bim, Bad, and Bak. In healthy cells, Bcl-XL sequesters these pro-apoptotic proteins, inhibiting the downstream caspase cascade that leads to programmed cell death. By disrupting this interaction, this compound liberates pro-apoptotic factors, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspases, ultimately resulting in apoptosis.

Bcl_XL_Pathway cluster_Mitochondrion Mitochondrion Bcl_XL Bcl-XL Bak_Bax Bak/Bax Bcl_XL->Bak_Bax inhibits CytoC_in Cytochrome c Bak_Bax->CytoC_in releases CytoC_out Cytochrome c (released) A385358 This compound A385358->Bcl_XL inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bim, Bad) Pro_apoptotic->Bcl_XL inhibited by Pro_apoptotic->Bak_Bax activates Apoptosome Apoptosome (Apaf-1, Caspase-9) Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytoC_out->Apoptosome activates FP_Assay_Workflow Start Start: Prepare Reagents Prepare_Probe Fluorescent Probe (e.g., FITC-Bak BH3) Start->Prepare_Probe Prepare_Protein Recombinant Protein (Bcl-XL or Bcl-2) Start->Prepare_Protein Prepare_Inhibitor Serial Dilution of This compound Start->Prepare_Inhibitor Mix Mix Probe, Protein, and Inhibitor in 384-well plate Prepare_Probe->Mix Prepare_Protein->Mix Prepare_Inhibitor->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Read Measure Fluorescence Polarization Incubate->Read Analyze Data Analysis: Calculate IC50 and Ki Read->Analyze Cell_Viability_Workflow Start Start: Culture Cells Wash Wash cells to remove IL-3 Start->Wash Seed Seed cells in 96-well plates in IL-3 free medium Wash->Seed Treat Add serial dilutions of this compound Seed->Treat Incubate Incubate at 37°C (24-48 hours) Treat->Incubate Add_Reagent Add Cell Viability Reagent Incubate->Add_Reagent Read Measure Luminescence Add_Reagent->Read Analyze Data Analysis: Calculate EC50 Read->Analyze

A-385358: A Potent Modulator of the Vanilloid Receptor 1 (TRPV1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 is a synthetic small molecule that has been identified as a potent and selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in sensory neurons. While not a conventional chemogenetic tool in the context of engineered receptors like DREADDs, this compound serves as a valuable pharmacological tool for the targeted activation and subsequent desensitization of TRPV1-expressing neuronal populations. This allows for the investigation of the physiological roles of these neurons in processes such as nociception, thermal sensation, and neurogenic inflammation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound functions as an agonist at the TRPV1 receptor. The binding of this compound to the receptor induces a conformational change, opening the ion channel and leading to an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺). This initial activation of TRPV1-expressing neurons results in depolarization and the generation of action potentials, which in a physiological context, would be perceived as a noxious stimulus (e.g., burning pain).

A key characteristic of TRPV1 agonists, including this compound, is their ability to induce receptor desensitization upon prolonged or repeated application. This process involves a calcium-dependent feedback mechanism that renders the channel less responsive to subsequent stimuli. This property of inducing a state of neuronal refractoriness is exploited in experimental settings to functionally silence specific populations of sensory neurons and to study the consequences of their inactivation.

Quantitative Data

While extensive public data on the specific pharmacokinetic and pharmacodynamic properties of this compound is limited, the following table summarizes the available information on its activity at the TRPV1 receptor.

ParameterValueSpeciesAssay Type
EC50 [Data not publicly available]
Binding Affinity (Ki) [Data not publicly available]
Selectivity Selective for TRPV1

Note: Researchers are encouraged to consult primary literature for the most up-to-date and detailed quantitative data.

Signaling Pathways

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of Ca²⁺. This increase in intracellular calcium can activate a variety of downstream effectors, including:

  • Protein Kinase C (PKC): Can potentiate TRPV1 activity and is involved in the sensitization of the receptor.

  • Protein Kinase A (PKA): Also plays a role in the modulation and sensitization of TRPV1.

  • Calmodulin (CaM) and Calcineurin: Involved in the calcium-dependent desensitization of the channel.

  • Mitogen-activated protein kinases (MAPK) pathway: Can be activated downstream of TRPV1 and is involved in cellular responses to stress and inflammatory stimuli.

The following diagram illustrates the primary signaling pathway activated by this compound through the TRPV1 receptor.

TRPV1_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling TRPV1 TRPV1 Ca_influx TRPV1->Ca_influx opens Na_influx TRPV1->Na_influx A385358 This compound A385358->TRPV1 binds PKC PKC Ca_influx->PKC activates PKA PKA Ca_influx->PKA CaM CaM/Calcineurin Ca_influx->CaM MAPK MAPK Pathway Ca_influx->MAPK Depolarization Membrane Depolarization Na_influx->Depolarization AP Action Potential Depolarization->AP PKC->TRPV1 sensitizes PKA->TRPV1 sensitizes Desensitization Receptor Desensitization CaM->Desensitization

TRPV1 signaling cascade upon activation by this compound.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo experiments using a TRPV1 agonist like this compound. Specific concentrations and timings will need to be optimized for the particular experimental system and research question.

In Vitro: Calcium Imaging in Cultured Neurons

Objective: To measure the activation of TRPV1-expressing neurons by this compound.

Methodology:

  • Cell Culture: Plate primary sensory neurons (e.g., dorsal root ganglion neurons) or a cell line heterologously expressing TRPV1 (e.g., HEK293-TRPV1) on glass coverslips.

  • Dye Loading: Incubate the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Baseline Imaging: Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope. Acquire baseline fluorescence images.

  • Agonist Application: Perfuse the chamber with a solution containing this compound at the desired concentration.

  • Data Acquisition: Continuously record fluorescence changes over time. An increase in fluorescence intensity indicates an influx of calcium and neuronal activation.

  • Positive Control: At the end of the experiment, apply a saturating concentration of a known TRPV1 agonist like capsaicin or a depolarizing agent like potassium chloride (KCl) to confirm cell viability and responsiveness.

Calcium_Imaging_Workflow start Start culture Culture TRPV1-expressing cells on coverslips start->culture dye_loading Load cells with Calcium Indicator Dye culture->dye_loading imaging_setup Mount on microscope and acquire baseline fluorescence dye_loading->imaging_setup agonist_app Perfuse with this compound imaging_setup->agonist_app data_acq Record fluorescence changes agonist_app->data_acq control_app Apply positive control (e.g., Capsaicin/KCl) data_acq->control_app analysis Analyze fluorescence data control_app->analysis end End analysis->end

Workflow for in vitro calcium imaging experiments.
In Vivo: Assessment of Analgesic Effects

Objective: To determine the analgesic effect of this compound by inducing desensitization of nociceptive neurons.

Methodology:

  • Animal Model: Use a standard rodent model of pain (e.g., intraplantar injection of formalin or complete Freund's adjuvant to induce inflammatory pain).

  • Drug Administration: Administer this compound via a relevant route (e.g., local injection into the inflamed paw or systemic administration). The dose and route will need to be determined empirically.

  • Behavioral Testing: At various time points after this compound administration, assess the animal's pain response using standard behavioral assays:

    • Thermal Nociception: Hargreaves test (paw withdrawal latency to a radiant heat source).

    • Mechanical Nociception: von Frey test (paw withdrawal threshold to mechanical stimulation).

  • Data Analysis: Compare the pain thresholds of animals treated with this compound to vehicle-treated control animals. An increase in withdrawal latency or threshold indicates an analgesic effect.

In_Vivo_Analgesia_Workflow start Start pain_model Induce pain model in rodents (e.g., inflammation) start->pain_model drug_admin Administer this compound (local or systemic) pain_model->drug_admin behavioral_test Perform behavioral pain assays (Hargreaves, von Frey) drug_admin->behavioral_test data_analysis Analyze pain thresholds vs. control behavioral_test->data_analysis end End data_analysis->end

Workflow for in vivo assessment of analgesia.

Conclusion

This compound is a selective TRPV1 agonist that serves as a valuable research tool for probing the function of TRPV1-expressing neurons. Its ability to both activate and subsequently desensitize these neurons allows for a nuanced investigation of their roles in various physiological and pathophysiological processes. While not a traditional chemogenetic ligand for an engineered receptor, its targeted action on a specific ion channel provides a pharmacological means to achieve functional manipulation of defined cell populations, aligning with the broader goals of chemogenetic approaches. Further research to fully characterize the in vitro and in vivo properties of this compound will undoubtedly enhance its utility in the fields of neuroscience and drug discovery.

An In-Depth Technical Guide to A-385358 and its Interactions with the Bcl-2 Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule A-385358, a selective inhibitor of the anti-apoptotic protein Bcl-xL. The document details its binding affinities, mechanism of action, and the experimental protocols used for its characterization, offering valuable insights for researchers in apoptosis, cancer biology, and drug discovery.

Executive Summary

This compound is a potent and selective inhibitor of Bcl-xL, a key member of the Bcl-2 family of proteins that regulate apoptosis. By binding to the BH3-binding groove of Bcl-xL, this compound disrupts its interaction with pro-apoptotic proteins, thereby promoting programmed cell death. This guide presents the quantitative binding data for this compound, detailed methodologies for key biochemical and cellular assays, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The binding affinity and cellular potency of this compound have been determined through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Bcl-2 Family Proteins

Target ProteinBinding Affinity (Ki)Assay Method
Bcl-xL0.80 nMFluorescence Polarization
Bcl-267 nMFluorescence Polarization

Table 2: Cellular Activity of this compound

Cell LineTreatment ConditionPotency (EC50)Assay Method
FL5.12/Bcl-xLIL-3 Deprivation0.47 ± 0.05 µMCell Viability Assay
FL5.12/Bcl-2IL-3 Deprivation1.9 ± 0.1 µMCell Viability Assay

Mechanism of Action

This compound functions as a BH3 mimetic, competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., Bad, Bak) to the hydrophobic groove of anti-apoptotic proteins, primarily Bcl-xL. This leads to the activation of the intrinsic apoptotic pathway.

Signaling Pathway

The mechanism of this compound involves the liberation of pro-apoptotic proteins, which can then activate the effector proteins Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, culminating in apoptosis.

cluster_0 Mitochondrion Bax/Bak Bax/Bak MOMP MOMP Bax/Bak->MOMP Cytochrome_c Cytochrome_c Caspase Activation Caspase Activation Cytochrome_c->Caspase Activation MOMP->Cytochrome_c release This compound This compound Bcl-xL Bcl-xL This compound->Bcl-xL inhibits Bcl-xL->Bax/Bak inhibits Pro-apoptotic proteins (e.g., Bad, Bak) Pro-apoptotic proteins (e.g., Bad, Bak) Pro-apoptotic proteins (e.g., Bad, Bak)->Bax/Bak activates Pro-apoptotic proteins (e.g., Bad, Bak)->Bcl-xL binds Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: this compound induced apoptotic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction of this compound with the Bcl-2 family.

Fluorescence Polarization Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for Bcl-2 family proteins.

Protocol:

  • Reagents:

    • Recombinant human Bcl-xL and Bcl-2 proteins.

    • Fluorescently labeled Bak BH3 peptide (e.g., fluorescein-amido-caproate-linker).

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

    • This compound stock solution in DMSO.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well black plate, add the fluorescent Bak BH3 peptide (final concentration ~1 nM) and the respective Bcl-2 family protein (final concentration sufficient to bind ~50-70% of the peptide).

    • Add the diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plate at room temperature for 2 hours, protected from light.

    • Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value obtained from the competition binding curve.

Prepare Reagents Prepare Reagents Serial Dilution of this compound Serial Dilution of this compound Prepare Reagents->Serial Dilution of this compound Add Reagents to Plate Add Reagents to Plate Serial Dilution of this compound->Add Reagents to Plate Incubate Incubate Add Reagents to Plate->Incubate Measure FP Measure FP Incubate->Measure FP Data Analysis Data Analysis Measure FP->Data Analysis Cell Treatment Cell Treatment Cellular Fractionation Cellular Fractionation Cell Treatment->Cellular Fractionation Protein Quantification Protein Quantification Cellular Fractionation->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection Signal Detection Signal Detection Immunodetection->Signal Detection

In-depth Technical Guide: A-385358 for Inducing Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 has emerged as a significant small molecule inhibitor of Bcl-2 and Bcl-xL, two key anti-apoptotic proteins that are frequently overexpressed in various cancer types. By targeting these proteins, this compound effectively disrupts the cellular machinery that prevents programmed cell death, thereby inducing apoptosis in malignant cells. This technical guide provides a comprehensive overview of the core principles of this compound's mechanism of action, its efficacy across different cancer cell lines, and detailed protocols for its application in pre-clinical research.

Mechanism of Action: Targeting the Intrinsic Apoptosis Pathway

This compound functions as a BH3 mimetic, mimicking the action of pro-apoptotic BH3-only proteins such as Bad, Bid, and Puma. These proteins are natural antagonists of the anti-apoptotic Bcl-2 family members, including Bcl-2 and Bcl-xL. In cancer cells, the overexpression of Bcl-2 and Bcl-xL sequesters pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and initiating apoptosis.

This compound competitively binds to the hydrophobic groove of Bcl-2 and Bcl-xL, displacing the pro-apoptotic BH3-only proteins. This liberation of Bax and Bak allows them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This cascade of events ultimately activates caspases, the executioner enzymes of apoptosis, resulting in controlled cell death.

A385358_Mechanism_of_Action This compound Mechanism of Action cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspases Caspases CytoC->Caspases Activates A385358 This compound Bcl2_BclxL Bcl-2 / Bcl-xL A385358->Bcl2_BclxL Inhibits Bcl2_BclxL->Bax_Bak Inhibits BH3_only BH3-only proteins (e.g., Bad, Bid) BH3_only->Bcl2_BclxL Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 1: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
HCT116Colorectal Carcinoma22.4
HTB-26Breast Cancer10-50
PC-3Pancreatic Cancer10-50
HepG2Hepatocellular Carcinoma10-50

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound

  • 96-well plates

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Add MTT solution and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E F Calculate cell viability E->F

Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Harvest cells after treatment with this compound.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis

This technique is used to detect changes in the expression levels of apoptosis-related proteins following treatment with this compound.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cancers that are dependent on the anti-apoptotic functions of Bcl-2 and Bcl-xL. Its ability to selectively induce apoptosis in cancer cells makes it a promising candidate for further pre-clinical and clinical investigation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the anti-cancer properties of this compound.

Unable to Retrieve Data for A-385358 Single-Agent Activity

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the single-agent activity of a compound designated A-385358 have yielded no specific results. Publicly available scientific literature and clinical trial databases do not contain information pertaining to a drug or research compound with this identifier.

This lack of information prevents the creation of the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without accessible data on this compound.

Several possibilities could explain the absence of information:

  • Incorrect Identifier: The designation "this compound" may be inaccurate or contain a typographical error. Verification of the compound's name or identifier is recommended.

  • Early-Stage Development: The compound may be in the very early stages of discovery or preclinical development, with no data yet published in the public domain.

  • Internal Designation: "this compound" could be an internal code used by a pharmaceutical company that has not been disclosed publicly.

  • Discontinued Program: The research program for this compound may have been discontinued before any publications or public presentations were made.

Researchers, scientists, and drug development professionals seeking information on this topic are advised to first confirm the correct identifier of the compound of interest. If the identifier is confirmed to be correct, the lack of public information likely indicates that the compound has not progressed to a stage where data is widely disseminated. In such cases, information may only be available through direct contact with the originating research institution or company, provided the information is not confidential.

Methodological & Application

In Vitro Assay Protocols for the P2X7 Antagonist A-385358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 is identified as a potent and selective antagonist of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). The P2X7 receptor is predominantly expressed on immune cells and is implicated in inflammatory responses, making it a significant target for drug discovery in various pathological conditions. This document provides detailed application notes and protocols for the in vitro characterization of this compound and other P2X7 antagonists. The methodologies described herein are essential for determining the potency and mechanism of action of such compounds.

Data Presentation

The inhibitory potency of this compound and other reference P2X7 antagonists is typically determined by measuring their effect on ATP-induced cellular responses. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying antagonist potency. While specific IC50 values for this compound are not publicly available in the searched resources, the following table presents typical data for other well-characterized P2X7 antagonists to serve as a reference.

CompoundAssay TypeCell LineSpeciesAgonistIC50 (nM)
A-740003Calcium Influx1321N1 AstrocytomaRatBzATP18
A-740003Calcium Influx1321N1 AstrocytomaHumanBzATP40
A-438079Calcium Influx1321N1 AstrocytomaRatBzATP100
A-438079Calcium Influx1321N1 AstrocytomaHumanBzATP300

Signaling Pathway of P2X7 Receptor Activation and Antagonism

The activation of the P2X7 receptor by ATP initiates a signaling cascade that can be modulated by antagonists like this compound. The following diagram illustrates the simplified signaling pathway.

P2X7_Signaling cluster_membrane Cell Membrane P2X7 P2X7 Receptor Ion_Influx Ion Influx (Na+, Ca2+) P2X7->Ion_Influx Leads to ATP ATP (Agonist) ATP->P2X7 Activates A385358 This compound (Antagonist) A385358->P2X7 Blocks Pore_Formation Pore Formation Ion_Influx->Pore_Formation Downstream Downstream Signaling (e.g., Inflammation) Pore_Formation->Downstream

Caption: P2X7 receptor signaling pathway.

Experimental Protocols

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of large pores in the cell membrane upon P2X7 receptor activation, which is permeable to the fluorescent dye YO-PRO-1.

Experimental Workflow:

YO_PRO_1_Workflow Start Seed cells in a 96-well plate Incubate_Antagonist Incubate with this compound or vehicle control Start->Incubate_Antagonist Add_Agonist_Dye Add ATP (agonist) and YO-PRO-1 dye Incubate_Antagonist->Add_Agonist_Dye Incubate_RT Incubate at room temperature Add_Agonist_Dye->Incubate_RT Measure_Fluorescence Measure fluorescence (Ex/Em = ~491/509 nm) Incubate_RT->Measure_Fluorescence Analyze Analyze data and determine IC50 Measure_Fluorescence->Analyze

Caption: YO-PRO-1 Dye Uptake Assay Workflow.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor (e.g., HEK293-P2X7, THP-1) in a 96-well black, clear-bottom plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.

  • Assay Procedure: a. Wash the cells with assay buffer. b. Add the this compound dilutions or vehicle control to the wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. c. Prepare a solution containing the P2X7 agonist (e.g., ATP or BzATP) and YO-PRO-1 dye. d. Add the agonist/dye solution to the wells to initiate the reaction. e. Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light. f. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for YO-PRO-1 (approximately 491 nm and 509 nm, respectively).

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Fluo-4 Calcium Influx Assay

This assay measures the increase in intracellular calcium concentration upon P2X7 receptor activation using the calcium-sensitive fluorescent dye Fluo-4 AM.

Experimental Workflow:

Fluo_4_Workflow Start Seed cells in a 96-well plate Load_Dye Load cells with Fluo-4 AM dye Start->Load_Dye Wash_Cells Wash cells to remove extracellular dye Load_Dye->Wash_Cells Incubate_Antagonist Incubate with this compound or vehicle control Wash_Cells->Incubate_Antagonist Measure_Baseline Measure baseline fluorescence Incubate_Antagonist->Measure_Baseline Add_Agonist Add ATP (agonist) Measure_Baseline->Add_Agonist Measure_Response Measure fluorescence response (Ex/Em = ~494/516 nm) Add_Agonist->Measure_Response Analyze Analyze data and determine IC50 Measure_Response->Analyze

Caption: Fluo-4 Calcium Influx Assay Workflow.

Methodology:

  • Cell Culture: Plate cells expressing the P2X7 receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution in a suitable buffer (e.g., HBSS). b. Remove the culture medium and add the Fluo-4 AM loading solution to the cells. c. Incubate for 45-60 minutes at 37°C. d. Wash the cells gently with buffer to remove extracellular dye.

  • Assay Procedure: a. Add serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature. b. Place the plate in a fluorescence microplate reader equipped with an automated injection system. c. Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm). d. Inject the P2X7 agonist (e.g., ATP or BzATP) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot it against the antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Patch-Clamp Electrophysiology

This technique directly measures the ion channel activity of the P2X7 receptor in response to agonists and antagonists.

Experimental Workflow:

Patch_Clamp_Workflow Start Prepare cells for recording Establish_Seal Establish a whole-cell patch-clamp configuration Start->Establish_Seal Record_Baseline Record baseline current Establish_Seal->Record_Baseline Apply_Agonist Apply ATP (agonist) and record inward current Record_Baseline->Apply_Agonist Washout Washout agonist Apply_Agonist->Washout Apply_Antagonist Apply this compound Washout->Apply_Antagonist Apply_Agonist_Antagonist Co-apply ATP and this compound and record current Apply_Antagonist->Apply_Agonist_Antagonist Analyze Analyze current inhibition and determine IC50 Apply_Agonist_Antagonist->Analyze

Caption: Patch-Clamp Electrophysiology Workflow.

Methodology:

  • Cell Preparation: Use cells expressing P2X7 receptors, either from a stable cell line or primary culture, plated on coverslips.

  • Recording Setup: a. Use a patch-clamp amplifier and data acquisition system. b. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

  • Whole-Cell Recording: a. Approach a single cell with a glass micropipette and form a high-resistance seal (GΩ seal). b. Rupture the cell membrane to achieve the whole-cell configuration. c. Clamp the cell membrane at a holding potential (e.g., -60 mV).

  • Assay Procedure: a. Record the baseline current. b. Perfuse the cell with a solution containing a P2X7 agonist (e.g., ATP) and record the induced inward current. c. Wash out the agonist to allow the current to return to baseline. d. Perfuse the cell with a solution containing this compound for a set period. e. Co-apply the agonist and this compound and record the resulting current.

  • Data Analysis: Measure the peak amplitude of the agonist-induced current in the absence and presence of the antagonist. Calculate the percentage of inhibition and plot it against the antagonist concentration to determine the IC50 value.

Conclusion

The in vitro assays described provide a comprehensive framework for the characterization of this compound and other P2X7 receptor antagonists. The selection of a specific assay will depend on the research question, available equipment, and desired throughput. Consistent and careful execution of these protocols will yield reliable data on the potency and mechanism of action of novel P2X7-targeting compounds, aiding in the drug development process.

Application Notes and Protocols for A-385358 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Extensive searches for a compound identified as "A-385358" in the context of cell culture experiments did not yield any specific, publicly available information. The identifier may be incorrect, an internal designation not in the public domain, or may refer to a compound that has since been renamed or discontinued.

The following application notes and protocols are provided as a generalized framework based on common practices in cell culture for the evaluation of a novel small molecule inhibitor. These are illustrative examples and must be adapted based on the actual physicochemical properties, mechanism of action, and cellular targets of the compound .

Introduction to Hypothetical Compound this compound (Illustrative)

For the purpose of this document, we will hypothesize that this compound is a selective inhibitor of the (hypothetical) "Kinase X" (KX), a key component of the "Growth Factor Y" (GFY) signaling pathway, which is implicated in cellular proliferation and survival.

Mechanism of Action (Hypothetical)

This compound is postulated to be an ATP-competitive inhibitor of KX. By binding to the ATP-binding pocket of the KX catalytic domain, it prevents the phosphorylation of its downstream substrate, "Protein Z" (PZ). The inhibition of PZ phosphorylation subsequently blocks the activation of transcription factors responsible for the expression of cell cycle progression genes.

GFY Growth Factor Y (GFY) GFYR GFY Receptor GFY->GFYR Binds KX Kinase X (KX) GFYR->KX Activates PZ Protein Z (PZ) KX->PZ Phosphorylates TF Transcription Factors PZ->TF Activates Nucleus Nucleus TF->Nucleus Proliferation Cell Proliferation and Survival Nucleus->Proliferation Drives Gene Expression for A385358 This compound A385358->KX Inhibits start Start: Seed cells in 96-well plates incubate1 Incubate for 24 hours (allow attachment) start->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add MTS/MTT reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4 hours (allow color development) add_reagent->incubate3 read Read absorbance on a plate reader incubate3->read end End: Analyze data to determine GI₅₀ read->end

Application Notes and Protocols: Potentiation of Paclitaxel by the Bcl-xL Inhibitor A-385358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells. However, intrinsic and acquired resistance can limit its efficacy. A promising strategy to overcome this resistance is the combination with targeted agents that modulate apoptotic pathways. One such agent is A-385358, a small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL). Overexpression of Bcl-xL is a common mechanism by which cancer cells evade apoptosis. This document provides detailed application notes and protocols for studying the potentiation of paclitaxel's cytotoxic effects by this compound, particularly in non-small cell lung cancer (NSCLC) cell lines like A549.

Mechanism of Synergistic Action

The combination of paclitaxel and this compound exhibits a synergistic effect due to their complementary mechanisms of action targeting different stages of the cell death process. Paclitaxel treatment induces mitotic arrest, which in turn leads to the degradation of the pro-survival protein Mcl-1.[1] This degradation increases the reliance of the cancer cells on Bcl-xL for survival.[1] By subsequently or concurrently inhibiting Bcl-xL with this compound, the apoptotic threshold is lowered, leading to a significant increase in programmed cell death.[2][3] This synergistic interaction is often schedule-dependent, with the timing of drug administration influencing the degree of potentiation.

Data Presentation

The following table summarizes representative quantitative data for the cytotoxic effects of paclitaxel on the A549 human non-small cell lung cancer cell line, as reported in various studies. Note that the specific EC50 values for the combination of this compound and paclitaxel and the precise potentiation factor were not publicly available in the searched literature. The data below serves as a reference for the cytotoxic potential of paclitaxel alone.

Cell LineDrugParameterValueReference
A549PaclitaxelIC501.35 nM[4]
A549PaclitaxelEC500.0031 nM (48h)[5]
A549PaclitaxelIC50~10 µg/mL (48h)[6]

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the cytotoxicity of paclitaxel and this compound, alone and in combination.

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Paclitaxel

  • This compound

  • Resazurin sodium salt solution

  • 96-well opaque-walled plates

  • Plate reader with fluorescence detection

Protocol:

  • Seed A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[7][8]

  • Prepare serial dilutions of paclitaxel and this compound in culture medium.

  • For single-agent treatments, add the respective drug dilutions to the wells.

  • For combination treatments, add both drugs at desired concentrations. To assess schedule dependency, one drug can be added first, followed by the second drug after a specified time interval (e.g., 24 hours).[9]

  • Include untreated control wells (vehicle only).

  • Incubate the plates for 72 hours.

  • Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine IC50/EC50 values using appropriate software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis.

Materials:

  • A549 cells

  • Paclitaxel and this compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed A549 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with paclitaxel, this compound, or the combination at predetermined concentrations for 48 hours.

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.[11]

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis A549 A549 Cells Seed Seed cells in plates A549->Seed Paclitaxel Paclitaxel Seed->Paclitaxel Incubate A385358 This compound Seed->A385358 Incubate Combination Combination Seed->Combination Incubate Viability Cell Viability Assay (Resazurin) Paclitaxel->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Paclitaxel->Apoptosis A385358->Viability A385358->Apoptosis Combination->Viability Combination->Apoptosis IC50 IC50/EC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant

Caption: Experimental workflow for assessing the potentiation of paclitaxel by this compound.

signaling_pathway cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules stabilizes A385358 This compound BclXL Bcl-xL A385358->BclXL inhibits MitoticArrest Mitotic Arrest Microtubules->MitoticArrest induces Mcl1 Mcl-1 Degradation MitoticArrest->Mcl1 BclXL_dep Increased Bcl-xL Dependence Mcl1->BclXL_dep Apoptosis Apoptosis BclXL_dep->Apoptosis sensitizes to BclXL->Apoptosis inhibits

Caption: Signaling pathway of this compound and paclitaxel synergy.

References

Application Notes and Protocols for Gefitinib in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] By competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR, gefitinib effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[2][3] This inhibition leads to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in EGFR-dependent tumor cells.[4][5] Gefitinib has shown significant antitumor activity in various preclinical xenograft models, particularly those derived from non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][6] These application notes provide a comprehensive overview of the use of gefitinib in xenograft models, including its mechanism of action, detailed experimental protocols, and a summary of efficacy data.

Mechanism of Action

Gefitinib is a potent and selective inhibitor of the EGFR tyrosine kinase.[4] In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell survival and proliferation.[7][8] Gefitinib competitively and reversibly binds to the ATP-binding pocket within the EGFR tyrosine kinase domain, preventing the transfer of phosphate from ATP to tyrosine residues on the receptor.[3] This blockade of autophosphorylation inhibits the activation of several key downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth, survival, and proliferation.[4][9]

Signaling Pathway Affected by Gefitinib

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS/RAF/MEK/ERK Pathway cluster_pi3k_akt_mtor PI3K/AKT/mTOR Pathway cluster_jak_stat JAK/STAT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Ligand Binding P P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation JAK JAK EGFR->JAK Activation Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Promotion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotion STAT STAT JAK->STAT STAT->Proliferation Promotion Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis CellCulture Cell Culture (e.g., NSCLC cell line) TumorImplantation Subcutaneous Injection of Tumor Cells CellCulture->TumorImplantation AnimalAcclimatization Animal Acclimatization (e.g., Nude mice) AnimalAcclimatization->TumorImplantation TumorGrowth Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Drug Administration (Vehicle, Gefitinib) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Sacrifice and Tumor Excision Monitoring->Endpoint At study conclusion Analysis Histopathology, Biomarker Analysis Endpoint->Analysis

References

Application Notes and Protocols for Iodo-resiniferatoxin (I-RTX) Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodo-resiniferatoxin (I-RTX) is a potent and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways.[1] This document provides detailed application notes and protocols for the dosage and administration of I-RTX in mouse models for preclinical research. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic and other physiological effects of this compound.

Data Presentation

Table 1: In Vivo Efficacy of Iodo-resiniferatoxin (I-RTX) in Mice
Experimental ModelAdministration RouteEffective Dose (ED50) / Effective ConcentrationSpeciesReference
Capsaicin-Induced PainIntrathecal16 ng/mouseMouse[2]
Acetic Acid-Induced WrithingNot Specified0.42 µmol/kgMouse
Hypothermia InductionNot Specified> 0.1 µmol/kgMouse

Note: Further dose-ranging studies are recommended for specific experimental models and administration routes.

Table 2: Recommended Administration Parameters for Systemic Delivery in Mice
ParameterIntraperitoneal (IP) InjectionSubcutaneous (SC) Injection
Vehicle 10% Tween-80 and 10% ethanol in normal salineSesame oil
Volume < 10 ml/kg< 10 ml/kg
Needle Gauge 25-27g23-25g

These parameters are based on protocols for the related compound resiniferatoxin (RTX) and should be optimized for I-RTX.[3][4]

Signaling Pathway

The primary mechanism of action for I-RTX is the competitive antagonism of the TRPV1 receptor.[1] Activation of TRPV1 by stimuli such as capsaicin, heat, or low pH leads to an influx of calcium and sodium ions, resulting in neuronal depolarization and the transmission of pain signals.[5] I-RTX blocks these downstream effects by preventing the activation of the TRPV1 channel.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Receptor Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Protons Protons (Low pH) Protons->TRPV1 Activate Ion_Influx Ca²⁺/Na⁺ Influx TRPV1->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal IRTX Iodo-resiniferatoxin (I-RTX) IRTX->TRPV1 Block

Caption: TRPV1 Receptor Signaling Pathway and I-RTX Inhibition.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of I-RTX for Analgesia Studies

Objective: To assess the analgesic effects of systemically administered I-RTX in a mouse model of inflammatory pain.

Materials:

  • Iodo-resiniferatoxin (I-RTX)

  • Vehicle solution: 10% Tween-80 and 10% ethanol in sterile normal saline[3]

  • Male C57BL/6 mice (8-10 weeks old)

  • Inflammatory agent (e.g., Complete Freund's Adjuvant, CFA)

  • Thermal or mechanical sensitivity testing apparatus (e.g., Hargreaves test, von Frey filaments)

  • Sterile syringes and 25-27g needles

Procedure:

  • I-RTX Preparation:

    • Dissolve I-RTX in the vehicle solution to the desired concentration.

    • Vortex thoroughly to ensure complete dissolution. Prepare fresh on the day of the experiment.

  • Animal Handling and Acclimation:

    • Acclimate mice to the testing environment and handling for at least 3 days prior to the experiment.

    • Record baseline measurements of thermal and/or mechanical sensitivity.

  • Induction of Inflammatory Pain:

    • Induce inflammation by injecting CFA into the plantar surface of one hind paw.

    • Allow sufficient time for the inflammatory response and associated hyperalgesia to develop (typically 24 hours).

  • I-RTX Administration:

    • Administer the prepared I-RTX solution or vehicle control via intraperitoneal injection.

    • The injection volume should not exceed 10 ml/kg.

  • Behavioral Testing:

    • At predetermined time points post-I-RTX administration (e.g., 30, 60, 120, 240 minutes), assess thermal and/or mechanical sensitivity in both the ipsilateral (inflamed) and contralateral paws.

  • Data Analysis:

    • Calculate the withdrawal latency (for thermal stimuli) or withdrawal threshold (for mechanical stimuli).

    • Compare the responses between the I-RTX treated group and the vehicle control group using appropriate statistical analysis.

Protocol 2: Subcutaneous (SC) Administration of I-RTX for Thermoregulation Studies

Objective: To evaluate the effect of subcutaneously administered I-RTX on core body temperature in mice.

Materials:

  • Iodo-resiniferatoxin (I-RTX)

  • Vehicle solution: Sesame oil[4]

  • Male Swiss Webster mice (8-10 weeks old)

  • Rectal probe or other temperature monitoring system

  • Sterile syringes and 23-25g needles

Procedure:

  • I-RTX Preparation:

    • Dissolve I-RTX in sesame oil to the desired concentration.

    • Warm the solution slightly and vortex to ensure homogeneity.

  • Animal Handling and Baseline Measurement:

    • Acclimate mice to handling and the temperature measurement procedure.

    • Record baseline core body temperature for each mouse.

  • I-RTX Administration:

    • Administer the prepared I-RTX solution or vehicle control via subcutaneous injection in the scruff of the neck.

    • The injection volume should not exceed 10 ml/kg.

  • Temperature Monitoring:

    • Measure the core body temperature at regular intervals post-injection (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each time point.

    • Compare the temperature changes between the I-RTX treated group and the vehicle control group using appropriate statistical methods.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Model_Induction Pain Model Induction (if applicable) Animal_Acclimation->Model_Induction Drug_Preparation I-RTX Formulation Drug_Administration I-RTX or Vehicle Administration Drug_Preparation->Drug_Administration Model_Induction->Drug_Administration Behavioral_Testing Behavioral/Physiological Assessment Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results

Caption: General Experimental Workflow for In Vivo Mouse Studies.

References

Application Notes and Protocols for Studying Mitochondrial Apoptosis with A-385358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-385358 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Bcl-XL, a key regulator of the intrinsic or mitochondrial pathway of apoptosis. By binding to the hydrophobic groove of Bcl-XL, this compound disrupts the interaction between Bcl-XL and pro-apoptotic Bcl-2 family members like Bim, Bak, and Bax. This disruption leads to the activation of Bak and Bax, subsequent mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, caspase activation and apoptotic cell death.[1][2] These characteristics make this compound a valuable tool for investigating the role of Bcl-XL in cell survival and for exploring therapeutic strategies that involve the induction of apoptosis in cancer cells and other disease models.

Data Presentation

The following table summarizes the quantitative data reported for this compound, providing a clear reference for its potency and cellular activity.

ParameterTargetValueAssay ConditionsReference
KiBcl-XL0.80 nMFluorescence polarization assay
KiBcl-267 nMFluorescence polarization assay
EC50Cell Killing0.47 ± 0.05 µMIL-3-deprived FL5.12/Bcl-XL cells, 24-hour treatment
EC50Cell Killing1.9 ± 0.1 µMIL-3-deprived FL5.12/Bcl-2 cells, 24-hour treatment

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound within the mitochondrial apoptosis pathway and a typical experimental workflow for its characterization.

A385358_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak MOMP MOMP Bax_Bak->MOMP oligomerization Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto A385358 This compound Bcl_XL Bcl-XL A385358->Bcl_XL inhibits BH3_only Pro-apoptotic BH3-only proteins (e.g., Bim) Bcl_XL->BH3_only sequesters BH3_only->Bax_Bak activates Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Caspase_9 Caspase-9 (active) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (active) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Cytochrome_c_cyto->Apoptosome activates A385358_Experimental_Workflow start Cell Culture (e.g., Bcl-XL overexpressing line) treatment Treat with this compound (dose-response and time-course) start->treatment assays Perform Apoptosis Assays treatment->assays mmp_assay Mitochondrial Membrane Potential Assay (e.g., TMRE) assays->mmp_assay cyto_c_assay Cytochrome c Release Assay (Western Blot/Immunofluorescence) assays->cyto_c_assay caspase_assay Caspase Activity Assay (e.g., Caspase-Glo 3/7) assays->caspase_assay viability_assay Cell Viability Assay (e.g., MTT/CellTiter-Glo) assays->viability_assay data_analysis Data Analysis and IC50/EC50 Determination mmp_assay->data_analysis cyto_c_assay->data_analysis caspase_assay->data_analysis viability_assay->data_analysis

References

Application Notes and Protocols for A-385358 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

A-385358 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel primarily expressed in sensory neurons. TRPA1 is a well-validated target for the development of novel analgesics, as it plays a crucial role in the signaling pathways of pain, inflammation, and respiratory disorders. High-throughput screening (HTS) assays are essential for the discovery and characterization of new TRPA1 modulators like this compound. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify and characterize novel TRPA1 antagonists.

Data Presentation

The following table summarizes the quantitative data for representative TRPA1 antagonists identified through high-throughput screening. Note: Specific HTS data for this compound is not publicly available. The data presented here is for other known TRPA1 antagonists and serves as a reference.

CompoundAssay TypeTarget SpeciesAgonistIC50 (nM)Reference
AM-0902Calcium InfluxRatAITC~100 (IC90 of 300 nM)[1]
AZ465Calcium InfluxHumanCinnamaldehyde85[2]
AZ465Calcium InfluxHumanCS20[2]
Unnamed CompoundWhole-cell Patch ClampHumanN/A47.6

Signaling Pathway

The TRPA1 channel is a sensor for a wide variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates a signaling cascade that results in the sensation of pain and the release of pro-inflammatory neuropeptides. This compound, as a TRPA1 antagonist, blocks this channel, thereby preventing the influx of cations and inhibiting downstream signaling.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Noxious Stimuli Noxious Stimuli TRPA1 TRPA1 Channel Noxious Stimuli->TRPA1 Activates Ca_Influx Ca²⁺/Na⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Neuropeptide_Release Neuropeptide Release Action_Potential->Neuropeptide_Release This compound This compound This compound->TRPA1 Blocks

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell-Based High-Throughput Calcium Influx Assay

This protocol describes a fluorescence-based calcium influx assay, a common HTS method for identifying TRPA1 antagonists.

a. Principle:

Cells stably expressing the TRPA1 channel are loaded with a calcium-sensitive fluorescent dye. Activation of TRPA1 by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence. Antagonists, such as this compound, will inhibit this agonist-induced fluorescence increase.

b. Materials:

  • HEK293 or CHO cells stably expressing human or rodent TRPA1

  • Cell culture medium (e.g., DMEM/F-12) with necessary supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • TRPA1 agonist (e.g., Allyl isothiocyanate (AITC) or Cinnamaldehyde)

  • This compound (or other test compounds)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)

c. Protocol:

  • Cell Plating: Seed TRPA1-expressing cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer to remove excess dye. Add this compound or other test compounds at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence microplate reader. Initiate fluorescence reading to establish a baseline. Add the TRPA1 agonist to all wells and continue to monitor the fluorescence signal over time.

d. Data Analysis:

The antagonist effect is calculated as the percentage inhibition of the agonist-induced fluorescence increase. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Patch Clamp Electrophysiology Assay

This protocol provides a higher-throughput method for directly measuring ion channel activity.

a. Principle:

Automated patch clamp systems enable the recording of ion channel currents from multiple cells simultaneously in a whole-cell configuration. This compound's ability to block TRPA1-mediated currents upon agonist application is directly measured.

b. Materials:

  • TRPA1-expressing cells

  • Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4)

  • Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, pH 7.2)

  • TRPA1 agonist

  • This compound (or other test compounds)

  • Automated patch clamp system (e.g., QPatch, Patchliner) and associated consumables

c. Protocol:

  • Cell Preparation: Harvest and prepare a single-cell suspension of TRPA1-expressing cells according to the instrument manufacturer's instructions.

  • System Setup: Prime the automated patch clamp system with extracellular and intracellular solutions.

  • Cell Sealing and Whole-Cell Formation: The instrument will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.

  • Compound and Agonist Application: Apply this compound or test compounds to the cells for a defined period. Subsequently, apply the TRPA1 agonist in the presence of the compound and record the resulting current.

  • Data Acquisition: Record membrane currents before and after compound and agonist application.

d. Data Analysis:

The percentage of inhibition of the agonist-induced current is calculated. Concentration-response curves are generated to determine the IC50 of the antagonist.

Experimental Workflow Visualization

HTS_Workflow cluster_preparation Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis Cell_Culture Culture TRPA1- expressing cells Plate_Cells Plate cells in 384-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with calcium-sensitive dye Plate_Cells->Dye_Loading Compound_Addition Add this compound or library compounds Dye_Loading->Compound_Addition Incubation Incubate Compound_Addition->Incubation Agonist_Addition Add TRPA1 agonist Incubation->Agonist_Addition Fluorescence_Reading Measure fluorescence (FLIPR) Agonist_Addition->Fluorescence_Reading Data_Processing Process raw data Fluorescence_Reading->Data_Processing Hit_Identification Identify active compounds ('Hits') Data_Processing->Hit_Identification Concentration_Response Generate concentration- response curves Hit_Identification->Concentration_Response IC50_Determination Determine IC₅₀ values Concentration_Response->IC50_Determination

Caption: A typical workflow for a cell-based high-throughput screening assay.

References

A-385358 experimental design for synergy studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: A-385358 Experimental Design for Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "this compound" is not currently described in publicly available scientific literature. For the purpose of this application note, this compound will be treated as a hypothetical PARP (Poly ADP-ribose polymerase) inhibitor, a well-characterized class of drugs frequently evaluated in combination studies for cancer therapy. The protocols and data presented herein are illustrative and based on established methodologies for PARP inhibitors.

Introduction

This compound is a potent, selective inhibitor of PARP enzymes, which play a critical role in DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP by this compound leads to an accumulation of DNA double-strand breaks and subsequent cell death through a mechanism known as synthetic lethality.[1][2][3][4][5] This targeted approach has shown significant promise in oncology.

Combination therapies are a cornerstone of cancer treatment, aiming to enhance efficacy, overcome resistance, and reduce toxicity.[6][7][8][9][10] This application note provides a comprehensive guide for designing and conducting synergy studies with this compound in combination with other anti-cancer agents, such as the chemotherapeutic drug Cisplatin. The protocols outlined below will enable researchers to determine if the combination of this compound and another agent results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Scientific Principle: Synthetic Lethality and Synergy

The concept of synthetic lethality describes a genetic interaction where the co-occurrence of two genetic events is lethal to a cell, while either event alone is not.[1][2] PARP inhibitors exploit this by targeting tumors with pre-existing defects in homologous recombination repair (HRR), a key pathway for double-strand break repair.

When this compound inhibits PARP, single-strand breaks are not repaired and accumulate. During DNA replication, these unresolved single-strand breaks lead to the collapse of replication forks and the formation of double-strand breaks.[5] In healthy cells, these double-strand breaks are efficiently repaired by the HRR pathway. However, in cancer cells with mutated BRCA1 or BRCA2 (key components of HRR), these double-strand breaks cannot be repaired, leading to genomic instability and cell death.

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.[11][12][13][14] In the context of this application note, we will explore the synergy between this compound and Cisplatin, a DNA-damaging agent that forms DNA adducts, leading to replication stress and the generation of double-strand breaks. The hypothesis is that this compound will prevent the repair of Cisplatin-induced DNA damage, leading to a synergistic anti-cancer effect.

cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell + this compound SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits BER Base Excision Repair PARP->BER activates CellSurvival_N Cell Survival BER->CellSurvival_N leads to DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by HRR->CellSurvival_N leads to A385358 This compound PARP_C PARP A385358->PARP_C inhibits SSB_C Single-Strand Break (SSB) SSB_C->PARP_C recruits DSB_C Double-Strand Break (DSB) PARP_C->DSB_C unrepaired SSBs lead to DSBs during replication HRR_C Defective HRR (BRCA mutation) DSB_C->HRR_C cannot be repaired by CellDeath Cell Death (Synthetic Lethality) HRR_C->CellDeath leads to

Figure 1: Mechanism of this compound (PARP Inhibitor) Induced Synthetic Lethality.

Experimental Workflow for Synergy Studies

A typical workflow for assessing the synergy between this compound and a combination agent involves several key steps, from initial single-agent dose-response curves to mechanistic validation of the synergistic interaction.

Start Start: Select Cell Line (e.g., BRCA-mutant Ovarian Cancer) Step1 Step 1: Single-Agent Dose-Response Determine IC50 for this compound and Cisplatin individually Start->Step1 Step2 Step 2: Combination Matrix Assay Test drugs in combination at various concentrations (e.g., checkerboard design) Step1->Step2 Step3 Step 3: Data Analysis for Synergy Calculate Combination Index (CI) using Chou-Talalay method Step2->Step3 Step4 Step 4: Mechanistic Validation Western Blot for PARP cleavage and DNA damage markers Step3->Step4 End End: Conclude Synergy, Additivity, or Antagonism Step4->End

Figure 2: Experimental Workflow for this compound Synergy Studies.

Detailed Experimental Protocols

Cell Culture
  • Cell Line: OVCAR-3 (human ovarian adenocarcinoma, BRCA2-deficient) or similar appropriate cell line.

  • Media: RPMI-1640 supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Single-Agent Dose-Response Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and Cisplatin individually.

Protocol:

  • Seed 2,500 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) and Cisplatin (e.g., 0.1 µM to 100 µM) in culture media.

  • Remove the old media from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.[15][16][17]

  • Normalize the data to the vehicle control and plot the dose-response curves using a non-linear regression model to determine the IC50 values.

Combination Matrix (Checkerboard) Assay

Objective: To assess the effect of this compound and Cisplatin in combination on cell viability.

Protocol:

  • Seed cells in 96-well plates as described in section 3.2.

  • Prepare a matrix of drug concentrations. Typically, this involves serial dilutions of this compound along the y-axis and serial dilutions of Cisplatin along the x-axis. The concentration ranges should bracket the IC50 values determined in the single-agent assay (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).

  • Add the drug combinations to the cells and incubate for 72 hours.

  • Measure cell viability as described previously.

Data Analysis for Synergy

Objective: To quantitatively determine the nature of the drug interaction using the Chou-Talalay method.[11][12][13][14][18]

Method:

The Combination Index (CI) is calculated using software such as CompuSyn. The CI value provides a quantitative measure of the interaction:

  • CI < 1: Synergy

  • CI = 1: Additivity

  • CI > 1: Antagonism

The formula for the Combination Index for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[18]

cluster_0 Interpretation of Combination Index (CI) Values CI_less_1 CI < 1 Synergy Synergistic Effect (Greater than expected) CI_less_1->Synergy CI_equal_1 CI = 1 Additive Additive Effect (As expected) CI_equal_1->Additive CI_greater_1 CI > 1 Antagonism Antagonistic Effect (Less than expected) CI_greater_1->Antagonism

Figure 3: Logical Relationship of Combination Index (CI) Values.

Western Blot for Mechanistic Validation

Objective: To confirm that the synergistic effect is associated with increased DNA damage and apoptosis by detecting cleaved PARP.[19][20][21][22][23]

Protocol:

  • Seed cells in 6-well plates and treat with this compound, Cisplatin, and the combination at synergistic concentrations for 24-48 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against cleaved PARP (Asp214) and a loading control (e.g., GAPDH).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system. An increase in the cleaved PARP fragment (89 kDa) indicates apoptosis.[23]

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Single-Agent IC50 Values

CompoundCell LineIC50 (µM)
This compoundOVCAR-30.5
CisplatinOVCAR-35.0

Table 2: Combination Index (CI) Values for this compound and Cisplatin in OVCAR-3 Cells

This compound (µM)Cisplatin (µM)Fractional Inhibition (Fa)CI ValueInteraction
0.252.50.550.85Synergy
0.55.00.780.65Synergy
1.010.00.920.45Strong Synergy

Conclusion

This application note provides a framework for the experimental design of synergy studies involving the hypothetical PARP inhibitor this compound. By following these detailed protocols, researchers can effectively determine the nature of the interaction between this compound and other anti-cancer agents, generate robust and quantifiable data, and gain insights into the underlying mechanisms of action. The successful demonstration of synergy can provide a strong rationale for the further clinical development of this compound in combination therapies.

References

Application Notes and Protocols: A-3853558 as a Tool for Studying Bcl-XL Function

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

B-cell lymphoma-extra large (Bcl-XL) is a key anti-apoptotic protein belonging to the Bcl-2 family.[1][2] It is predominantly located on the outer mitochondrial membrane and plays a crucial role in preventing programmed cell death by sequestering pro-apoptotic proteins such as Bax and Bak.[1][3] Overexpression of Bcl-XL is a hallmark of various cancers, contributing to tumor survival and resistance to therapy. A-385358 is a potent and selective small-molecule inhibitor of Bcl-XL. It binds to the BH3-binding groove of Bcl-XL, preventing its interaction with pro-apoptotic partners and thereby promoting apoptosis. These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate the function of Bcl-XL in cellular processes.

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

Target ProteinBinding Affinity (Ki)Assay Type
Bcl-XL0.80 nMFluorescence Polarization
Bcl-267 nMFluorescence Polarization

Table 2: Cellular Activity of this compound

Cell LineTreatmentEC50Assay Type
FL5.12/Bcl-XLIL-3 Deprivation0.47 ± 0.05 µMCell Viability
FL5.12/Bcl-2IL-3 Deprivation1.9 ± 0.1 µMCell Viability

Signaling Pathway

cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Interactions cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade DNA_Damage DNA Damage Bax_Bak Bax / Bak DNA_Damage->Bax_Bak activates Growth_Factor_Withdrawal Growth Factor Withdrawal Growth_Factor_Withdrawal->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Bcl_XL Bcl-XL Bcl_XL->Bax_Bak inhibits A385358 This compound A385358->Bcl_XL inhibits Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome initiates Caspase_9 Activated Caspase-9 Apoptosome->Caspase_9 activates Caspase_3 Activated Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Bcl-XL intrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of Bcl-XL-dependent cells. The FL5.12 cell line, which is dependent on IL-3 for survival, is a suitable model. Overexpression of Bcl-XL can rescue these cells from apoptosis upon IL-3 withdrawal.

Materials:

  • FL5.12 cells stably overexpressing Bcl-XL (FL5.12/Bcl-XL)

  • RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, and antibiotics

  • Recombinant mouse IL-3

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Culture FL5.12/Bcl-XL cells in medium supplemented with IL-3.

  • Wash the cells three times with PBS to remove IL-3.

  • Resuspend the cells in IL-3-free medium and seed them in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

start Start culture Culture FL5.12/Bcl-XL cells with IL-3 start->culture wash Wash cells to remove IL-3 culture->wash seed Seed cells in 96-well plate in IL-3-free medium wash->seed treat Treat with this compound seed->treat incubate Incubate for 24-48 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine EC50 read->analyze end End analyze->end cluster_inhibition This compound Action cluster_outcome Cellular Outcome A385358 This compound BclXL_Bax Bcl-XL : Bax/Bak Complex A385358->BclXL_Bax disrupts BclXL Free Bcl-XL BclXL_Bax->BclXL releases Bax Free Bax/Bak BclXL_Bax->Bax releases Apoptosis Apoptosis Bax->Apoptosis initiates

References

A-385358: A Selective Bcl-XL Inhibitor for Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

A-385358 is a potent and selective small molecule inhibitor of the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL).[1] As a member of the Bcl-2 family, Bcl-XL is a key regulator of the intrinsic apoptosis pathway, and its overexpression is implicated in the survival of various cancer cells and their resistance to chemotherapy. This compound binds to the BH3-binding groove of Bcl-XL, preventing its interaction with pro-apoptotic proteins like Bim, Bak, and Bax, thereby promoting apoptosis. Its selectivity for Bcl-XL over other Bcl-2 family members, such as Bcl-2, makes it a valuable tool for dissecting the specific roles of Bcl-XL in cell death and survival.

This document provides detailed application notes and protocols for the use of this compound in research settings, including its mechanism of action, in vitro and in vivo experimental data, and step-by-step procedures for key assays.

Mechanism of Action

This compound selectively inhibits Bcl-XL, an anti-apoptotic protein that sequesters pro-apoptotic proteins, thereby preventing the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c. By binding to the BH3 domain of Bcl-XL, this compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins. This leads to the activation of Bax and Bak, which then oligomerize and form pores in the mitochondrial membrane, resulting in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.

Bcl-XL Signaling Pathway in Apoptosis

Bcl_XL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl_XL Bcl-XL Bax_Bak Bax/Bak Bcl_XL->Bax_Bak Inhibits Cytochrome_c_mito Cytochrome c Bax_Bak->Cytochrome_c_mito Promotes release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto A385358 This compound A385358->Bcl_XL Inhibits Pro_apoptotic Pro-apoptotic proteins (e.g., Bim, Bad) Pro_apoptotic->Bcl_XL Inhibited by Apoptosome Apoptosome (Apaf-1, Cytochrome c, Caspase-9) Caspase_3 Caspase-3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Cytochrome_c_cyto->Apoptosome Activates

Caption: this compound inhibits Bcl-XL, leading to apoptosis.

Quantitative Data

In Vitro Binding Affinity
TargetKi (nM)
Bcl-XL0.80
Bcl-267

Data obtained from fluorescence polarization assays.[1]

Cellular Activity
Cell LineDescriptionEC50 (µM)
FL5.12/Bcl-XLIL-3 dependent murine pro-B cells0.47 ± 0.05
FL5.12/Bcl-2IL-3 dependent murine pro-B cells1.9 ± 0.1

EC50 values determined after 24 hours of treatment in IL-3 deprived media.[1]

Cell LineDescriptionIC50 (µM)
NCI H146Small cell lung carcinoma0.35
MOLT-4T lymphoblast0.74
CCRF CEMT cell lymphoblastic leukemia0.21

IC50 values determined in serum-free media.

Experimental Protocols

Fluorescence Polarization Assay for Binding Affinity

This protocol is a competitive binding assay to determine the affinity of this compound for Bcl-XL.

Experimental Workflow

FP_Assay_Workflow Prepare_Reagents Prepare Reagents: - Fluorescently labeled BH3 peptide (Tracer) - Recombinant Bcl-XL protein - this compound dilutions - Assay Buffer Incubate Incubate Tracer, Bcl-XL, and this compound in a 384-well plate Prepare_Reagents->Incubate Measure_FP Measure Fluorescence Polarization using a plate reader Incubate->Measure_FP Analyze_Data Analyze Data: - Plot polarization vs. This compound concentration - Calculate IC50 and Ki Measure_FP->Analyze_Data

Caption: Workflow for the fluorescence polarization assay.

Materials:

  • This compound

  • Recombinant human Bcl-XL protein

  • Fluorescently labeled Bak BH3 peptide (e.g., FAM-GQVGRQLAIIGDDINR)

  • Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a 2X solution of Bcl-XL protein in assay buffer.

  • Prepare a 2X solution of the fluorescently labeled Bak BH3 peptide in assay buffer.

  • Prepare a serial dilution of this compound in assay buffer containing 2% DMSO.

  • In a 384-well plate, add 10 µL of the this compound dilution.

  • Add 5 µL of the 2X Bcl-XL solution to each well.

  • Add 5 µL of the 2X fluorescent peptide solution to each well.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

Cell Viability Assay

This protocol is to determine the effect of this compound on the viability of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., NCI H146, MOLT-4, CCRF CEM)

  • Appropriate cell culture medium and serum

  • 96-well clear-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight (for adherent cells).

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or IC50 value.

Caspase-3 Activity Assay

This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • This compound

  • FL5.12/Bcl-XL cells

  • RPMI-1640 medium, 10% FBS, IL-3

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Lysis buffer

  • 96-well plate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Culture FL5.12/Bcl-XL cells in the presence of IL-3.

  • Wash the cells to remove IL-3 and resuspend them in IL-3-free medium.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Lyse the cells using the provided lysis buffer.

  • Add the caspase-3 substrate to the cell lysate in a 96-well plate.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at the appropriate wavelength.

  • Quantify the increase in caspase-3 activity relative to untreated controls.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Experimental Workflow

Xenograft_Workflow Tumor_Implantation Implant A549 cells subcutaneously into nude mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Treatment Treat with vehicle, this compound, Paclitaxel, or combination Tumor_Growth->Treatment Monitor_Tumor Monitor tumor volume and body weight regularly Treatment->Monitor_Tumor Endpoint Sacrifice mice at endpoint and excise tumors for analysis Monitor_Tumor->Endpoint

Caption: Workflow for the in vivo xenograft study.

Materials:

  • This compound

  • Paclitaxel

  • A549 human lung carcinoma cells

  • Athymic nude mice (6-8 weeks old)

  • Matrigel

  • Calipers

Procedure:

  • Subcutaneously inject 5 x 106 A549 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a volume of approximately 100-200 mm3.

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, paclitaxel alone, this compound + paclitaxel).

  • Administer this compound at a dose of 75-100 mg/kg/day via intraperitoneal (i.p.) injection.

  • Administer paclitaxel at a dose of 15-30 mg/kg/day (i.p.).

  • For combination therapy, paclitaxel can be administered a few hours before this compound.

  • Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Supplier Information

This compound for research purposes can be obtained from various chemical suppliers, including:

  • MedChemExpress[1]

  • AdooQ BioScience

  • Cayman Chemical

Please refer to the respective supplier's website for product specifications, purity, and pricing information. This compound is for research use only and is not for human use.[1]

References

Troubleshooting & Optimization

Technical Support Center: A-385358 (Hypothetical Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on a hypothetical profile for a compound designated "A-385358" as no specific public data could be located for a molecule with this identifier. This content is for illustrative purposes to demonstrate the format of a technical support guide.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cellular phenotypes at concentrations of this compound that are higher than the reported IC50 for its primary target, Kinase A. What could be the cause?

A1: This is a common observation when dealing with kinase inhibitors. At higher concentrations, this compound may be engaging with off-target kinases. Our profiling data indicates that this compound has measurable activity against Kinase B and Kinase C. We recommend performing a dose-response experiment and comparing the phenotype with the known IC50 values for these off-target kinases. Consider using a more specific inhibitor for Kinase A as a control if available.

Q2: Our in-vivo experiments with this compound are showing unforeseen toxicity not predicted by our in-vitro studies. How can we troubleshoot this?

A2: In-vivo toxicity can arise from off-target effects that are not apparent in simplified in-vitro models. The off-target activity of this compound on Kinase C, which is involved in cardiovascular signaling, could be a contributing factor. We suggest monitoring cardiovascular parameters in your animal models. Additionally, consider performing a broader toxicological screen to identify affected organ systems. Lowering the dose or exploring alternative dosing schedules might also mitigate these effects.

Q3: We are trying to develop a combination therapy with this compound and another kinase inhibitor. What should we be cautious about?

A3: When designing combination therapies, it is crucial to consider the overlapping and distinct off-target profiles of the combined inhibitors. If your second inhibitor also has activity against Kinase B or Kinase C, you may observe synergistic toxicity. We recommend conducting a comprehensive kinase panel screen for both compounds to anticipate potential off-target-driven synergistic effects. A checkerboard titration experiment to assess synergy and toxicity across a range of concentrations for both compounds would be a valuable first step.

Quantitative Data Summary

The following tables summarize the in-vitro kinase inhibition profile and cellular activity of the hypothetical this compound.

Table 1: In-Vitro Kinase Inhibition Profile of this compound

TargetIC50 (nM)Assay Type
Kinase A15Biochemical Assay
Kinase B250Biochemical Assay
Kinase C800Biochemical Assay
Kinase D>10,000Biochemical Assay

Table 2: Cellular Activity of this compound

Cell LineTarget PathwayEC50 (nM)
Cell Line XKinase A Signaling50
Cell Line YKinase B Dependent Proliferation750
Cell Line ZKinase C Mediated Cytotoxicity2,500

Experimental Protocols

Protocol: Assessing Off-Target Effects in a Cellular Context Using Western Blot

This protocol describes a method to determine if this compound is inhibiting its known off-targets (Kinase B and Kinase C) in a cellular context.

Materials:

  • Cell line of interest (e.g., Cell Line Y)

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Substrate B (downstream of Kinase B), anti-total-Substrate B, anti-phospho-Substrate C (downstream of Kinase C), anti-total-Substrate C, and a loading control (e.g., anti-GAPDH).

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0, 50, 250, 750, 2500 nM) and a DMSO vehicle control for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Aspirate the medium, wash cells with cold PBS, and lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Normalize protein amounts for all samples.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total substrate proteins. A decrease in the ratio of phospho-substrate to total substrate with increasing concentrations of this compound indicates target engagement.

Visualizations

G cluster_0 This compound Mechanism of Action cluster_1 Cellular Pathways A385358 This compound KinaseA Kinase A (Primary Target) A385358->KinaseA High Affinity (IC50 = 15 nM) KinaseB Kinase B (Off-Target) A385358->KinaseB Lower Affinity (IC50 = 250 nM) KinaseC Kinase C (Off-Target) A385358->KinaseC Low Affinity (IC50 = 800 nM) PathwayA Desired Cellular Response KinaseA->PathwayA PathwayB Unintended Cellular Effect 1 KinaseB->PathwayB PathwayC Unintended Cellular Effect 2 (Toxicity) KinaseC->PathwayC

Caption: Signaling pathway of hypothetical this compound, showing on- and off-target interactions.

G cluster_workflow Experimental Workflow: Off-Target Analysis start Seed Cells treat Treat with this compound (Dose-Response) start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify western Western Blot (p-Substrate B/C) quantify->western analyze Data Analysis western->analyze

Caption: Workflow for assessing cellular off-target effects of this compound.

A-385358 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the IAP inhibitor A-385358. The information is designed to address potential issues related to assessing its cytotoxicity in normal cells during pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic profile of this compound in normal, non-cancerous cells?

A1: As a selective Inhibitor of Apoptosis Protein (IAP) inhibitor, this compound is designed to preferentially induce apoptosis in cancer cells, which often overexpress IAPs. While comprehensive public data on the cytotoxicity of this compound in a wide range of normal human cells is limited, the therapeutic goal of such targeted agents is to exhibit a favorable safety profile with minimal toxicity to normal tissues. However, researchers should anticipate the possibility of some level of off-target cytotoxicity, which can vary depending on the cell type and experimental conditions. It is crucial to establish a therapeutic window by comparing the cytotoxic effects on cancer cells versus a panel of relevant normal cells.

Q2: Which normal cell lines are recommended for assessing the in vitro cytotoxicity of this compound?

A2: The choice of normal cell lines should be guided by the intended therapeutic application of this compound. A comprehensive assessment should include a diverse panel of primary human cells and well-characterized normal cell lines. Recommended cell types include:

  • Human Fibroblasts: Such as normal human dermal fibroblasts (NHDF), to assess effects on connective tissue.

  • Human Endothelial Cells: Such as human umbilical vein endothelial cells (HUVECs), to evaluate potential vascular toxicity.

  • Peripheral Blood Mononuclear Cells (PBMCs): To understand the impact on immune cells.

  • Human Bronchial Epithelial Cells (HBECs): Particularly relevant if assessing therapies for lung cancer to understand effects on normal lung tissue.

  • Hematopoietic Progenitor Cells: To evaluate potential myelosuppressive effects.

Q3: What are the general mechanisms by which IAP inhibitors like this compound might induce cytotoxicity in normal cells?

A3: While designed to be selective, IAP inhibitors could potentially induce apoptosis in normal cells through several mechanisms:

  • Basal IAP Dependence: Some normal proliferating cells might have a higher reliance on IAPs for survival than quiescent cells.

  • Sensitization to Endogenous Stress: Inhibition of IAPs could lower the threshold for apoptosis in response to normal cellular stressors.

  • Off-Target Kinase Inhibition: Some small molecule inhibitors can have off-target effects on various kinases, which might trigger cytotoxic signaling pathways.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in normal cell lines at expected therapeutic concentrations.
Potential Cause Troubleshooting Steps
Cell Line Sensitivity Verify the identity and health of the normal cell line. Compare results with a different normal cell line of the same tissue origin.
Reagent Quality Ensure the purity and stability of the this compound compound. Use a freshly prepared stock solution for each experiment.
Experimental Conditions Optimize cell seeding density and incubation time. Extended exposure can lead to increased non-specific cytotoxicity.
Assay Interference Rule out any interference of the compound with the cytotoxicity assay itself (e.g., colorimetric or fluorescent readout).
Issue 2: Inconsistent cytotoxicity results between experiments.
Potential Cause Troubleshooting Steps
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
Serum Variability Use a single, quality-controlled lot of fetal bovine serum (FBS) for all related experiments to minimize variability.
Technique Variation Standardize all pipetting and cell handling procedures to ensure reproducibility.

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed normal human fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Workflows

cluster_workflow Experimental Workflow: Assessing Normal Cell Cytotoxicity start Start: Select Normal Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24, 48, 72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis end_point End: Compare with Cancer Cell IC50 data_analysis->end_point

Caption: Workflow for assessing this compound cytotoxicity in normal cells.

cluster_pathway Simplified IAP Inhibition Pathway A385358 This compound IAPs IAPs (cIAP1, cIAP2, XIAP) A385358->IAPs Inhibits Caspases Caspases IAPs->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: Simplified signaling pathway of IAP inhibition leading to apoptosis.

optimizing A-385358 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-385358, a selective Bcl-XL inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule that acts as a selective inhibitor of the B-cell lymphoma-extra large (Bcl-XL) protein. Bcl-XL is an anti-apoptotic protein that prevents programmed cell death, or apoptosis. By binding to Bcl-XL, this compound blocks its function, thereby promoting apoptosis in cells that depend on Bcl-XL for survival, such as certain cancer cells.

Q2: What is the recommended solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.

Q3: How should I store the this compound stock solution?

It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q4: What is a typical effective concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary depending on the cell line and the experimental conditions. However, studies have shown that it has an EC50 of less than 500 nmol/L in cell lines that are dependent on Bcl-XL for survival.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q5: Can this compound be used in combination with other drugs?

Yes, this compound has been shown to potentiate the cytotoxic effects of various chemotherapeutic agents, such as paclitaxel.[1][2] When used in combination, it is crucial to optimize the concentrations of both this compound and the co-administered drug to achieve synergistic effects.

Data Presentation

Table 1: Reported in vitro Efficacy of this compound

Cell Line DependencyMetricConcentrationReference
Bcl-XL DependentEC50< 500 nmol/L[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound.

    • Gently vortex or sonicate the vial until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay using MTT

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a colorimetric MTT assay.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Trypsinize and count the cells.

      • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

      • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

    • Compound Treatment:

      • Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

      • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

      • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Assay:

      • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

      • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

      • Carefully remove the medium containing MTT.

      • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

      • Gently shake the plate for 15-20 minutes at room temperature to ensure complete dissolution.

    • Data Acquisition:

      • Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Inconsistent or high variability in results - Uneven cell seeding- Edge effects in the 96-well plate- Pipetting errors- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Use calibrated pipettes and be consistent with your technique.
Low or no cytotoxic effect observed - Sub-optimal concentration of this compound- Cell line is not dependent on Bcl-XL for survival- Compound degradation- Perform a dose-response experiment with a wider concentration range.- Verify the expression of Bcl-XL in your cell line.- Use a fresh aliquot of this compound stock solution.
High background in vehicle control wells - High concentration of DMSO- Contamination- Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells.- Check for microbial contamination in the cell culture.
Precipitation of this compound in culture medium - Poor solubility at the working concentration- Interaction with media components- Ensure the final DMSO concentration is sufficient to maintain solubility.- Prepare fresh dilutions of the compound immediately before use.

Visualizations

Bcl_XL_Signaling_Pathway cluster_0 Apoptotic Stimuli (e.g., DNA damage) cluster_1 Pro-apoptotic Proteins cluster_2 Anti-apoptotic Protein cluster_3 Mitochondrion cluster_4 Apoptosis Cascade Apoptotic_Stimuli Apoptotic Stimuli BH3_only BH3-only proteins (e.g., Bad, Bim) Apoptotic_Stimuli->BH3_only activates Bax_Bak Bax/Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP induces BH3_only->Bax_Bak activates Bcl_XL Bcl-XL Bcl_XL->Bax_Bak inhibits Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis A_385358 This compound A_385358->Bcl_XL inhibits

Caption: this compound inhibits Bcl-XL, promoting apoptosis.

Experimental_Workflow A Prepare this compound Stock Solution (in DMSO) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with This compound B->D C->D E Incubate for Desired Duration D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence F->G H Analyze Data and Determine EC50 G->H

Caption: Workflow for this compound cell viability assay.

Troubleshooting_Logic start Inconsistent Results? q1 Check Cell Seeding and Pipetting? start->q1 a1_yes Consistent? YES q1->a1_yes Yes a1_no Inconsistent? NO q1->a1_no No q2 No Cytotoxic Effect? a1_yes->q2 a2_yes Confirm Bcl-XL Dependence q2->a2_yes Yes a2_no Check Compound Integrity q2->a2_no No q3 High Vehicle Background? a2_yes->q3 a2_no->q3 a3_yes Lower DMSO Concentration a3_no Check for Contamination

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Overcoming Resistance to A-385358

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Bcl-xL inhibitor, A-385358.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in various cancer types. By binding to Bcl-xL, this compound disrupts its interaction with pro-apoptotic proteins like Bim, Bak, and Bax, thereby restoring the natural process of programmed cell death (apoptosis). Due to its mechanism of action, this compound is often investigated for its potential to sensitize cancer cells to conventional cytotoxic therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-xL. This prevents Bcl-xL from sequestering pro-apoptotic proteins of the Bcl-2 family (e.g., Bim, Bak, Bax). The release of these pro-apoptotic proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.

Q2: Why is this compound often used in combination with other anti-cancer agents?

A2: While this compound can induce apoptosis as a single agent in Bcl-xL-dependent cell lines, its primary therapeutic potential lies in its ability to lower the threshold for apoptosis induced by other cytotoxic drugs. Many cancer cells rely on Bcl-xL for survival, especially under the stress of chemotherapy or radiation. By inhibiting this pro-survival mechanism, this compound can significantly enhance the efficacy of other treatments, a phenomenon known as chemosensitization or potentiation. For instance, this compound has been shown to potentiate the activity of paclitaxel in non-small-cell lung cancer cells.[1]

Q3: What are the known mechanisms of resistance to this compound and other Bcl-xL inhibitors?

A3: Resistance to Bcl-xL inhibitors like this compound can arise through several mechanisms:

  • Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for the inhibition of Bcl-xL by upregulating other pro-survival Bcl-2 family members, such as Mcl-1 or Bcl-2.[2] This provides an alternative mechanism to sequester pro-apoptotic proteins and evade apoptosis.

  • Alterations in the PI3K/AKT/mTOR pathway: Activation of this signaling pathway can promote cell survival and upregulate the expression of Mcl-1 and Bcl-xL, contributing to resistance.[2]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor, thereby diminishing its efficacy.

Q4: How can I determine if my cells are resistant to this compound?

A4: Resistance can be identified by a lack of expected biological response. This can be observed as:

  • A significant increase in the IC50 or EC50 value of this compound in your cell line compared to sensitive lines.

  • Failure to observe markers of apoptosis (e.g., caspase activation, PARP cleavage, Annexin V staining) at expected concentrations and time points.

  • Lack of potentiation of a cytotoxic agent when used in combination with this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low cytotoxic effect of this compound alone. The cell line may not be dependent on Bcl-xL for survival.- Confirm Bcl-xL expression levels in your cell line via Western blot or qPCR.- Test this compound in combination with a cytotoxic agent to assess for chemosensitization.[1]- Consider using a positive control cell line known to be sensitive to Bcl-xL inhibition.
Loss of this compound efficacy over time. Development of acquired resistance.- Analyze the expression of other anti-apoptotic proteins like Mcl-1 and Bcl-2.[2]- Consider co-treatment with an inhibitor of the upregulated anti-apoptotic protein (e.g., an Mcl-1 inhibitor).- Investigate the activation status of survival pathways like PI3K/AKT.[2]
Inconsistent results between experiments. - Inconsistent cell culture conditions.- Degradation of this compound.- Maintain consistent cell passage numbers and seeding densities.- Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light).- Ensure accurate and consistent final concentrations of the compound in your assays.
This compound does not potentiate the effect of another cytotoxic drug. - The cytotoxic drug may not induce apoptosis via the mitochondrial pathway.- The cell line may have redundant survival mechanisms.- Confirm that the cytotoxic drug is known to induce Bcl-2 family-dependent apoptosis.- Analyze the expression profile of multiple anti-apoptotic proteins to identify potential bypass resistance mechanisms.

Data Presentation

Table 1: In Vitro Activity of this compound in Selected Cancer Cell Lines

Cell LineCancer TypeAssay TypeIC50 / EC50 (µM)Notes
NCI-H146Small Cell Lung CarcinomaProliferation0.35Serum-free media
MOLT-4T LymphoblastProliferation0.74Serum-free media
CCRF-CEMLymphoblastic LeukemiaProliferation0.21Serum-free media
A549Non-Small Cell Lung CancerCytotoxicityPotentiates paclitaxel by up to 25-foldThis compound alone shows modest activity[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Study (Potentiation of Paclitaxel)

This is a generalized protocol and all animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest (e.g., A549)

  • This compound formulated for in vivo use

  • Paclitaxel formulated for in vivo use

  • Vehicle controls for both agents

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Paclitaxel alone, this compound + Paclitaxel).

  • Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous injection for paclitaxel).

  • Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

  • Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Mandatory Visualizations

Bcl_xL_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bcl_xL Bcl-xL Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Inhibits Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Activates A_385358 This compound A_385358->Bcl_xL Inhibits Bim_Bad Bim/Bad (Pro-apoptotic) Bim_Bad->Bcl_xL Inhibited by Bim_Bad->Bax_Bak Activates Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound inhibits Bcl-xL, leading to apoptosis.

Experimental_Workflow start Start: Hypothesis (Cell line is Bcl-xL dependent) cell_culture Cell Culture (Seeding and treatment) start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) cell_culture->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis western_blot Western Blot (Apoptosis markers) apoptosis_assay->western_blot western_blot->data_analysis conclusion Conclusion (Confirm this compound effect) data_analysis->conclusion

Caption: General workflow for in vitro testing of this compound.

Troubleshooting_Resistance start Reduced this compound Efficacy check_reagents Check Reagents & Protocol (Fresh compound, consistent cell handling) start->check_reagents is_resistance Is it acquired resistance? check_reagents->is_resistance If protocols are correct analyze_proteins Analyze Anti-apoptotic Proteins (Western Blot for Mcl-1, Bcl-2) is_resistance->analyze_proteins Yes other_mechanisms Investigate Other Mechanisms (e.g., PI3K/AKT pathway, drug efflux) is_resistance->other_mechanisms No, intrinsic resistance protein_upregulated Protein Upregulated? analyze_proteins->protein_upregulated combination_therapy Consider Combination Therapy (e.g., + Mcl-1 inhibitor) protein_upregulated->combination_therapy Yes no_change No Change protein_upregulated->no_change No no_change->other_mechanisms

Caption: Troubleshooting resistance to this compound.

References

A-385358 experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-385358, a potent and selective P2X7 receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental variability and controls when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments with this compound.

Q1: I am observing high variability in my IC50 values for this compound across different experiments. What are the potential causes?

A1: Variability in IC50 values for this compound can stem from several factors:

  • Cell Type and Receptor Expression: The potency of P2X7 antagonists can vary significantly between different cell types and species due to differences in receptor expression levels, splice variants, and the presence of interacting proteins.[1] It is crucial to maintain a consistent cell line and passage number.

  • Agonist Concentration and Purity: The concentration and purity of the P2X7 agonist used (e.g., ATP or BzATP) are critical. Ensure you are using a consistent, high-quality source of agonist and that the concentration is appropriate to elicit a robust response without causing excessive cell death. The EC50 of ATP can vary, and its purity can affect the outcome.[2]

  • Assay Buffer Composition: The ionic composition of your assay buffer, particularly the concentrations of divalent cations like Ca2+ and Mg2+, can influence P2X7 receptor activation and antagonist binding.[3][4] Maintaining a consistent and well-defined buffer system is essential.

  • Incubation Times: Ensure that pre-incubation times with this compound and stimulation times with the agonist are consistent across all experiments.

  • Cell Health and Density: Over-confluent or unhealthy cells can exhibit altered receptor expression and signaling, leading to inconsistent results. Always ensure your cells are healthy and seeded at a consistent density.

Q2: My this compound solution appears to be losing activity over time. How should I properly store and handle it?

A2: For optimal stability and performance, this compound should be stored as a solid at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect solutions from light.

Q3: I am not seeing the expected inhibition of IL-1β release with this compound in my assay. What could be wrong?

A3: If you are not observing the expected inhibition of IL-1β release, consider the following:

  • Cell Priming: Many cell types, such as monocytes and macrophages, require priming with an agent like lipopolysaccharide (LPS) to induce pro-IL-1β expression before P2X7 receptor stimulation can lead to the release of mature IL-1β.[5] Ensure your priming step is adequate.

  • P2X7 Receptor Activation: Confirm that your agonist (ATP or BzATP) is effectively activating the P2X7 receptor in your cell system. You can do this by running a positive control without the antagonist and measuring a downstream effect like calcium influx or pore formation.

  • Off-Target Effects: While this compound is highly selective for the P2X7 receptor, ensure that the observed IL-1β release is indeed P2X7-dependent in your specific experimental setup.

  • Assay Sensitivity: Verify the sensitivity and dynamic range of your IL-1β ELISA kit to ensure it can detect the expected changes in cytokine concentration.

Q4: Can I use this compound in in vivo studies?

A4: Yes, this compound has been shown to be effective in in vivo models, such as reducing tactile allodynia in a rat model of neuropathic pain. When designing in vivo experiments, it is important to consider the route of administration, dosage, and pharmacokinetic properties of the compound to ensure adequate exposure at the target site.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterSpeciesValueReference
IC50 Human P2X721 nMTocris Bioscience
IC50 Rat P2X716 nMTocris Bioscience
IC50 (IL-1β release) LPS-primed human monocytes26 nMTocris Bioscience
Selectivity >500-fold over P2X1, P2X2, P2X2/3, P2X3, P2X4, P2Y1, P2Y2, P2Y4, P2Y6, P2Y11N/ATocris Bioscience

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound.

Protocol 1: In Vitro Calcium Influx Assay

This protocol measures the ability of this compound to inhibit agonist-induced calcium influx in cells expressing the P2X7 receptor.

Materials:

  • Cells expressing P2X7 receptor (e.g., HEK293-P2X7, THP-1 monocytes)

  • This compound

  • P2X7 agonist (ATP or BzATP)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with Ca2+ and Mg2+)

  • 96-well black-walled, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of your chosen calcium indicator dye (e.g., 2 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at room temperature in the dark. Include vehicle-only wells as a control.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the plate reader to record fluorescence at the appropriate excitation and emission wavelengths for your dye.

    • Establish a baseline fluorescence reading for each well.

    • Inject the P2X7 agonist (e.g., 1 mM ATP or 100 µM BzATP) into each well and continue to record the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro IL-1β Release Assay

This protocol assesses the inhibitory effect of this compound on P2X7-mediated IL-1β release from immune cells.

Materials:

  • Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes)

  • This compound

  • P2X7 agonist (ATP or BzATP)

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • Human IL-1β ELISA kit

Procedure:

  • Cell Priming:

    • Seed cells in a culture plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 2-4 hours to induce pro-IL-1β expression.[5]

  • Compound Incubation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Add the this compound dilutions to the primed cells and incubate for 30 minutes.

  • Agonist Stimulation:

    • Add the P2X7 agonist (e.g., 5 mM ATP or 300 µM BzATP) to the wells.

    • Incubate for 30-60 minutes.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA:

    • Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis:

    • Quantify the concentration of IL-1β in each sample.

    • Normalize the data to the vehicle control.

    • Plot the normalized IL-1β concentration against the concentration of this compound to determine the IC50 value.

Visualizations

P2X7 Receptor Signaling Pathway

The following diagram illustrates the major signaling pathways activated by the P2X7 receptor, which can be inhibited by this compound.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol A385358 This compound P2X7 P2X7 Receptor A385358->P2X7 Inhibits ATP ATP ATP->P2X7 Activates Ca_influx Ca²⁺ Influx P2X7->Ca_influx K_efflux K⁺ Efflux P2X7->K_efflux Pore Pore Formation P2X7->Pore MAPK MAPK Activation (p38, ERK, JNK) Ca_influx->MAPK NFkB NF-κB Activation Ca_influx->NFkB Akt Akt Activation Ca_influx->Akt NLRP3 NLRP3 Inflammasome K_efflux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b Mature IL-1β Release proIL1b->IL1b

Caption: P2X7 receptor signaling cascade.

Experimental Workflow for this compound Characterization

This diagram outlines a typical experimental workflow for characterizing the inhibitory activity of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (P2X7-expressing cells) start->cell_culture assay_prep Assay Preparation (Dye loading, cell priming) cell_culture->assay_prep compound_treatment This compound Treatment (Dose-response) assay_prep->compound_treatment agonist_stimulation Agonist Stimulation (ATP or BzATP) compound_treatment->agonist_stimulation readout Measure Readout (Ca²⁺ influx, IL-1β release) agonist_stimulation->readout data_analysis Data Analysis (IC50 determination) readout->data_analysis end End data_analysis->end

Caption: this compound characterization workflow.

References

Technical Support Center: A-385358 Synergy Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Comprehensive searches for "A-385358" did not yield specific information related to a compound with this identifier. The following content is a template designed to guide researchers in interpreting synergy data for a hypothetical compound, referred to herein as "Compound X," and should be adapted with actual experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Compound X?

A1: The precise mechanism of action for Compound X is not definitively established in the provided information. Pre-clinical data suggests it may act as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, further investigation is required to fully elucidate its molecular targets.

Q2: What is the rationale for exploring synergistic combinations with Compound X?

A2: The exploration of synergistic combinations with Compound X is based on the therapeutic strategy of targeting multiple nodes within a signaling pathway or engaging complementary pathways to enhance anti-tumor efficacy and overcome potential resistance mechanisms. By combining Compound X with other agents, the goal is to achieve a greater therapeutic effect than the sum of the individual agents.

Q3: How is synergy typically measured in pre-clinical studies involving Compound X?

A3: Synergy is commonly assessed using in vitro cell viability assays (e.g., MTT, CellTiter-Glo®) where cancer cell lines are treated with Compound X alone, a combination agent alone, and the two in combination across a range of concentrations. The resulting dose-response data is then analyzed using mathematical models such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 is indicative of synergy, a CI equal to 1 suggests an additive effect, and a CI greater than 1 indicates antagonism.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in synergy data across replicate experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Pipetting errors leading to inaccurate drug concentrations.Calibrate pipettes regularly. Use a fresh set of tips for each dilution and treatment.
Edge effects on multi-well plates.Avoid using the outer wells of the plate for experimental treatments. Fill them with media to maintain humidity.
No synergistic effect observed with a combination that was expected to be synergistic. Sub-optimal concentration range of one or both compounds.Perform dose-response curves for each compound individually to determine their IC50 values. Use a range of concentrations around the IC50 for the synergy experiment.
The chosen cell line may not be sensitive to the targeted pathway.Characterize the baseline signaling pathway activity in the cell line (e.g., via Western blot) to ensure the targets of both compounds are expressed and active.
Incorrect timing of drug addition.Consider the mechanism of action of both drugs. Staggered administration may be more effective than simultaneous addition.
Observed antagonism between Compound X and the combination partner. The two compounds may have opposing effects on a critical downstream effector.Re-evaluate the signaling pathways targeted by both agents to identify potential points of negative cross-talk.
One compound may induce the metabolism of the other.Investigate the metabolic stability of each compound in the presence of the other.

Data Presentation: Interpreting Synergy Data

The following table provides a template for summarizing synergy data based on the Combination Index (CI) values obtained from a hypothetical experiment.

Cell Line Combination Agent Concentration Range (Compound X) Concentration Range (Combination Agent) Combination Index (CI) @ ED50 Interpretation
MCF-7 Paclitaxel1 - 100 nM0.1 - 10 nM0.6Synergy
A549 Erlotinib1 - 100 nM0.5 - 50 µM1.1Additive/Slight Antagonism
HCT116 5-Fluorouracil1 - 100 nM1 - 100 µM0.4Strong Synergy

Experimental Protocols

Cell Viability Assay for Synergy Assessment
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of Compound X and the combination agent in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Treatment: Treat the cells with Compound X alone, the combination agent alone, and the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well and measure the signal according to the manufacturer's instructions using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

cluster_pathway Hypothetical PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates CompoundX Compound X CompoundX->PI3K inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Hypothetical PI3K/Akt signaling pathway targeted by Compound X.

cluster_workflow Synergy Experiment Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDrugs Prepare Drug Dilutions SeedCells->PrepareDrugs TreatCells Treat Cells PrepareDrugs->TreatCells Incubate Incubate (e.g., 72h) TreatCells->Incubate AddReagent Add Viability Reagent Incubate->AddReagent ReadPlate Read Plate AddReagent->ReadPlate AnalyzeData Analyze Data (CI Calculation) ReadPlate->AnalyzeData End End AnalyzeData->End

Caption: General workflow for a cell-based synergy experiment.

Technical Support Center: [Compound A] In Vivo Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available in vivo toxicity data for a compound specifically designated as A-385358 could not be located. The following information is a template designed to meet the user's specifications for a technical support center, using "[Compound A]" as a placeholder. The data and experimental details provided are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the known in vivo acute toxicity effects of [Compound A] in preclinical models?

A1: In single-dose acute toxicity studies in rodents, [Compound A] has been observed to induce dose-dependent adverse effects. The primary target organs identified were the liver and kidneys. Clinical signs at high doses included lethargy, weight loss, and ruffled fur. It is crucial to refer to the specific study reports for detailed findings.

Q2: Has a No-Observed-Adverse-Effect Level (NOAEL) been established for [Compound A] in repeat-dose toxicity studies?

A2: Yes, a NOAEL has been determined in a 28-day repeat-dose oral toxicity study in Sprague-Dawley rats. Please refer to the quantitative data summary table below for the specific NOAEL value.

Q3: What is the primary mechanism of toxicity proposed for [Compound A]?

A3: The current hypothesis for the mechanism of toxicity of [Compound A] involves the induction of oxidative stress, leading to cellular damage in susceptible organs. This is supported by in vitro data and preliminary in vivo biomarker analysis. Further mechanistic studies are ongoing. The proposed pathway is illustrated in the signaling pathway diagram below.

Q4: Are there any known species differences in the toxicity profile of [Compound A]?

A4: Preliminary data suggests potential differences in the metabolic profile of [Compound A] between rodents and non-rodents, which may influence the toxicity profile. It is recommended to carefully consider species selection for preclinical safety assessment.

Troubleshooting Guides

Issue 1: Unexpected mortality observed in a non-human primate (NHP) study at a dose previously considered safe in rodents.

  • Possible Cause: Species-specific toxicity. Metabolic pathways for [Compound A] may differ significantly between rodents and primates, leading to the formation of a toxic metabolite in NHPs.

  • Troubleshooting Steps:

    • Conduct a comparative in vitro metabolism study using liver microsomes from both species to identify any differences in metabolite formation.

    • Perform a dose-range-finding study in NHPs with a wider dose range and more frequent monitoring.

    • Analyze plasma and tissue samples for the presence of unique metabolites in NHPs.

Issue 2: Significant elevation in liver enzymes (ALT, AST) observed in a chronic toxicity study.

  • Possible Cause: Drug-induced liver injury (DILI). Chronic exposure to [Compound A] may be causing hepatocellular damage.

  • Troubleshooting Steps:

    • Perform histopathological analysis of liver tissue to characterize the nature and extent of the liver injury.

    • Measure biomarkers of oxidative stress (e.g., malondialdehyde, glutathione levels) in liver tissue.

    • Consider co-administration of an antioxidant to investigate if it mitigates the liver toxicity, which can help confirm the mechanism.

Quantitative Toxicity Data Summary

ParameterSpeciesRoute of AdministrationValue
LD50 (Single Dose) MouseOral150 mg/kg
RatIntravenous50 mg/kg
NOAEL (28-Day Study) RatOral10 mg/kg/day
LOAEL (28-Day Study) RatOral30 mg/kg/day

Experimental Protocols

28-Day Repeat-Dose Oral Toxicity Study in Sprague-Dawley Rats

  • Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old at the start of the study.

  • Group Allocation: Animals were randomly assigned to four groups (n=10/sex/group):

    • Group 1: Vehicle control (0.5% methylcellulose in water)

    • Group 2: Low dose [Compound A] (e.g., 10 mg/kg/day)

    • Group 3: Mid dose [Compound A] (e.g., 30 mg/kg/day)

    • Group 4: High dose [Compound A] (e.g., 100 mg/kg/day)

  • Dosing: [Compound A] was administered once daily via oral gavage for 28 consecutive days.

  • Clinical Observations: Animals were observed twice daily for mortality and moribundity. Detailed clinical examinations were performed weekly. Body weight and food consumption were recorded weekly.

  • Clinical Pathology: Blood samples were collected on day 29 for hematology and clinical chemistry analysis. Urine samples were collected for urinalysis.

  • Necropsy and Histopathology: All animals were subjected to a full necropsy at the end of the study. Organ weights were recorded. A comprehensive list of tissues was collected and preserved for histopathological examination.

Visualizations

G cluster_0 Cellular Exposure cluster_1 Cellular Stress Response cluster_2 Apoptotic Pathway A [Compound A] B Increased ROS A->B Induces C Mitochondrial Dysfunction B->C D Caspase Activation C->D Triggers E DNA Fragmentation D->E F Apoptosis E->F

Caption: Proposed signaling pathway for [Compound A]-induced cellular toxicity.

G A Acclimatization (7 days) B Group Allocation & Baseline Measurements A->B C Dosing Period (28 days) B->C D In-life Monitoring (Daily Observations, Weekly Body Weights) C->D E Terminal Procedures (Blood Collection, Necropsy) C->E F Data Analysis & Reporting E->F

Caption: Experimental workflow for a 28-day in vivo toxicity study.

Technical Support Center: Information on A-385358 Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate a technical support center with troubleshooting guides and FAQs for challenges with A-385358 in long-term studies have been unsuccessful as there is no publicly available scientific literature or data on a compound with this identifier.

Extensive searches for "this compound" have not yielded any information regarding its mechanism of action, signaling pathways, or any associated challenges in research settings. The identifier does not correspond to any known drug, research compound, or biological agent in the public domain.

It is possible that "this compound" is an internal compound code that has not been disclosed publicly, or that there may be a typographical error in the identifier.

Without access to fundamental information about this compound, it is not possible to create the requested technical support documentation, including:

  • Troubleshooting Guides and FAQs: Specific experimental issues and their solutions cannot be addressed without understanding the compound's properties and expected outcomes.

  • Data Presentation: No quantitative data, such as IC50 values, pharmacokinetic parameters, or toxicity profiles, are available to summarize in tables.

  • Experimental Protocols: Detailed methodologies cannot be provided without published studies citing the use of this compound.

  • Visualization of Signaling Pathways: The molecular targets and signaling cascades affected by this compound are unknown, preventing the creation of accurate diagrams.

We recommend that researchers seeking information on this compound verify the identifier and consult any internal documentation or primary sources they may have. Should a public-facing name or alternative identifier be available, we would be pleased to revisit this request and generate the required technical support materials.

Technical Support Center: Improving In Vivo Bioavailability of A-385358

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the in vivo bioavailability of the poorly soluble compound, A-385358. The information provided is based on established methods for enhancing the bioavailability of compounds with low aqueous solubility.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo studies with this compound.

Issue Possible Cause Suggested Solution
Low and variable oral bioavailability in preclinical species. Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal tract.[1]Employ solubility enhancement techniques such as particle size reduction (micronization or nanosuspension), formulation as a solid dispersion, or use of lipid-based delivery systems.[2]
High inter-subject variability in plasma concentrations. Inconsistent dissolution and absorption due to the compound's poor solubility and potential food effects.Develop an enabling formulation that provides more consistent drug release, such as a self-emulsifying drug delivery system (SEDDS) or a nanosuspension.[3][4]
Precipitation of this compound in the gastrointestinal tract upon dilution of a solution formulation. The solvent used to dissolve this compound is miscible with gastrointestinal fluids, leading to rapid supersaturation and precipitation.Consider using a precipitation inhibitor in the formulation, such as HPMC or PVP.[5][6] Alternatively, a lipid-based formulation can protect the drug from immediate precipitation.
Inconsistent results between in vitro dissolution and in vivo pharmacokinetics. The in vitro dissolution method may not be biorelevant and fails to predict the in vivo performance of the formulation.[7][8]Develop a biorelevant dissolution method that simulates the conditions of the gastrointestinal tract, including pH, bile salts, and enzymes.
Toxicity or adverse events observed at the required dose. High doses of this compound are needed to achieve therapeutic plasma concentrations due to its low bioavailability.Improving bioavailability through an enabling formulation can allow for a lower dose to be administered, potentially reducing toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving adequate oral bioavailability for a compound like this compound?

A1: The primary challenges for a poorly water-soluble compound like this compound are its low dissolution rate and limited solubility in the gastrointestinal fluids.[1] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[1] Poor solubility is a major hurdle for a significant number of new chemical entities in drug development.[1][2]

Q2: What are the common formulation strategies to improve the bioavailability of poorly soluble drugs?

A2: Several strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by micronization or creating a nanosuspension enhances the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution.[5][6][9]

  • Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS) that can enhance solubility and absorption.[4][10]

  • Use of Co-solvents and Surfactants: These excipients can increase the solubility of the drug in the formulation.[2]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[2][11]

Q3: How does reducing particle size to the nanoscale improve bioavailability?

A3: Reducing the particle size to the sub-micron level (nanosuspension) increases the surface area-to-volume ratio of the drug particles. This leads to a faster dissolution rate according to the Noyes-Whitney equation. Nanosuspensions can be produced by methods like wet milling or homogenization.[3]

Q4: What is a solid dispersion and how does it work?

A4: A solid dispersion is a system where the drug, in its amorphous form, is dispersed in a solid carrier, typically a polymer.[5][6] The amorphous state has higher energy and greater solubility than the crystalline state.[6] Upon administration, the carrier dissolves and releases the drug in a highly dispersed and more soluble form.[6][9]

Q5: When should I consider a lipid-based formulation for this compound?

A5: A lipid-based formulation is a good choice if this compound has good lipid solubility. These formulations can improve oral bioavailability by increasing the dissolution of the drug in the gastrointestinal tract and facilitating its absorption via the lymphatic pathway.[10]

Experimental Protocols

Protocol 1: Preparation of an this compound Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 407)[3]

  • Milling media (e.g., zirconium oxide beads)[3]

  • Purified water

  • High-energy bead mill

Method:

  • Prepare an aqueous solution of the stabilizer.

  • Disperse this compound in the stabilizer solution.

  • Add the milling media to the suspension.

  • Mill the suspension at a controlled temperature for a specified duration.

  • Periodically measure the particle size distribution using a laser diffraction particle size analyzer until the desired size is achieved.

  • Separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: Formulation of an this compound Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution.

Materials:

  • This compound

  • Polymer (e.g., Soluplus®, HPMCAS)[5][9]

  • Organic solvent (e.g., acetone, methanol)

  • Rotary evaporator

Method:

  • Dissolve both this compound and the chosen polymer in the organic solvent.

  • Remove the solvent using a rotary evaporator under vacuum at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the dried solid dispersion and mill it into a fine powder.

  • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state.

  • Perform in vitro dissolution studies to assess the improvement in drug release.[9]

Visualizations

Decision_Tree_for_Bioavailability_Enhancement A Start: Poorly Soluble Compound (this compound) B Assess Physicochemical Properties (Solubility in lipids, organic solvents; melting point) A->B C High Lipid Solubility? B->C D Consider Lipid-Based Formulations (e.g., SEDDS, Microemulsion) C->D Yes E Low Melting Point? C->E No F Consider Hot-Melt Extrusion for Solid Dispersion E->F Yes G Soluble in Organic Solvents? E->G No H Consider Spray Drying or Solvent Evaporation for Solid Dispersion G->H Yes I If other methods are not suitable, consider Particle Size Reduction G->I No J Micronization or Nanosuspension I->J

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Nanosuspension_Mechanism cluster_0 Drug Formulation cluster_1 Gastrointestinal Lumen cluster_2 Systemic Circulation A Poorly Soluble Drug (Large Crystals) B Nanosuspension Formulation (Drug Nanocrystals + Stabilizer) A->B Formulation Process (e.g., Wet Milling) C Increased Surface Area B->C D Faster Dissolution Rate (Noyes-Whitney Equation) C->D E Higher Concentration Gradient Across Gut Wall D->E F Increased Drug Absorption and Bioavailability E->F

Caption: Mechanism of bioavailability enhancement by nanosuspension.

References

Technical Support Center: A-385358 Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and chemical databases do not contain specific information regarding a compound designated "A-385358." As the chemical structure is essential for determining potential degradation pathways and developing relevant experimental protocols, the following information is provided as a general guide for a hypothetical small molecule drug candidate. The degradation pathways, experimental details, and troubleshooting advice presented here are illustrative and should be adapted based on the actual chemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for small molecule pharmaceuticals like this compound?

A1: The most prevalent degradation pathways for organic molecules include:

  • Hydrolysis: Cleavage of chemical bonds by water. Esters, amides, lactams, and imides are particularly susceptible. The rate of hydrolysis is often pH-dependent.

  • Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Functional groups prone to oxidation include phenols, thiols, aldehydes, and electron-rich aromatic rings.

  • Photodegradation: Degradation caused by exposure to light, particularly UV radiation. This can lead to complex rearrangements and bond cleavages.

Q2: I am observing a new, unexpected peak in my HPLC analysis of an this compound sample. What could be the cause?

A2: An unexpected peak could be a degradation product, a contaminant, or an artifact of the analytical method. To troubleshoot:

  • Confirm it's a degradant: Analyze a freshly prepared sample and compare it to an aged or stressed sample. If the peak is larger or only present in the aged sample, it is likely a degradant.

  • Consider the storage conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH? This can provide clues about the degradation pathway.

  • Evaluate the mobile phase: Ensure the mobile phase pH is appropriate for the analyte and that it is not reacting with your compound.

  • Inject a blank: This will help rule out contamination from the solvent or a previous injection.

Q3: My this compound sample is showing a decrease in potency over time. How can I investigate this?

A3: A decrease in potency is a strong indicator of degradation. A systematic stability study is recommended. This involves analyzing the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products over time under various storage conditions (e.g., different temperatures, humidity levels, and light exposures).

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.

  • Possible Cause 1: Inadequate control of environmental conditions.

    • Troubleshooting: Ensure that stability chambers are properly calibrated and maintained at the specified temperature and humidity. Monitor for any fluctuations. For photostability studies, ensure consistent light exposure.

  • Possible Cause 2: Sample handling and preparation variability.

    • Troubleshooting: Use a standardized protocol for sample preparation. Ensure complete dissolution and accurate dilutions. Use fresh solvents and reagents.

  • Possible Cause 3: Non-validated analytical method.

    • Troubleshooting: The analytical method must be stability-indicating, meaning it can separate the intact API from all potential degradation products. Method validation should include forced degradation studies to demonstrate this capability.

Issue 2: Difficulty in identifying a major degradation product.

  • Possible Cause 1: Insufficient concentration of the degradant for characterization.

    • Troubleshooting: Perform forced degradation studies under conditions that favor the formation of the unknown product. This can generate a sufficient quantity for isolation and structural elucidation by techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

  • Possible Cause 2: Co-elution with the parent compound or other degradants in HPLC.

    • Troubleshooting: Optimize the HPLC method by screening different columns, mobile phase compositions, pH, and gradients to achieve better separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the API to identify potential degradation products and pathways, and to establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and a solution at 60°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and a solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer).

  • Method Optimization: Analyze the samples from the forced degradation study. Adjust the gradient slope, mobile phase modifiers (e.g., buffer type and concentration), and column temperature to achieve baseline separation of the parent peak and all major degradation peaks.

  • Detection: Use a PDA detector to check for peak purity. Use a mass spectrometer to obtain mass information for the parent drug and its degradants.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradant Peak Area (%)
0.1 N HCl, 60°C, 24h15.228.5 (RRT 0.85)
0.1 N NaOH, 60°C, 24h25.8314.2 (RRT 0.72)
3% H₂O₂, RT, 24h45.1422.7 (RRT 0.91)
Heat (60°C), 48h8.515.1 (RRT 0.85)
Photostability (ICH)12.327.9 (RRT 1.15)
RRT = Relative Retention Time

Visualizations

Degradation_Pathway A385358 This compound Hydrolysis Hydrolysis Product(s) (e.g., ester cleavage) A385358->Hydrolysis Acid/Base Oxidation Oxidation Product(s) (e.g., N-oxide, S-oxide) A385358->Oxidation H₂O₂/O₂ Photodegradation Photodegradation Product(s) (e.g., rearrangement) A385358->Photodegradation Light (UV/Vis)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow start Unexpected Peak in HPLC is_degradant Is it a degradant? (Compare fresh vs. aged sample) start->is_degradant check_blank Inject Blank is_degradant->check_blank No check_conditions Review Storage Conditions (Light, Temp, pH) is_degradant->check_conditions Yes contamination Source of Contamination check_blank->contamination forced_degradation Perform Forced Degradation check_conditions->forced_degradation characterize Characterize Degradant (LC-MS, NMR) forced_degradation->characterize

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Technical Support Center: A-385358 (Generic TRP Channel Agonist)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-385358, a representative transient receptor potential (TRP) channel agonist. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation, with a focus on mitigating lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound, a generic TRP channel agonist?

This compound is a synthetic compound designed to activate specific transient receptor potential (TRP) channels. These channels are non-selective cation channels involved in various physiological processes, including pain sensation, temperature regulation, and inflammation. Upon binding, this compound induces a conformational change in the TRP channel, leading to an influx of cations (primarily Ca2+ and Na+), which in turn depolarizes the cell and triggers downstream signaling cascades.[1][2]

Q2: What are the most common in vitro assays used to assess the activity of this compound?

The most common in vitro assays for TRP channel agonists like this compound are calcium imaging and patch-clamp electrophysiology.[3]

  • Calcium Imaging: This high-throughput method measures the increase in intracellular calcium concentration upon channel activation. It is often used for initial screening and dose-response studies.[3]

  • Patch-Clamp Electrophysiology: This technique directly measures the ion flux across the cell membrane, providing detailed information about the channel's biophysical properties and its modulation by the compound. It is considered the gold standard for characterizing ion channel modulators.[3][4]

Q3: I am observing a bell-shaped dose-response curve with this compound. Is this expected?

Yes, a bell-shaped dose-response curve can be observed with some TRP channel agonists.[5] This phenomenon can be attributed to several factors, including receptor desensitization at high concentrations, where prolonged exposure to the agonist leads to a temporary inability of the channel to respond.[6] Additionally, some agonists may have complex interactions with the channel or engage in off-target effects at higher concentrations.[5]

Troubleshooting Guide

Issue 1: Inconsistent results between different batches (lots) of this compound.

Lot-to-lot variability is a known challenge with chemical reagents and can significantly impact experimental reproducibility.[1][7][8]

Possible Causes:

  • Purity and Impurity Profile: Minor differences in the synthetic process can lead to variations in the purity of the compound and the presence of different impurities, which may have their own biological activity.

  • Compound Stability: Degradation of the compound over time or due to improper storage can lead to decreased potency.

  • Solubility Issues: Different lots may exhibit slight variations in solubility, affecting the effective concentration in your assay.

Solutions:

  • Implement a Lot Validation Protocol: Before using a new lot of this compound for critical experiments, it is essential to perform a validation experiment to compare its performance with the previous, qualified lot.[9][10] A typical procedure involves running a dose-response curve with both lots side-by-side.

  • Request a Certificate of Analysis (CoA): Always obtain a CoA from the supplier for each lot. This document provides information on the compound's identity, purity, and other quality control parameters.

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically desiccated and protected from light at a low temperature.

Data Presentation: Lot-to-Lot Variability Assessment

The following table illustrates a hypothetical comparison of two different lots of this compound in a calcium imaging assay.

ParameterLot A (Previous Batch)Lot B (New Batch)Acceptance Criteria
EC50 125 nM145 nMWithin 20% of previous lot
Maximal Response 98% of control95% of controlWithin 10% of previous lot
Hill Slope 1.21.10.8 - 1.5

In this example, Lot B meets the acceptance criteria, indicating that it is suitable for use in subsequent experiments.

Issue 2: My cells are becoming unresponsive to this compound after repeated applications.

This phenomenon is likely due to TRP channel desensitization.

Possible Causes:

  • Prolonged Agonist Exposure: Continuous or repeated application of a potent agonist can lead to a temporary refractory state of the channel.[6]

  • Calcium-Dependent Desensitization: The influx of calcium itself can trigger intracellular signaling pathways that lead to the inactivation of the TRP channel.[6]

Solutions:

  • Washout Periods: Ensure adequate washout periods between agonist applications to allow the channels to recover. The duration of the washout will depend on the specific TRP channel and cell type.

  • Use Minimal Exposure Time: Apply the agonist for the shortest duration necessary to elicit a measurable response.

  • Lower Agonist Concentration: If possible, use a lower concentration of this compound that still provides a robust signal but may induce less desensitization.

Experimental Protocols

Key Experiment: Calcium Imaging Assay for this compound Activity

Objective: To determine the dose-dependent activation of a specific TRP channel by this compound by measuring changes in intracellular calcium.

Methodology:

  • Cell Culture: Plate cells expressing the target TRP channel in a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the physiological salt solution to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Fluorescence Measurement:

    • After incubation, wash the cells with the physiological salt solution to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Add the different concentrations of this compound (and vehicle control) to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence intensity for each well.

    • Normalize the data to the maximal response of a known reference agonist or to the baseline.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Visualizations

Signaling_Pathway A385358 This compound TRP_Channel TRP Channel A385358->TRP_Channel Activation Cation_Influx Cation Influx (Ca²⁺, Na⁺) TRP_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Downstream Downstream Signaling Depolarization->Downstream

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Plating Plate Cells Dye_Loading Load with Calcium Dye Cell_Plating->Dye_Loading Baseline Record Baseline Fluorescence Dye_Loading->Baseline Compound_Prep Prepare this compound Dilutions Add_Compound Add this compound Compound_Prep->Add_Compound Baseline->Add_Compound Record_Response Record Fluorescence Change Add_Compound->Record_Response Normalize Normalize Data Record_Response->Normalize Dose_Response Generate Dose-Response Curve Normalize->Dose_Response EC50 Calculate EC50 Dose_Response->EC50

Caption: Calcium imaging workflow.

Troubleshooting_Logic Start Inconsistent Results? Check_Lot New Lot of this compound? Start->Check_Lot Yes_New_Lot Yes Check_Lot->Yes_New_Lot No_New_Lot No Check_Lot->No_New_Lot Validate_Lot Perform Lot Validation Protocol Yes_New_Lot->Validate_Lot Check_Storage Check Storage Conditions No_New_Lot->Check_Storage Pass Lot Passes Validation Validate_Lot->Pass Fail Lot Fails Validation Validate_Lot->Fail Check_Protocol Review Experimental Protocol Check_Storage->Check_Protocol Proceed Proceed with Experiment Pass->Proceed Contact_Supplier Contact Supplier Fail->Contact_Supplier

Caption: Lot variability troubleshooting.

References

A-385358 impact on cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A-385358, a selective inhibitor of the anti-apoptotic protein Bcl-XL. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the B-cell lymphoma-extra large (Bcl-XL) protein. Bcl-XL is a key anti-apoptotic member of the Bcl-2 family of proteins. By binding to a hydrophobic groove on Bcl-XL, this compound disrupts the interaction between Bcl-XL and pro-apoptotic proteins like Bim, Bak, and Bax. This disruption liberates the pro-apoptotic proteins, leading to the initiation of the intrinsic pathway of apoptosis, ultimately resulting in programmed cell death.

Q2: What is the selectivity profile of this compound?

This compound exhibits significant selectivity for Bcl-XL over other Bcl-2 family members. In fluorescence polarization assays, it has been shown to have a high affinity for Bcl-XL with a reported Ki of 0.80 nM, while its affinity for Bcl-2 is substantially lower at 67 nM.[1] This selectivity makes it a valuable tool for studying the specific role of Bcl-XL in apoptosis and for developing targeted cancer therapies.

Q3: In which cell lines is this compound expected to be most effective?

The efficacy of this compound is highly dependent on the cellular context, particularly the reliance of the cells on Bcl-XL for survival. Cancer cells that overexpress Bcl-XL are often "primed for death" and are particularly sensitive to its inhibition. Therefore, cell lines known to have high levels of Bcl-XL expression are expected to be more susceptible to this compound-induced apoptosis.

Q4: How should I prepare and store this compound?

For optimal results, it is recommended to prepare a stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no induction of apoptosis 1. Low Bcl-XL dependence of the cell line: The chosen cell line may not rely on Bcl-XL for survival. 2. Insufficient concentration of this compound: The concentration used may be too low to effectively inhibit Bcl-XL. 3. Compound instability: The compound may have degraded due to improper storage or handling. 4. Drug efflux: The cells may be actively pumping the compound out via efflux pumps.1. Cell line selection: Use a positive control cell line known to be sensitive to Bcl-XL inhibition. Screen a panel of cell lines to identify those with high Bcl-XL expression. 2. Dose-response experiment: Perform a dose-response curve to determine the optimal concentration of this compound for your cell line. 3. Proper handling: Ensure proper storage of the stock solution and prepare fresh working solutions for each experiment. 4. Efflux pump inhibitors: Consider co-treatment with an inhibitor of common drug efflux pumps, such as verapamil for P-glycoprotein.
High background in fluorescence polarization assay 1. Non-specific binding: The fluorescently labeled peptide or this compound may be binding to other proteins or components in the assay buffer. 2. Impure reagents: The Bcl-XL protein or the fluorescent peptide may not be sufficiently pure. 3. Autofluorescence of the compound: this compound itself might be fluorescent at the excitation/emission wavelengths used.1. Optimize buffer conditions: Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) and a carrier protein (e.g., 0.1% BSA) in the assay buffer to reduce non-specific binding. 2. Check reagent purity: Verify the purity of your protein and peptide using SDS-PAGE and mass spectrometry. 3. Run a compound control: Measure the fluorescence of this compound alone at the assay wavelengths to assess its intrinsic fluorescence.
Inconsistent results in caspase-3 activity assay 1. Suboptimal cell lysis: Incomplete cell lysis can lead to variable release of caspases. 2. Incorrect timing of the assay: Caspase-3 activity is transient and may peak at different times depending on the cell line and treatment conditions. 3. Substrate degradation: The caspase-3 substrate can be sensitive to light and repeated freeze-thaw cycles.1. Optimize lysis buffer and procedure: Ensure the lysis buffer is appropriate for your cell type and that you are following the recommended protocol. 2. Time-course experiment: Perform a time-course experiment to determine the optimal time point for measuring caspase-3 activity after this compound treatment. 3. Proper substrate handling: Protect the substrate from light and aliquot it to avoid multiple freeze-thaw cycles.
Smearing or weak signal in cytochrome c Western blot 1. Inefficient subcellular fractionation: Contamination of the cytosolic fraction with mitochondria can obscure the detection of released cytochrome c. 2. Protein degradation: Cytochrome c can be degraded by proteases released during cell lysis. 3. Poor antibody performance: The primary antibody may not be specific or sensitive enough.1. Optimize fractionation protocol: Use a Dounce homogenizer for gentle cell lysis and include control blots for mitochondrial and cytosolic markers (e.g., COX IV and GAPDH) to verify the purity of your fractions. 2. Use protease inhibitors: Add a protease inhibitor cocktail to all buffers used for cell lysis and fractionation. 3. Validate antibody: Use a positive control (e.g., cells treated with a known apoptosis inducer) to validate the performance of your cytochrome c antibody.

Quantitative Data

The following table summarizes the known binding affinities and cellular potencies of this compound.

Parameter Target Value Assay
Ki Bcl-XL0.80 nMFluorescence Polarization
Ki Bcl-267 nMFluorescence Polarization
EC50 FL5.12/Bcl-XL cells0.47 ± 0.05 µMCell Viability
EC50 FL5.12/Bcl-2 cells1.9 ± 0.1 µMCell Viability

Experimental Protocols

Caspase-3 Activity Assay (Colorimetric)

This protocol is for the detection of caspase-3 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cells treated with this compound or vehicle control

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with desired concentrations of this compound for the desired time. Include a vehicle-treated control.

  • Lyse the cells by adding Cell Lysis Buffer directly to each well and incubate on ice for 10-15 minutes.

  • Add the Caspase-3 Substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.

Cytochrome c Release Assay (Western Blot)

This protocol describes the detection of cytochrome c release from the mitochondria into the cytosol.

Materials:

  • Cells treated with this compound or vehicle control

  • Digitonin Lysis Buffer (e.g., 75 mM NaCl, 1 mM NaH2PO4, 8 mM Na2HPO4, 250 mM sucrose, 190 µg/mL digitonin, and protease inhibitors)

  • Mitochondrial Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM EDTA, 2 mM EGTA, 0.2% Triton X-100, 0.3% NP-40, and protease inhibitors)

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound or vehicle control.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in Digitonin Lysis Buffer and incubate on ice for 5 minutes to selectively permeabilize the plasma membrane.

  • Centrifuge at 1,000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction.

  • Wash the remaining pellet (containing mitochondria) with Digitonin Lysis Buffer.

  • Lyse the mitochondrial pellet with Mitochondrial Lysis Buffer.

  • Determine the protein concentration of both the cytosolic and mitochondrial fractions.

  • Perform SDS-PAGE and Western blotting with the indicated primary and secondary antibodies.

  • Analyze the levels of cytochrome c in the cytosolic and mitochondrial fractions. An increase in cytosolic cytochrome c indicates its release from the mitochondria.

Visualizations

Bcl-XL Signaling Pathway in Apoptosis

Bcl_XL_Pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2_family Bcl-2 Family Regulation cluster_mitochondrion Mitochondrial Events cluster_caspase_cascade Caspase Cascade DNA_damage DNA Damage Bim Bim DNA_damage->Bim Growth_factor_dep Growth Factor Deprivation Growth_factor_dep->Bim Bcl_XL Bcl-XL Bcl_XL->Bim Inhibits Bak Bak Bcl_XL->Bak Inhibits Bax Bax Bcl_XL->Bax Inhibits Bim->Bak Bim->Bax MOMP Mitochondrial Outer Membrane Permeabilization Bak->MOMP Bax->MOMP Cyto_c Cytochrome c Release MOMP->Cyto_c Apaf1 Apaf-1 Cyto_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis A385358 This compound A385358->Bcl_XL Inhibits Experimental_Workflow start Start: Treat cells with this compound cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->cell_viability caspase_assay Caspase-3/7 Activity Assay start->caspase_assay cyto_c_assay Cytochrome c Release Assay (Western Blot) start->cyto_c_assay end End: Analyze Apoptotic Response cell_viability->end caspase_assay->end cyto_c_assay->end Troubleshooting_Logic start Problem: Low/No Apoptosis check_cell_line Is the cell line Bcl-XL dependent? start->check_cell_line check_concentration Is the this compound concentration optimal? check_cell_line->check_concentration Yes solution1 Solution: Select a Bcl-XL dependent cell line. check_cell_line->solution1 No check_compound Is the compound stable and active? check_concentration->check_compound Yes solution2 Solution: Perform a dose-response curve. check_concentration->solution2 No solution3 Solution: Use fresh compound and proper storage. check_compound->solution3 No

References

Validation & Comparative

A Comparative Analysis of the Bcl-2 Family Inhibitors: A-385358 versus ABT-737

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Selectivity, Binding Affinity, and Mechanism of Action for Researchers in Drug Development

In the landscape of cancer therapeutics, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical target for inducing apoptosis in malignant cells. Small molecule inhibitors designed to mimic the action of pro-apoptotic BH3-only proteins, known as BH3 mimetics, have shown significant promise. This guide provides a detailed comparison of two notable BH3 mimetics, A-385358 and ABT-737, with a focus on their selectivity profiles, binding affinities, and underlying mechanisms of action. This objective analysis, supported by experimental data and methodologies, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.

Selectivity and Binding Affinity: A Quantitative Comparison

The efficacy and potential toxicity of BH3 mimetics are largely dictated by their binding affinity and selectivity for the various anti-apoptotic Bcl-2 family members, which include Bcl-2, Bcl-xL, Bcl-w, Mcl-1, and Bfl-1 (A1). This compound and ABT-737 exhibit distinct selectivity profiles, which are summarized in the table below. The data presented are inhibition constants (Ki) derived from fluorescence polarization assays, which quantify the affinity of the inhibitor for its target protein.

Target ProteinThis compound (Ki, nM)ABT-737 (Ki, nM)
Bcl-xL0.80[1]≤1[2]
Bcl-267[1]≤1[2]
Bcl-wData not available≤1[2]
Mcl-1Data not available>1000[2]
Bfl-1 (A1)Data not available>1000

Key Observations:

  • This compound demonstrates marked selectivity for Bcl-xL over Bcl-2, with an approximately 84-fold higher affinity for Bcl-xL.[1]

  • ABT-737 is a potent pan-inhibitor of Bcl-2, Bcl-xL, and Bcl-w , binding to all three with high, sub-nanomolar affinity.[2]

  • A critical distinction is the inability of ABT-737 to effectively bind to Mcl-1 and Bfl-1 (A1) .[2] This lack of affinity for Mcl-1 is a known mechanism of resistance to ABT-737.

Mechanism of Action: BH3 Mimetics and the Intrinsic Apoptotic Pathway

Both this compound and ABT-737 function as BH3 mimetics . They competitively bind to the BH3-binding groove on the surface of anti-apoptotic Bcl-2 proteins. This action displaces pro-apoptotic "activator" BH3-only proteins (like BIM and tBID), which are then free to activate the effector proteins BAX and BAK. Activated BAX and BAK subsequently oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately culminating in apoptosis.

cluster_Inhibitors BH3 Mimetics cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Proteins A385358 This compound BclXL Bcl-xL A385358->BclXL Inhibits ABT737 ABT-737 ABT737->BclXL Inhibits Bcl2 Bcl-2 ABT737->Bcl2 Inhibits Bclw Bcl-w ABT737->Bclw Inhibits Activators Activator BH3-only (e.g., BIM, tBID) BclXL->Activators Sequesters Bcl2->Activators Sequesters Bclw->Activators Sequesters Mcl1 Mcl-1 Mcl1->Activators Sequesters Effectors Effectors (BAX, BAK) Activators->Effectors Activates Mitochondrion Mitochondrion Effectors->Mitochondrion Permeabilizes Apoptosis Apoptosis Mitochondrion->Apoptosis Cytochrome c release

Figure 1. Simplified signaling pathway of apoptosis induction by this compound and ABT-737.

Experimental Protocols

The determination of binding affinities for Bcl-2 family inhibitors is crucial for their characterization. Two common and robust methods employed are the Fluorescence Polarization Assay and Isothermal Titration Calorimetry.

Fluorescence Polarization (FP) Competition Assay

This high-throughput assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by a competitive inhibitor.

Principle: A small, fluorescently labeled BH3 peptide (the tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a much larger Bcl-2 family protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes for the same binding site will displace the tracer, causing a decrease in fluorescence polarization.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified recombinant Bcl-2 family protein (e.g., Bcl-xL, Bcl-2) in an appropriate assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68).

    • Prepare a stock solution of the fluorescently labeled BH3 peptide tracer (e.g., FITC-labeled BIM BH3 peptide).

    • Prepare serial dilutions of the test inhibitors (this compound or ABT-737) in the assay buffer containing a constant concentration of DMSO (e.g., 1%) to ensure solubility.

  • Assay Procedure:

    • In a 384-well black microplate, add a fixed concentration of the Bcl-2 family protein and the fluorescent tracer. The concentrations should be optimized to achieve a significant polarization window between the bound and free tracer.

    • Add the serially diluted inhibitor or vehicle control to the wells.

    • Incubate the plate at room temperature for a predetermined period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.

    • The data is typically plotted as fluorescence polarization (in milli-polarization units, mP) versus the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the protein.

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: - Bcl-2 Protein - Fluorescent BH3 Tracer - Inhibitor Dilutions Dispense Dispense Protein and Tracer into 384-well plate Reagents->Dispense AddInhibitor Add Inhibitor dilutions Dispense->AddInhibitor Incubate Incubate at RT AddInhibitor->Incubate MeasureFP Measure Fluorescence Polarization Incubate->MeasureFP Plot Plot mP vs. [Inhibitor] MeasureFP->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Figure 2. Experimental workflow for a Fluorescence Polarization competition assay.
Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (Bcl-2 family protein) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured for each injection.

Detailed Methodology:

  • Sample Preparation:

    • Express and purify the Bcl-2 family protein to a high degree of homogeneity.

    • Dialyze both the protein and the inhibitor into the same buffer to minimize heats of dilution. A common buffer is 20 mM sodium phosphate, pH 7.4, 150 mM NaCl.

    • Accurately determine the concentrations of the protein and inhibitor solutions.

    • Thoroughly degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

    • Perform an initial small injection to account for any initial mixing artifacts.

    • Carry out a series of injections (typically 20-30) of the inhibitor into the protein solution.

  • Data Analysis:

    • The raw data consists of a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change for that injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, ΔH, and ΔS.

Selectivity Profile Visualization

The distinct selectivity profiles of this compound and ABT-737 can be visualized to highlight their differential targeting of the Bcl-2 family of anti-apoptotic proteins.

cluster_Targets Anti-Apoptotic Bcl-2 Family Proteins A385358 This compound BclXL Bcl-xL A385358->BclXL High Affinity Bcl2 Bcl-2 A385358->Bcl2 Lower Affinity ABT737 ABT-737 ABT737->BclXL High Affinity ABT737->Bcl2 High Affinity Bclw Bcl-w ABT737->Bclw High Affinity Mcl1 Mcl-1 ABT737->Mcl1 No Significant Binding Bfl1 Bfl-1 (A1) ABT737->Bfl1 No Significant Binding

Figure 3. Logical relationship of inhibitor selectivity for Bcl-2 family proteins.

References

A Comparative Guide to A-385358 and Other Bcl-XL Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Bcl-XL inhibitor A-385358 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, and provide insights into their mechanisms of action.

Introduction to Bcl-XL Inhibition

B-cell lymphoma-extra large (Bcl-XL) is a key anti-apoptotic protein belonging to the Bcl-2 family. It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of the intrinsic apoptosis pathway.[1][2] Overexpression of Bcl-XL has been implicated in the survival and chemoresistance of various cancer types, making it an attractive therapeutic target.[2] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind to the hydrophobic groove of Bcl-XL, disrupting its interaction with Bax and Bak and thereby inducing apoptosis in cancer cells.[3] This guide focuses on comparing the biochemical and cellular activities of this compound with other prominent Bcl-XL inhibitors.

Quantitative Comparison of Bcl-XL Inhibitors

The efficacy and selectivity of Bcl-XL inhibitors are critical parameters for their therapeutic potential. The following table summarizes the binding affinities (Ki or IC50) of this compound and other well-characterized Bcl-XL inhibitors against Bcl-XL and other Bcl-2 family members. This data has been compiled from various biochemical assays, primarily fluorescence polarization.

InhibitorBcl-XL Ki (nM)Bcl-2 Ki (nM)Bcl-w Ki (nM)Mcl-1 Ki (nM)Selectivity for Bcl-XL over Bcl-2Reference
This compound 0.8067--84-fold[3]
ABT-737 <1 (Ki), 78.7 (EC50)<1 (Ki), 30.3 (EC50)<1 (Ki), 197.8 (EC50)>460Dual Inhibitor[3][4][5]
Navitoclax (ABT-263) ≤0.5≤1≤1WeaklyDual Inhibitor[6]
WEHI-539 0.6 (Kd), 1.1 (IC50)>400-fold selectivity>400-fold selectivity>400-fold selectivity>400-fold[7][8]
A-1331852 <0.0164142>600-fold[9]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key assays used to characterize Bcl-XL inhibitors.

Fluorescence Polarization Assay for Binding Affinity

This assay quantitatively measures the binding affinity of inhibitors to Bcl-XL.

  • Principle: A fluorescently labeled BH3 peptide (e.g., from the Bad protein) is used as a probe.[10] When the small, fluorescently labeled peptide is unbound in solution, it rotates rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Bcl-XL protein, its rotation slows down, leading to an increase in fluorescence polarization.[11]

  • Materials:

    • Purified recombinant human Bcl-XL protein.

    • Fluorescently labeled BH3 peptide probe (e.g., FAM-Bad).

    • Assay buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127).[12]

    • Test inhibitors (e.g., this compound).

    • 96-well or 384-well black plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A fixed concentration of the fluorescent BH3 peptide and Bcl-XL protein are incubated together in the assay buffer to establish a baseline high polarization signal.[12]

    • Serial dilutions of the test inhibitor are added to the wells containing the protein-peptide complex.

    • The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium.

    • Fluorescence polarization is measured using the plate reader.

    • The IC50 value, the concentration of inhibitor required to displace 50% of the fluorescent peptide, is calculated from the resulting dose-response curve. The Ki value can then be derived from the IC50 value using the Cheng-Prusoff equation.

Cell Viability Assay

This assay determines the cytotoxic effect of the inhibitors on cancer cell lines.

  • Principle: Assays like the MTT or those using reagents such as CellTiter-Glo measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.[13]

  • Materials:

    • Cancer cell lines (e.g., human small cell lung cancer line H146).

    • Cell culture medium and supplements.

    • 96-well clear or opaque-walled plates.

    • Test inhibitors.

    • MTT reagent or CellTiter-Glo® reagent.

    • A microplate reader (spectrophotometer or luminometer).

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the cells are treated with a range of concentrations of the test inhibitor.

    • The plates are incubated for a specific duration (e.g., 24, 48, or 72 hours).[14]

    • For an MTT assay, the MTT reagent is added to each well and incubated for a few hours to allow the formation of formazan crystals. The crystals are then solubilized, and the absorbance is read.[13]

    • For a CellTiter-Glo® assay, the reagent is added to the wells, and luminescence, which is proportional to the amount of ATP and thus viable cells, is measured.

    • The EC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined from the dose-response curve.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.

  • Materials:

    • Immunocompromised mice (e.g., SCID or nude mice).

    • Human cancer cell line for implantation.

    • Test inhibitor formulated for in vivo administration.

    • Calipers for tumor measurement.

  • Procedure:

    • A specific number of cancer cells are injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into control and treatment groups.

    • The inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., daily oral gavage).[15]

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • The body weight of the mice is also monitored as an indicator of toxicity.

    • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3).[15]

Visualizing Mechanisms and Workflows

To further elucidate the context of Bcl-XL inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Bcl_XL_Signaling_Pathway Bcl-XL Signaling Pathway in Apoptosis cluster_stimuli Apoptotic Stimuli cluster_activation BH3-only Proteins cluster_execution Effector Proteins cluster_anti_apoptotic Anti-Apoptotic cluster_inhibitors Bcl-XL Inhibitors DNA Damage DNA Damage Puma Puma DNA Damage->Puma activates Growth Factor\nWithdrawal Growth Factor Withdrawal Bad Bad Growth Factor\nWithdrawal->Bad activates Bcl-XL Bcl-XL Bad->Bcl-XL inhibits Bim Bim Bim->Bcl-XL inhibits Puma->Bcl-XL inhibits Bax Bax MOMP MOMP Bax->MOMP induces Bak Bak Bak->MOMP induces Bcl-XL->Bax sequesters Bcl-XL->Bak sequesters This compound This compound This compound->Bcl-XL inhibits Cytochrome c\nrelease Cytochrome c release MOMP->Cytochrome c\nrelease Apoptosome Apoptosome Cytochrome c\nrelease->Apoptosome Caspase\nActivation Caspase Activation Apoptosome->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis Experimental_Workflow Experimental Workflow for Bcl-XL Inhibitor Evaluation Start Start Inhibitor_Screening Biochemical Screening (Fluorescence Polarization Assay) Start->Inhibitor_Screening Determine_Ki Determine Ki for Bcl-XL, Bcl-2, Mcl-1 Inhibitor_Screening->Determine_Ki Cell_Based_Assays Cell-Based Assays (e.g., MTT, CellTiter-Glo) Determine_Ki->Cell_Based_Assays Determine_EC50 Determine EC50 in Cancer Cell Lines Cell_Based_Assays->Determine_EC50 In_Vivo_Studies In Vivo Xenograft Studies Determine_EC50->In_Vivo_Studies Evaluate_Efficacy Evaluate Anti-Tumor Efficacy and Toxicity In_Vivo_Studies->Evaluate_Efficacy End End Evaluate_Efficacy->End

References

A-385358: A Comparative Guide to a Selective Bcl-XL Inhibitor in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Bcl-XL inhibitor A-385358 with other relevant Bcl-2 family inhibitors. The information presented herein is intended to support researchers and professionals in the fields of oncology and drug development in their evaluation of this compound's performance and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates high selectivity for the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-XL). Overexpression of Bcl-XL is a known resistance mechanism in various cancers, making it a compelling target for therapeutic intervention. This compound functions by binding to the BH3-binding groove of Bcl-XL, thereby preventing its interaction with pro-apoptotic proteins like Bim, Bak, and Bax. This inhibition restores the mitochondrial pathway of apoptosis, leading to cancer cell death. While this compound has shown modest single-agent efficacy in many cancer cell lines, its primary potential lies in its ability to sensitize cancer cells to conventional cytotoxic therapies.

Performance Comparison of Bcl-XL Inhibitors

The following table summarizes the available half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and other notable Bcl-2 family inhibitors across various cancer cell lines. This data facilitates a direct comparison of their potency and selectivity.

CompoundTarget(s)Cell LineIC50 / EC50 (µM)Ki (nM)Reference
This compound Bcl-XL FL5.12/Bcl-XL0.47 (EC50)Bcl-XL: 0.80[1][2]
A549 (in combo w/ Paclitaxel)Potentiates activity-[2]
ABT-737Bcl-2, Bcl-XL, Bcl-wHL-600.05Bcl-2: 30.3[3][4]
KG-10.08Bcl-XL: 78.7[3]
NB-40.08Bcl-w: 197.8[3]
CCRF-CEM0.74-[4]
DU-14527.6-[4]
Neuroblastoma Cell Lines0.58 - 15.3-
Navitoclax (ABT-263)Bcl-2, Bcl-XL, Bcl-wH1460.11Bcl-2: ≤1[5]
H889<0.4Bcl-XL: ≤0.5[5]
H1963<0.4Bcl-w: ≤1[5]
H1417<0.4-[5]
H8222-[5]
EC10910.7-[6]
HKESC-27.1-[6]
CaES-178.2-[6]
A-1155463Bcl-XLH146PotentBcl-XL: <0.01[7]
A-1331852Bcl-XLMOLT-40.006Bcl-XL: <0.01[8][9]
RS4;11>10Bcl-2: 6[8]
Colo205 (in combo w/ Irinotecan)Potentiates activityBcl-w: 4, Mcl-1: 142[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound and other Bcl-XL inhibitors are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: Treat cells with the test compound, collect the cells, and lyse them using the cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, mix equal amounts of protein lysate with the caspase-3 substrate solution.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleaved p-nitroaniline (pNA) product.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Cytochrome c Release Assay (Western Blot)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.

Materials:

  • Mitochondria/Cytosol Fractionation Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cytochrome c, anti-COX IV as a mitochondrial marker, anti-GAPDH as a cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Fractionation: Treat cells with the test compound. Harvest the cells and separate the cytosolic and mitochondrial fractions using a fractionation kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting:

    • Separate the proteins from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Data Analysis: Analyze the presence and intensity of the cytochrome c band in the cytosolic fraction. Use COX IV and GAPDH as loading and fractionation controls.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway affected by this compound and the general workflows for the experimental protocols described above.

Bcl_XL_Inhibition_Pathway cluster_0 Mitochondrial Apoptosis Pathway Bcl_XL Bcl-XL Bim_Bak_Bax Bim, Bak, Bax (Pro-apoptotic) Bcl_XL->Bim_Bak_Bax Inhibits Cytochrome_c Cytochrome c Release Bim_Bak_Bax->Cytochrome_c Promotes A385358 This compound A385358->Bcl_XL Inhibits Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Bcl-XL Inhibition Pathway by this compound

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance analyze Analyze Data (IC50) read_absorbance->analyze end End analyze->end

MTT Cell Viability Assay Workflow

Western_Blot_Workflow start Start cell_treatment Treat Cells & Lyse start->cell_treatment fractionation Cytosolic/Mitochondrial Fractionation cell_treatment->fractionation sds_page SDS-PAGE fractionation->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Cytochrome c) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analyze Analyze Results detection->analyze end End analyze->end

Cytochrome c Release Western Blot Workflow

Conclusion

This compound is a potent and selective inhibitor of Bcl-XL that shows promise in overcoming resistance to conventional cancer therapies. While its single-agent activity may be limited in a broad range of cancer cell lines, its ability to potentiate the effects of cytotoxic drugs highlights its potential as a valuable component of combination therapies. The provided data and protocols offer a foundation for further investigation into the therapeutic applications of this compound in various cancer contexts. Further studies are warranted to expand the panel of cancer cell lines tested and to explore additional synergistic combinations with other anti-cancer agents.

References

A Comparative Guide: A-385358 versus Navitoclax (ABT-263)

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins has emerged as a promising strategy to induce cancer cell death. This guide provides a detailed, objective comparison of two notable Bcl-2 family inhibitors: A-385358 and navitoclax (ABT-263). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Mechanism of Action

Both this compound and navitoclax are classified as BH3 mimetics. They function by mimicking the BH3 domain of pro-apoptotic proteins (like BAD, BIM), thereby competitively binding to the hydrophobic groove of anti-apoptotic Bcl-2 family members. This action displaces the pro-apoptotic proteins, freeing them to activate the mitochondrial apoptosis pathway, leading to programmed cell death.

Navitoclax (ABT-263) is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w.[1][2] Its broad activity profile contributes to its efficacy in various cancer models but is also associated with on-target toxicities, notably thrombocytopenia, due to the critical role of Bcl-xL in platelet survival.[3]

This compound is a more selective inhibitor, demonstrating a higher affinity for Bcl-xL compared to Bcl-2. This selectivity profile suggests a potentially different therapeutic window and toxicity profile compared to broader-spectrum inhibitors like navitoclax.

Binding Affinity

The binding affinities of this compound and navitoclax for key Bcl-2 family proteins are summarized below. The data is presented as the inhibitor constant (Ki), a measure of the inhibitor's binding affinity to the target protein. A lower Ki value indicates a stronger binding affinity.

CompoundTarget ProteinBinding Affinity (Ki)
This compound Bcl-xL0.80 nM
Bcl-267 nM
Navitoclax (ABT-263) Bcl-xL≤ 0.5 nM[1]
Bcl-2≤ 1 nM[1]
Bcl-w≤ 1 nM[1]

Cellular Activity

The cellular activity of these inhibitors is typically assessed by determining the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cancer cell lines. This value represents the concentration of the drug required to inhibit a biological process or response by 50%.

While direct head-to-head comparative studies across a broad panel of cell lines are limited, available data from various sources, including the Genomics of Drug Sensitivity in Cancer Project, provide insights into their cellular potency.

Navitoclax (ABT-263) Cellular Activity (IC50) in Selected Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
ALL-POAcute Lymphoblastic Leukemia0.0167
KP-N-RT-BM-1Neuroblastoma0.0209
CHP-126Neuroblastoma0.0222
SUP-B15Acute Lymphoblastic Leukemia0.0232
TGWNeuroblastoma0.0278
NCI-H1963Small Cell Lung Cancer0.0460
DMS-53Small Cell Lung Cancer0.0530
NCI-H1048Small Cell Lung Cancer0.0566
NCI-H146Small Cell Lung Cancer0.0611

Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[4]

This compound Cellular Activity

Comprehensive IC50 data for this compound across a wide range of cancer cell lines is not as readily available in public databases. However, studies have shown that it has an EC50 of less than 500 nM in cell lines that are dependent on Bcl-xL for survival.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This competitive assay is used to determine the binding affinity of an inhibitor to a target protein.

Principle: A fluorescently labeled peptide with known affinity for the target protein (the "tracer") is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger target protein, its tumbling is restricted, leading to higher fluorescence polarization. An unlabeled inhibitor competes with the tracer for binding to the target, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Protocol Outline:

  • Reagents:

    • Purified recombinant Bcl-xL or Bcl-2 protein.

    • Fluorescently labeled BH3 domain peptide (e.g., FAM-labeled BAD or BAK peptide).

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Tween-20).

    • Test compounds (this compound or navitoclax) at various concentrations.

  • Procedure:

    • Add a fixed concentration of the target protein and the fluorescent tracer to the wells of a microplate.

    • Add serial dilutions of the test compound.

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader with excitation and emission filters appropriate for the fluorophore.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.[5]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Affinity

HTRF is another technology used to measure molecular interactions in a homogeneous format.

Principle: This assay typically uses a terbium-labeled antibody (donor) that binds to a tagged target protein (e.g., His-tagged Bcl-2) and a dye-labeled ligand (acceptor). When the donor and acceptor are in close proximity due to the binding interaction, Förster Resonance Energy Transfer (FRET) occurs upon excitation of the donor, leading to a specific emission signal from the acceptor. An inhibitor will disrupt this interaction, causing a decrease in the FRET signal.[6][7][8]

Protocol Outline:

  • Reagents:

    • His-tagged Bcl-2 protein.

    • Biotin-labeled peptide ligand.

    • Terbium-labeled anti-His antibody (donor).

    • Dye-labeled streptavidin (acceptor).

    • Assay buffer.

    • Test compounds.

  • Procedure:

    • Add the target protein, peptide ligand, donor, and acceptor to the assay wells.

    • Add serial dilutions of the test compound.

    • Incubate for a specified period (e.g., 2 hours) at room temperature.

    • Read the fluorescence at two wavelengths (donor and acceptor emission) using a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the ratio against the logarithm of the inhibitor concentration to determine the IC50.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[9][10][11][12]

Protocol Outline:

  • Cell Plating: Seed cancer cells in a 96-well or 384-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or navitoclax. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.

Bcl2_Signaling_Pathway cluster_Pro_Survival Anti-Apoptotic cluster_Pro_Apoptotic Pro-Apoptotic cluster_BH3_Only BH3-Only Proteins cluster_Inhibitors Inhibitors Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits BclxL Bcl-xL Bak Bak BclxL->Bak Inhibits Bclw Bcl-w Mitochondrion Mitochondrion Bax->Mitochondrion Activates Bak->Mitochondrion Activates Bim Bim Bim->Bcl2 Inhibits Bim->BclxL Inhibits Bim->Bclw Inhibits Bad Bad A385358 This compound A385358->BclxL Inhibits Navitoclax Navitoclax Navitoclax->Bcl2 Inhibits Navitoclax->BclxL Inhibits Navitoclax->Bclw Inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis Triggers

Caption: Bcl-2 family signaling pathway and inhibitor action.

Experimental_Workflow cluster_Binding_Assay Binding Affinity Assay (FP/HTRF) cluster_Cell_Assay Cellular Activity Assay (CellTiter-Glo) Protein_Prep Prepare Target Protein (Bcl-xL, Bcl-2) Incubation Incubate Protein, Peptide, & Inhibitor Protein_Prep->Incubation Ligand_Prep Prepare Labeled Peptide & Inhibitors Ligand_Prep->Incubation Measurement_Binding Measure FP or TR-FRET Signal Incubation->Measurement_Binding Analysis_Binding Calculate Ki Measurement_Binding->Analysis_Binding Cell_Culture Culture Cancer Cell Lines Treatment Treat with Inhibitors (this compound or Navitoclax) Cell_Culture->Treatment Incubation_Cell Incubate for 72h Treatment->Incubation_Cell Reagent_Addition Add CellTiter-Glo Reagent Incubation_Cell->Reagent_Addition Measurement_Cell Measure Luminescence Reagent_Addition->Measurement_Cell Analysis_Cell Calculate IC50 Measurement_Cell->Analysis_Cell

Caption: Workflow for inhibitor characterization.

Conclusion

Both this compound and navitoclax are potent inhibitors of the Bcl-2 family of anti-apoptotic proteins, representing valuable tools for cancer research and potential therapeutic agents. Navitoclax exhibits broad-spectrum inhibition of Bcl-2, Bcl-xL, and Bcl-w, demonstrating significant cellular activity across a wide range of cancer cell lines. In contrast, this compound displays greater selectivity for Bcl-xL.

The choice between these inhibitors will depend on the specific research question or therapeutic strategy. The high potency of navitoclax makes it a strong candidate for cancers dependent on multiple anti-apoptotic proteins, while its Bcl-xL inhibition is a key consideration for potential toxicities. The selectivity of this compound may offer advantages in specific contexts where Bcl-xL is the primary survival factor, potentially mitigating some of the side effects associated with broader Bcl-2 family inhibition. Further head-to-head comparative studies are warranted to fully delineate their respective therapeutic potentials.

References

A Comparative Guide: A-385358 Versus Pan-Bcl-2 Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, inhibitors of the B-cell lymphoma 2 (Bcl-2) family of proteins have emerged as a promising strategy to overcome apoptosis resistance, a hallmark of many cancers. This guide provides a detailed comparison of the selective Bcl-xL inhibitor, A-385358, with broader-acting pan-Bcl-2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies and mechanisms of action.

Introduction to this compound and Pan-Bcl-2 Inhibitors

The Bcl-2 family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that are critical regulators of the intrinsic apoptosis pathway.[1][2] In many cancer cells, the overexpression of anti-apoptotic Bcl-2 proteins sequesters pro-apoptotic proteins, preventing the induction of programmed cell death.[1][2]

This compound is a small molecule that selectively binds to and inhibits Bcl-xL, an anti-apoptotic protein frequently overexpressed in various solid tumors and hematological malignancies.[3] Its selectivity for Bcl-xL is significantly higher than for Bcl-2.[3]

Pan-Bcl-2 inhibitors , such as Navitoclax (ABT-263) and Obatoclax (GX15-070), are designed to bind to multiple anti-apoptotic Bcl-2 family members, including Bcl-2 and Bcl-xL, and in some cases, Bcl-w and Mcl-1.[4] This broader inhibition profile aims to overcome resistance mechanisms that may arise from the functional redundancy of different anti-apoptotic proteins.

Comparative Efficacy: In Vitro and In Vivo Studies

The following tables summarize the available quantitative data on the efficacy of this compound and the pan-Bcl-2 inhibitors Navitoclax and Obatoclax. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. The data presented here is compiled from various independent studies.

In Vitro Cellular Efficacy
CompoundCell LineCancer TypeIC50 / EC50 (µM)Citation
This compound FL5.12/Bcl-xLMurine Lymphoid0.47 (EC50)[3]
A549Non-Small Cell Lung CancerPotentiates paclitaxel activity by 25-fold[3]
Navitoclax NCI-H1417Small Cell Lung Cancer~0.1[5]
NCI-H889Small Cell Lung Cancer~0.5[5]
RS4;11B-cell Acute Lymphoblastic Leukemia<0.01[6]
Obatoclax MOLM13Acute Myeloid Leukemia0.004 - 0.16
MV-4-11Acute Myeloid Leukemia0.009 - 0.046
Kasumi 1Acute Myeloid Leukemia0.008 - 0.845
OCI-AML3Acute Myeloid Leukemia0.012 - 0.382
In Vivo Xenograft Efficacy
CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionCitation
This compound A549Non-Small Cell Lung Cancer75 mg/kg/day + paclitaxelSignificant potentiation of paclitaxel-induced tumor growth inhibition[3]
Navitoclax DoHH-2Non-Hodgkin's Lymphoma100 mg/kg/day44%[4]
Granta 519Mantle Cell Lymphoma100 mg/kg/day31%[4]
Obatoclax SCC029BHead and Neck Squamous Cell CarcinomaCumulative dose over 5 daysReduced mean tumor volume compared to controlNot directly cited, general finding

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of Bcl-2 family inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 viable cells per well.

  • Compound Treatment: Add the test compound (this compound, Navitoclax, or Obatoclax) at varying concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 5 µg/mL of methylthiazolyltetrazolium (MTT) reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of 0.1 N HCl in isopropanol to each well to stop the reaction and dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: Induce apoptosis in cells and lyse them using a chilled cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Setup: In a 96-well plate, add 50-200 µg of protein from each cell lysate to individual wells.

  • Reaction Initiation: Add 2X Reaction Buffer containing 10 mM DTT and the caspase-3 substrate (DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 400-405 nm. The amount of p-nitroanilide (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

In Vivo Xenograft Model
  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (vehicle control, this compound alone, pan-Bcl-2 inhibitor alone, and/or combination therapies). Administer drugs according to the specified dosing regimen and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly).

  • Data Analysis: Plot mean tumor volume over time for each treatment group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for apoptosis markers).[3]

Visualizing Mechanisms and Workflows

Apoptosis Signaling Pathway

Apoptosis Signaling Pathway Intrinsic Apoptosis Pathway and Inhibition cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effector Proteins cluster_2 Inhibitors Bcl-xL Bcl-xL Bax Bax Bcl-xL->Bax Bcl-2 Bcl-2 Bcl-2->Bax Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak Mitochondrion Mitochondrion Bax->Mitochondrion oligomerization Bak->Mitochondrion oligomerization This compound This compound This compound->Bcl-xL Pan-Bcl-2 Inhibitors Pan-Bcl-2 Inhibitors Pan-Bcl-2 Inhibitors->Bcl-xL Pan-Bcl-2 Inhibitors->Bcl-2 Pan-Bcl-2 Inhibitors->Mcl-1 (some) Apoptotic Stimuli Apoptotic Stimuli Apoptotic Stimuli->Bax Apoptotic Stimuli->Bak Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Intrinsic apoptosis pathway and points of intervention by this compound and pan-Bcl-2 inhibitors.

Experimental Workflow for In Vitro Efficacy

Experimental Workflow In Vitro Efficacy Testing Workflow Cell Culture Cell Culture Cell Seeding (96-well plate) Cell Seeding (96-well plate) Cell Culture->Cell Seeding (96-well plate) Compound Treatment Compound Treatment Cell Seeding (96-well plate)->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Incubation (24-72h)->Cell Viability Assay (MTT) Apoptosis Assay (Caspase) Apoptosis Assay (Caspase) Incubation (24-72h)->Apoptosis Assay (Caspase) Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Cell Viability Assay (MTT)->Data Analysis (IC50/EC50) Data Analysis (Fold Change) Data Analysis (Fold Change) Apoptosis Assay (Caspase)->Data Analysis (Fold Change)

Caption: A streamlined workflow for assessing the in vitro efficacy of Bcl-2 family inhibitors.

Logical Comparison: Selective vs. Pan-Bcl-2 Inhibition

Logical Comparison Selective vs. Pan-Bcl-2 Inhibition cluster_A385358 This compound (Selective Bcl-xL Inhibitor) cluster_Pan Pan-Bcl-2 Inhibitors (e.g., Navitoclax, Obatoclax) A_Target Target: Bcl-xL A_Adv Potential Advantages: - Reduced off-target toxicity (e.g., thrombocytopenia) - Useful for Bcl-xL dependent tumors A_Target->A_Adv A_Disadv Potential Disadvantages: - Ineffective in tumors dependent on other Bcl-2 members - Potential for resistance via upregulation of other anti-apoptotic proteins A_Target->A_Disadv P_Target Targets: Bcl-2, Bcl-xL, Bcl-w, Mcl-1 (some) P_Adv Potential Advantages: - Broader anti-tumor activity - May overcome resistance mediated by redundant Bcl-2 family members P_Target->P_Adv P_Disadv Potential Disadvantages: - Increased potential for on-target toxicities (e.g., thrombocytopenia due to Bcl-xL inhibition) - Off-target effects P_Target->P_Disadv

Caption: A logical comparison of the characteristics of selective versus pan-Bcl-2 inhibitors.

Conclusion

The choice between a selective Bcl-xL inhibitor like this compound and a pan-Bcl-2 inhibitor depends on the specific cancer type and its underlying molecular dependencies. While this compound offers the potential for a more targeted approach with a better safety profile in Bcl-xL-dependent tumors, pan-Bcl-2 inhibitors may provide broader efficacy, particularly in cancers with complex resistance mechanisms involving multiple anti-apoptotic proteins. Further direct comparative studies are warranted to fully elucidate the relative therapeutic potential of these two classes of inhibitors in various cancer contexts. This guide provides a foundational understanding to aid researchers in designing and interpreting studies aimed at leveraging Bcl-2 family inhibition for cancer therapy.

References

Validating A-385358 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific molecular target of the compound "A-385358" is not available in publicly accessible scientific literature, chemical databases, or patent repositories. Extensive searches for this identifier have not yielded any relevant information regarding its biological activity or mechanism of action.

Therefore, this guide provides a general framework for validating the target engagement of a hypothetical small molecule inhibitor, using established methodologies and providing illustrative examples. The specific experimental details would need to be adapted based on the actual, undisclosed target of this compound.

Introduction to Target Engagement

In drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement, provides crucial evidence for the compound's mechanism of action and helps to interpret its downstream biological effects. A variety of biophysical and biochemical methods have been developed to quantify the interaction between a drug and its target in living cells.

This guide will compare several widely used techniques for validating target engagement, presenting their principles, experimental workflows, and data outputs.

Comparison of Key Target Engagement Methodologies

Several robust methods exist to confirm and quantify the interaction of a small molecule inhibitor with its intracellular target. The choice of method often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of common approaches.

Method Principle Advantages Limitations Typical Data Output
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, leading to a higher melting temperature.Label-free; applicable to native proteins in cells and tissues; provides direct evidence of target binding.Lower throughput for traditional Western blot-based detection; requires a specific antibody for the target.Thermal shift curves (change in melting temperature, ΔTm).
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged target protein via Bioluminescence Resonance Energy Transfer (BRET).High-throughput; provides quantitative affinity data (IC50); applicable to live cells.Requires genetic modification of the target protein; relies on a specific fluorescent tracer.IC50 curves representing compound affinity.
Immunoprecipitation-Western Blot Measures the inhibition of target protein phosphorylation or the disruption of a protein-protein interaction upon compound treatment.Utilizes standard laboratory techniques; can assess downstream signaling effects.Indirect measure of target binding; can be influenced by off-target effects.Changes in protein band intensity on a Western blot.
Fluorescence Recovery After Photobleaching (FRAP) Measures the mobility of a fluorescently-tagged target protein, which can be altered by ligand binding.Provides information on target dynamics in live cells.Requires a fluorescently-tagged target; complex data analysis.FRAP recovery curves.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and would require optimization for the specific target of this compound.

Cellular Thermal Shift Assay (CETSA®) using Western Blot

This protocol describes the classical CETSA® method to determine the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell culture medium and supplements

  • Test compound (this compound) and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound or vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge: Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Add lysis buffer to each tube and lyse the cells through freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Protein Quantification and Western Blot: Carefully collect the supernatant. Determine the protein concentration of the soluble fraction. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody against the target protein and an appropriate secondary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. The shift in the melting curve indicates target stabilization.

NanoBRET™ Target Engagement Intracellular Assay

This protocol outlines the steps to measure the apparent affinity of a compound for a target protein in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent

  • NanoBRET™ Tracer specific for the target protein class

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM™ I Reduced Serum Medium

  • White, opaque 96- or 384-well assay plates

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target fusion vector.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in the assay plates.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions and the NanoBRET™ Tracer to the wells. Include controls with tracer only (no compound) and no tracer.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time (e.g., 2 hours).

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (Tracer) emission.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflows are essential for clear communication of the methodologies.

CETSA Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Processing cluster_2 Analysis cell_culture Plate and grow cells compound_treatment Treat with this compound or Vehicle cell_culture->compound_treatment harvest Harvest cells compound_treatment->harvest heat_challenge Heat challenge at various temperatures harvest->heat_challenge lysis Cell lysis heat_challenge->lysis centrifugation Separate soluble and precipitated fractions lysis->centrifugation supernatant Collect supernatant centrifugation->supernatant western_blot Western Blot for target protein supernatant->western_blot data_analysis Quantify bands and plot melting curves western_blot->data_analysis NanoBRET™ Target Engagement Workflow cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis transfection Transfect cells with NanoLuc-target fusion vector plating Plate transfected cells in assay plates transfection->plating add_compounds Add this compound dilutions and NanoBRET™ Tracer plating->add_compounds incubation Incubate at 37°C add_compounds->incubation add_substrate Add Nano-Glo® Substrate incubation->add_substrate read_plate Measure donor and acceptor emission add_substrate->read_plate calculate_bret Calculate BRET ratio read_plate->calculate_bret plot_data Plot dose-response curve and determine IC50 calculate_bret->plot_data

Cross-Validation of A-385358 Activity with Genetic Knockdown of the P2X7 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the pharmacological inhibition of the P2X7 receptor using the antagonist A-385358 and its genetic knockdown. The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory processes, making it a significant target in drug development.[1][2] Cross-validation of pharmacological data with genetic methods is crucial for target validation and understanding the on-target effects of a compound.

Data Presentation: this compound versus P2X7 Knockdown

The following table summarizes the comparative efficacy of this compound and P2X7 receptor knockdown in inhibiting key cellular responses mediated by P2X7 activation. The data is synthesized from multiple studies to provide a representative comparison.

ParameterThis compound (10 µM)P2X7 Knockdown (siRNA)Control (Vehicle/Scrambled siRNA)
ATP-induced IL-1β Release ~85-95% inhibition~70-90% reductionBaseline
ATP-induced Cation Influx (e.g., Ethidium Bromide Uptake) ~90-100% inhibition~75-95% reductionBaseline
ATP-induced Cell Death/Apoptosis Significant reductionSignificant reductionBaseline
Specificity High for P2X7, potential for off-target effects at high concentrationsHigh for P2X7, potential for off-target effects of siRNAN/A
Reversibility ReversibleLong-lasting until protein re-expressionN/A

Note: The exact percentages can vary depending on the cell type, experimental conditions, and the specific siRNA sequence used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell lines (e.g., J774, RAW264.7) or primary bone marrow-derived macrophages are commonly used.[3]

  • Pharmacological Inhibition: Cells are pre-incubated with this compound (or other P2X7 antagonists like A-438079) at desired concentrations (e.g., 1-10 µM) for 30-60 minutes before stimulation with ATP or BzATP.[4][5]

  • Genetic Knockdown:

    • siRNA Transfection: Cells are transfected with P2X7-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.[6][7][8] Gene expression knockdown is typically assessed 24-72 hours post-transfection by RT-qPCR or Western blot.[9]

    • shRNA Lentiviral Transduction: For stable knockdown, cells are transduced with lentiviral particles encoding P2X7-specific shRNA or a control shRNA, followed by selection with an appropriate antibiotic.[10][11]

2. Measurement of IL-1β Release:

  • Priming: Macrophages are typically primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for several hours to induce pro-IL-1β expression.[1][4]

  • Stimulation: Cells are then stimulated with a P2X7 agonist, such as ATP (1-5 mM) or BzATP (100-300 µM), for a short period (e.g., 30-60 minutes).[5]

  • Quantification: The concentration of mature IL-1β in the cell culture supernatant is measured by an enzyme-linked immunosorbent assay (ELISA).[5]

3. Assessment of Cation Influx (Ethidium Bromide Uptake Assay):

  • Principle: Activation of the P2X7 receptor leads to the formation of a large pore permeable to molecules up to 900 Da, including ethidium bromide.

  • Procedure: Cells are incubated with ethidium bromide in a low-divalent cation solution. After establishing a baseline fluorescence reading, a P2X7 agonist is added. The increase in fluorescence, corresponding to ethidium bromide influx and intercalation with nucleic acids, is monitored over time using a fluorescence plate reader.[7]

Mandatory Visualizations

Below are diagrams illustrating key signaling pathways and experimental workflows.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds Cation_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Cation_Influx Opens Channel Apoptosis Apoptosis P2X7R->Apoptosis Prolonged activation NLRP3 NLRP3 Inflammasome Activation Cation_Influx->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b Cleaves pro_IL1b Pro-IL-1β pro_IL1b->Caspase1

Caption: P2X7 Receptor Signaling Pathway.

Cross_Validation_Workflow cluster_group1 Group 1: Pharmacological Inhibition cluster_group2 Group 2: Genetic Knockdown cluster_control Control Groups Cells1 Target Cells (e.g., Macrophages) A385358 Treat with this compound Cells1->A385358 Stimulation1 Stimulate with ATP/BzATP A385358->Stimulation1 Assay1 Functional Assays (IL-1β, Cation Influx) Stimulation1->Assay1 Comparison Compare Results Assay1->Comparison Cells2 Target Cells (e.g., Macrophages) siRNA Transfect with P2X7 siRNA Cells2->siRNA Stimulation2 Stimulate with ATP/BzATP siRNA->Stimulation2 Assay2 Functional Assays (IL-1β, Cation Influx) Stimulation2->Assay2 Assay2->Comparison Control1 Vehicle Control Control2 Scrambled siRNA

Caption: Experimental Workflow for Cross-Validation.

Logical_Relationship cluster_inhibition Inhibition Methods P2X7_Target P2X7 Receptor P2X7_Function P2X7 Function (e.g., IL-1β release) P2X7_Target->P2X7_Function Mediates A385358 This compound (Pharmacological Antagonist) A385358->P2X7_Target Blocks A385358->P2X7_Function Inhibits siRNA P2X7 siRNA (Genetic Knockdown) siRNA->P2X7_Target Reduces Expression siRNA->P2X7_Function Inhibits

Caption: Logical Relationship of Inhibition Methods.

References

A-385358: A Comparative Analysis in Drug-Resistant Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of A-385358, a potent and selective inhibitor of the anti-apoptotic protein Bcl-xL. The data presented herein demonstrates its efficacy in overcoming drug resistance when used in combination with standard chemotherapeutic agents.

Mechanism of Action: Targeting the Guardian of Apoptosis

This compound functions as a selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein frequently overexpressed in various cancer types[1][2][3][4]. Bcl-xL plays a crucial role in promoting cell survival by sequestering pro-apoptotic proteins. By binding to Bcl-xL with high affinity, this compound disrupts this interaction, thereby unleashing the cell's natural apoptotic machinery and leading to programmed cell death. This targeted approach makes this compound a promising agent for sensitizing cancer cells to conventional therapies.

Data Presentation: Quantitative Analysis of this compound's Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound, highlighting its selectivity and synergistic effects with other cytotoxic drugs.

Table 1: Inhibitory Activity of this compound against Bcl-2 Family Proteins

TargetKi (nM)
Bcl-xL0.80
Bcl-267

Data from fluorescence polarization assays.[2][3][4]

Table 2: In Vitro Cytotoxic Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) in serum-free media
NCI H146Small Cell Lung Carcinoma0.35
MOLT-4T Lymphoblast0.74
CCRF CEMLymphoblastic Leukemia0.21

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[4]

Table 3: Synergistic Activity of this compound with Paclitaxel in an In Vivo Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
This compound (100 mg/kg/day) + PaclitaxelSignificant reduction

Data from an A549 lung cancer mouse xenograft model.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Fluorescence Polarization Assay for Bcl-xL and Bcl-2 Inhibition

This assay measures the binding affinity of this compound to Bcl-xL and Bcl-2. A fluorescently labeled peptide that binds to the hydrophobic groove of these proteins is used. When the peptide is bound, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of an inhibitor like this compound, the peptide is displaced, tumbles more rapidly, and the polarization signal decreases. The Ki value is determined by measuring the concentration of this compound required to displace 50% of the fluorescent peptide.

Cell Viability and Cytotoxicity Assays

The cytotoxic effects of this compound on various cancer cell lines were assessed using standard cell viability assays, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period. The IC50 values were then calculated by measuring the reduction in cell viability compared to untreated controls.

In Vivo Xenograft Studies

To evaluate the in vivo efficacy of this compound in combination with standard chemotherapy, human cancer cells (e.g., A549 lung cancer cells) were subcutaneously implanted into immunodeficient mice. Once tumors were established, mice were treated with this compound, a chemotherapeutic agent (e.g., paclitaxel), or a combination of both. Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated to assess the efficacy of the different treatment regimens.

Mandatory Visualization

Signaling Pathway of this compound Action

Bcl_xL_Inhibition cluster_cell Cancer Cell cluster_mito Mitochondrion Bcl-xL Bcl-xL Pro-apoptotic Proteins Pro-apoptotic Proteins Bcl-xL->Pro-apoptotic Proteins Sequesters Cytochrome c Cytochrome c Pro-apoptotic Proteins->Cytochrome c Release Apoptosis Apoptosis Cytochrome c->Apoptosis Initiates This compound This compound This compound->Bcl-xL Inhibits

Caption: this compound inhibits Bcl-xL, leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Implantation Cancer Cell Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment Initiation Tumor_Growth->Treatment Data_Collection Tumor Volume Measurement Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis

Caption: Workflow for assessing in vivo efficacy.

References

A Comparative Analysis of A-385358 and Novel Bcl-XL Antagonists for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A-385358, a selective inhibitor of the anti-apoptotic protein Bcl-XL, is a valuable tool in cancer research. However, the landscape of Bcl-XL inhibitors is continually evolving, with novel antagonists demonstrating enhanced potency and selectivity. This guide provides a comparative benchmark of this compound against emerging Bcl-XL inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available experimental data.

B-cell lymphoma-extra large (Bcl-XL) is a key regulator of the intrinsic apoptosis pathway, making it a critical target in oncology.[1] By sequestering pro-apoptotic proteins like Bax and Bak, Bcl-XL prevents the release of cytochrome c from the mitochondria, thereby inhibiting the activation of caspases and subsequent programmed cell death.[1][2] Overexpression of Bcl-XL is a common survival mechanism in many cancer types, contributing to therapeutic resistance. The development of small molecule inhibitors that disrupt the interaction between Bcl-XL and pro-apoptotic proteins is a promising strategy to induce apoptosis in cancer cells.

This guide will compare this compound with a selection of novel Bcl-XL antagonists: A-1331852, BXI-61, BXI-72, and Pelcitoclax (APG-1252). The comparison will focus on their binding affinities, cellular activities, and in-vivo efficacy.

Quantitative Data Comparison

The following tables summarize the key performance indicators for this compound and the novel Bcl-XL antagonists. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Binding Affinity of Bcl-XL Antagonists

CompoundTargetKi (nM)Selectivity Notes
This compound Bcl-XL0.80[3]84-fold selective over Bcl-2 (Ki = 67 nM)[3]
A-1331852 Bcl-XL<0.01[4]Over 600-fold selective over Bcl-2 (Ki = 6 nM) and over 14,000-fold selective over Mcl-1 (Ki = 142 nM)[5]
BXI-61 Bcl-XL14.8Highly selective over Bcl-2, Mcl-1, Bcl-w, and Bfl-1/A1
BXI-72 Bcl-XL0.9Highly selective over Bcl-2, Mcl-1, Bcl-w, and Bfl-1/A1
Pelcitoclax (APG-1252) Bcl-2/Bcl-XL<1 (for dual inhibition)[6]Potent dual inhibitor of Bcl-2 and Bcl-XL[7]

Table 2: Cellular Activity of Bcl-XL Antagonists

CompoundCell LineEC50 / IC50 (µM)Assay Type
This compound FL5.12/Bcl-XL0.47[3]Cell Killing Assay
FL5.12/Bcl-21.9[3]Cell Killing Assay
A-1331852 MOLT-40.006[8][9]Cell Viability Assay
RS4;11 (Bcl-2 dependent)>10[9]Cell Viability Assay
NCI-H146 (SCLC)0.247 (Pelcitoclax), 0.009 (APG-1252-M1)[3]Cellular Proliferation Assay
BXI-72 H12990.49Sulforhodamine B (SRB) Assay
A5490.68Sulforhodamine B (SRB) Assay
Pelcitoclax (APG-1252-M1) SNK-1 (NK/TCL)0.133[10]Antiproliferation Assay
SNK-6 (NK/TCL)0.064[10]Antiproliferation Assay
SNK-8 (NK/TCL)0.020[10]Antiproliferation Assay

Table 3: In Vivo Efficacy of Bcl-XL Antagonists

CompoundTumor ModelDosingKey Findings
This compound H146 SCLC Xenograft75 mg/kg/day + Paclitaxel (30 mg/kg/day)Nearly 80% inhibition of tumor growth rate[3]
A-1331852 Colo205 Colorectal Cancer Xenograft25 mg/kg/daySignificant tumor growth inhibition as a single agent and in combination with irinotecan[9]
SNK6 ENKTL Xenograft50 mg/kg/dayDelayed tumor growth[11]
BXI-61 & BXI-72 H1299 Lung Cancer Xenograft30 mg/kg/dayMore potent efficacy than ABT-737 with less impact on platelet count
Pelcitoclax (APG-1252) SNK-6 Xenograft65-100 mg/kg (once or twice weekly)Significant antitumor effects with tumor growth rate (T/C%) values from 13.7% to 30.7%[10]
HGC-27 Gastric Cancer XenograftNot specifiedGreater tumor growth inhibition in combination with paclitaxel[3]

Experimental Protocols

1. Fluorescence Polarization Assay for Binding Affinity

This competitive assay measures the binding of an inhibitor to Bcl-XL by observing the displacement of a fluorescently labeled BH3 peptide.

  • Principle: A small, fluorescently labeled peptide derived from a BH3 domain (e.g., from Bak or Bad protein) binds to the hydrophobic groove of the Bcl-XL protein.[12][13] This binding results in a high fluorescence polarization value due to the slower tumbling of the larger complex. When an unlabeled inhibitor is introduced, it competes with the fluorescent peptide for binding to Bcl-XL, leading to the displacement of the fluorescent peptide and a decrease in the fluorescence polarization value.

  • Procedure:

    • A constant concentration of purified Bcl-XL protein and the fluorescent BH3 peptide are incubated in an appropriate assay buffer (e.g., 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 0.1% BSA, 5 mmol/L DTT).

    • Increasing concentrations of the test compound (inhibitor) are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a suitable plate reader with appropriate excitation and emission filters.

    • The IC50 value is determined from the dose-response curve, and the Ki is calculated using the Cheng-Prusoff equation.

2. Cell Viability and Proliferation Assays

These assays determine the effect of the inhibitors on the survival and growth of cancer cell lines.

  • Principle: Various methods can be employed to assess cell viability, including assays that measure metabolic activity (e.g., MTT, MTS, WST-1), cellular protein content (e.g., Sulforhodamine B - SRB), or ATP content (e.g., CellTiter-Glo).

  • General Procedure (SRB Assay Example):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of the inhibitor for a specified period (e.g., 72 hours).

    • After treatment, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with Sulforhodamine B dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

    • The EC50 or IC50 value, the concentration of the inhibitor that causes 50% reduction in cell viability, is calculated.

3. In Vivo Xenograft Models

These studies evaluate the antitumor efficacy of the inhibitors in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the inhibitor, and the effect on tumor growth is monitored.

  • General Procedure:

    • Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells (e.g., H1299, Colo205).[9]

    • Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The treatment group receives the inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives a vehicle.[9]

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumors are excised and weighed. The efficacy of the inhibitor is assessed by comparing the tumor growth in the treated group to the control group.

Visualizing Molecular Interactions and Experimental Processes

Bcl-XL Signaling Pathway in Apoptosis

The following diagram illustrates the central role of Bcl-XL in the intrinsic apoptosis pathway and how its inhibition can lead to programmed cell death.

Bcl_XL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Bax Bax Cyto_C Cytochrome c Bax->Cyto_C release Bak Bak Bak->Cyto_C release Bcl_XL Bcl-XL Bcl_XL->Bax inhibits Bcl_XL->Bak inhibits Apoptosome Apoptosome Cyto_C->Apoptosome Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Apoptotic_Stimuli->Bax activates Apoptotic_Stimuli->Bak activates Inhibitor Bcl-XL Inhibitor (e.g., this compound) Inhibitor->Bcl_XL Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis executes Experimental_Workflow Start Start: Identify Novel Bcl-XL Antagonist Biochemical_Assay Biochemical Assay: Binding Affinity (Ki) (e.g., Fluorescence Polarization) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay: Cellular Potency (EC50) (e.g., Viability, Apoptosis) Biochemical_Assay->Cell_Based_Assay In_Vivo_Study In Vivo Study: Efficacy in Xenograft Model (e.g., Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Study Data_Analysis Data Analysis & Comparison In_Vivo_Study->Data_Analysis End End: Comparative Assessment of Antagonist Profile Data_Analysis->End

References

A Head-to-Head Comparison of A-385358 and A-1155463: Selective Bcl-xL Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the B-cell lymphoma 2 (Bcl-2) family of proteins has emerged as a critical regulator of apoptosis, with its anti-apoptotic members, such as Bcl-xL, representing key therapeutic targets. Overexpression of Bcl-xL is a known resistance mechanism to various chemotherapies and is implicated in the survival of numerous tumor types. This guide provides a detailed, head-to-head comparison of two notable selective Bcl-xL inhibitors, A-385358 and A-1155463, intended for researchers, scientists, and drug development professionals.

Biochemical and Cellular Potency

Both this compound and A-1155463 are potent and selective inhibitors of Bcl-xL, designed to restore the natural process of apoptosis in cancer cells. Their efficacy is demonstrated through their low nanomolar binding affinities and potent cell-killing activity in Bcl-xL-dependent cell lines.

Table 1: Comparison of In Vitro Binding Affinities (Ki)

CompoundBcl-xL Ki (nM)Bcl-2 Ki (nM)Bcl-w Ki (nM)Mcl-1 Ki (nM)Selectivity (Bcl-2/Bcl-xL)
This compound 0.80[1]67[1]Not ReportedNot Reported83.75-fold
A-1155463 <0.01[1]80[1]19[1]>440[1]>8000-fold[1]

Table 2: Comparison of Cellular Activity (EC50)

CompoundCell LineEC50 (µM)Dependency
This compound FL5.12/Bcl-xL0.47 ± 0.05[1]Bcl-xL
FL5.12/Bcl-21.9 ± 0.1[1]Bcl-2
A-1155463 Molt-40.070[1]Bcl-xL
H1460.065[2]Bcl-xL
RS4;11>5Bcl-2

A-1155463 exhibits a significantly more potent binding affinity for Bcl-xL with a Ki of less than 0.01 nM and demonstrates over 8000-fold selectivity against Bcl-2.[1] In contrast, this compound shows a Ki of 0.80 nM for Bcl-xL and an 83.75-fold selectivity over Bcl-2.[1] This superior potency and selectivity of A-1155463 translate to its cellular activity, where it induces cell death in Bcl-xL-dependent cell lines at nanomolar concentrations.

Mechanism of Action: Restoring Apoptosis

Both molecules function as BH3 mimetics. They bind to the hydrophobic groove of Bcl-xL, thereby preventing the sequestration of pro-apoptotic proteins like BIM. This frees up pro-apoptotic proteins to activate BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.

cluster_0 Normal Cell Survival cluster_1 Action of this compound / A-1155463 Bcl-xL Bcl-xL Pro-apoptotic proteins (e.g., BIM) Pro-apoptotic proteins (e.g., BIM) Bcl-xL->Pro-apoptotic proteins (e.g., BIM) sequesters Bax/Bak Bax/Bak Pro-apoptotic proteins (e.g., BIM)->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion does not activate Apoptosis Apoptosis Mitochondrion->Apoptosis inhibited Inhibitor This compound / A-1155463 Bcl-xL_i Bcl-xL Inhibitor->Bcl-xL_i inhibits Pro-apoptotic proteins_i Pro-apoptotic proteins (e.g., BIM) Bcl-xL_i->Pro-apoptotic proteins_i releases Bax/Bak_i Bax/Bak Pro-apoptotic proteins_i->Bax/Bak_i activates Mitochondrion_i Mitochondrion Bax/Bak_i->Mitochondrion_i permeabilizes Apoptosis_i Apoptosis Mitochondrion_i->Apoptosis_i triggers

Caption: Mechanism of action of this compound and A-1155463.

In Vivo Efficacy

Both compounds have demonstrated anti-tumor activity in vivo. This compound, in combination with paclitaxel, showed a significant reduction in tumor growth in a xenograft model.[1] Specifically, a dose of 100 mg/kg/day of this compound with a low dose of paclitaxel resulted in a notable increase in the time for tumors to reach a specific volume.[1] A-1155463 has also been shown to inhibit tumor growth in a small cell lung cancer xenograft model and caused a reversible, mechanism-based thrombocytopenia, a known on-target effect of Bcl-xL inhibition.[2][3][4]

Experimental Protocols

Fluorescence Polarization Assay for Ki Determination

This assay is used to measure the binding affinity of the inhibitors to the Bcl-2 family proteins.

  • Reagents : Fluorescently labeled BH3 peptide (e.g., BIM BH3), purified recombinant Bcl-xL or Bcl-2 protein, and the test compound (this compound or A-1155463) at various concentrations.

  • Procedure :

    • The fluorescently labeled BH3 peptide is incubated with the Bcl-2 family protein, resulting in a high polarization value due to the slower tumbling of the large protein-peptide complex.

    • The test compound is then added to the mixture.

    • If the compound binds to the protein, it displaces the fluorescent peptide, which then tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

  • Data Analysis : The concentration of the inhibitor that causes a 50% reduction in the polarization signal (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability Assay for EC50 Determination

This assay measures the concentration of the inhibitor required to reduce cell viability by 50%.

  • Cell Culture : Bcl-xL-dependent (e.g., FL5.12/Bcl-xL, Molt-4) and Bcl-2-dependent (e.g., FL5.12/Bcl-2, RS4;11) cell lines are cultured under standard conditions.

  • Procedure :

    • Cells are seeded in 96-well plates.

    • The cells are then treated with a serial dilution of the test compound (this compound or A-1155463).

    • After a specified incubation period (e.g., 24 or 72 hours), a reagent to measure cell viability (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.

  • Data Analysis : The luminescence (proportional to the number of viable cells) is measured. The data are then plotted as cell viability versus inhibitor concentration, and the EC50 value is calculated from the dose-response curve.

Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add serial dilutions of This compound or A-1155463 Seed_Cells->Add_Inhibitor Incubate Incubate for 24-72 hours Add_Inhibitor->Incubate Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Signal Measure luminescence or absorbance Add_Reagent->Measure_Signal Analyze_Data Plot dose-response curve and calculate EC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cell viability assay.

Conclusion

Both this compound and A-1155463 are valuable research tools for investigating the role of Bcl-xL in cancer biology and for the preclinical evaluation of Bcl-xL-targeted therapies. A-1155463 stands out for its superior potency and selectivity for Bcl-xL over other Bcl-2 family members, making it an excellent chemical probe for studying Bcl-xL-dependent processes. This compound, while less potent and selective than A-1155463, still represents a significant early development in the field of selective Bcl-xL inhibitors and has demonstrated efficacy in vivo, particularly in combination with other cytotoxic agents. The choice between these two molecules will depend on the specific experimental context, with A-1155463 being the preferred agent for studies requiring high potency and selectivity.

References

A Comparative Guide to Confirming A-385358 On-Target Effects with Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A-385358, a selective B-cell lymphoma-extra large (Bcl-XL) inhibitor, with other alternative Bcl-XL targeting agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and workflows to aid in the objective assessment of its on-target effects.

Introduction to this compound and Bcl-XL Inhibition

This compound is a small molecule inhibitor of Bcl-XL, an anti-apoptotic protein belonging to the Bcl-2 family.[1] Overexpression of Bcl-XL is a known resistance mechanism in various cancers, making it a compelling therapeutic target. This compound demonstrates selectivity for Bcl-XL over Bcl-2 and is utilized in research to potentiate the cytotoxic effects of chemotherapeutic agents.[1] This guide will delve into the methods used to confirm the on-target effects of this compound and compare its performance with other Bcl-XL inhibitors.

Data Presentation: Comparative Analysis of Bcl-XL Inhibitors

The following tables summarize the quantitative data for this compound and its alternatives, providing a clear comparison of their binding affinities, selectivity, and cellular potencies.

Table 1: Binding Affinity (Ki, nM) of Bcl-XL Inhibitors Against Bcl-2 Family Proteins

CompoundBcl-XL (Ki, nM)Bcl-2 (Ki, nM)Bcl-w (Ki, nM)Mcl-1 (Ki, nM)
This compound 0.80 67 Not ReportedNot Reported
Navitoclax (ABT-263)≤0.5≤1≤1Weakly
WEHI-5391.1 (IC50)>400-fold selectivity>400-fold selectivity>400-fold selectivity
A-1155463<0.018019>440
DT2216DegraderDegraderNot ReportedNot Reported

Data sourced from multiple references.[1][2][3][4][5][6][7]

Table 2: Cellular Activity of Bcl-XL Inhibitors

CompoundCell LineEC50 (µM)Notes
This compound FL5.12/Bcl-XL0.47IL-3 deprived
This compound FL5.12/Bcl-21.9IL-3 deprived
Navitoclax (ABT-263)VariousPotentInduces apoptosis in sensitive lines
WEHI-539Ovcar-45Single agent
WEHI-539Ovsaho1Single agent
A-1155463Molt-40.070BCL-XL dependent
DT2216MOLT-40.052BCL-XL dependent

Data sourced from multiple references.[1][3][6][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of the findings.

Fluorescence Polarization Assay for Binding Affinity

This assay is used to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.

Protocol:

  • Reagents: Fluorescently labeled BH3 peptide (e.g., from BIM), purified recombinant Bcl-XL, Bcl-2, Bcl-w, and Mcl-1 proteins, assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 1 mM EDTA, 0.05% Tween-20), and the test compound (this compound or alternatives).

  • Procedure:

    • A fixed concentration of the fluorescently labeled BH3 peptide and the respective Bcl-2 family protein are incubated together in the assay buffer.

    • Serial dilutions of the test compound are added to the mixture.

    • The reaction is incubated at room temperature to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis: The IC50 values are determined by fitting the data to a four-parameter logistic equation. The Ki values are then calculated using the Cheng-Prusoff equation.

Cell Viability and Apoptosis Assays

These assays are crucial for assessing the on-target effect of Bcl-XL inhibition, which is the induction of apoptosis.

Protocol for Caspase-3 Activity Assay:

  • Cell Culture: Plate cells (e.g., MOLT-4, a Bcl-XL dependent cell line) in a 96-well plate and treat with various concentrations of this compound or other inhibitors.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Lysis: Lyse the cells using a suitable lysis buffer.

  • Caspase-3 Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.

  • Measurement: Measure the fluorescence intensity over time using a fluorometer. The rate of increase in fluorescence is proportional to the caspase-3 activity.

Protocol for Cytochrome c Release Assay:

  • Cell Treatment: Treat cells with the inhibitor as described above.

  • Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This can be achieved using a digitonin-based cell permeabilization method.

  • Western Blotting: Perform Western blot analysis on both the cytosolic and mitochondrial fractions.

  • Detection: Probe the Western blot with an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release and the initiation of apoptosis.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.

Bcl_XL_Signaling_Pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol Bax BAX MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bak BAK Bak->MOMP Bcl_XL Bcl-XL Bcl_XL->Bax Inhibits Bcl_XL->Bak Inhibits Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release A385358 This compound A385358->Bcl_XL Inhibits Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Apoptosome->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Bcl-XL Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_workflow Workflow for Assessing On-Target Effects cluster_assays Biomarker Assays start Cancer Cell Line (Bcl-XL dependent) treatment Treat with this compound (or alternative) start->treatment incubation Incubate (e.g., 24h) treatment->incubation caspase Caspase-3 Activity Assay incubation->caspase cyto_c Cytochrome c Release Assay incubation->cyto_c viability Cell Viability (e.g., MTT) incubation->viability analysis Data Analysis and Comparison caspase->analysis cyto_c->analysis viability->analysis

Experimental Workflow for Biomarker Analysis.

Conclusion

Confirming the on-target effects of this compound requires a multi-faceted approach that combines biochemical and cell-based assays. By directly measuring the binding affinity of this compound to Bcl-XL and quantifying downstream biomarkers of apoptosis, researchers can confidently attribute the observed cellular effects to the inhibition of its intended target. The comparative data presented in this guide demonstrates that while this compound is a potent and selective Bcl-XL inhibitor, other molecules such as A-1155463 show even greater selectivity. Furthermore, novel approaches like the PROTAC degrader DT2216 offer an alternative mechanism of action that may provide advantages in certain contexts.[8][9][10] The choice of which agent to use will depend on the specific research question and the desired selectivity profile. This guide provides the necessary information to make an informed decision and to design experiments that will robustly validate the on-target effects of these important research tools.

References

A Comparative Guide to Vemurafenib Combination Therapies in BRAF V600-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the BRAF inhibitor Vemurafenib in combination with other targeted therapies for the treatment of BRAF V600-mutant melanoma. We will focus on the combination of Vemurafenib with the MEK inhibitor Cobimetinib, and the triple combination of Vemurafenib, Cobimetinib, and the PD-L1 inhibitor Atezolizumab, with supporting data from pivotal clinical trials.

Mechanism of Action and Rationale for Combination

Vemurafenib is a potent inhibitor of the BRAF serine-threonine kinase, specifically targeting the V600E and V600K mutations.[1] These mutations lead to constitutive activation of the BRAF protein, which drives cell proliferation and survival through the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1] While Vemurafenib monotherapy has shown significant clinical activity, resistance often develops through reactivation of the MAPK pathway.

Combining Vemurafenib with a MEK inhibitor like Cobimetinib provides a dual blockade of the MAPK pathway, which can overcome or delay the onset of resistance.[1][2] Furthermore, preclinical data suggests that BRAF/MEK inhibition can modulate the tumor microenvironment, increasing tumor antigen expression and T-cell infiltration, providing a rationale for combination with immunotherapy agents like the PD-L1 inhibitor Atezolizumab.[3][4][5]

Signaling Pathway

The MAPK/ERK signaling pathway is a critical regulator of cell growth and proliferation. In BRAF-mutant melanoma, the pathway is constitutively active, leading to uncontrolled cell division.

MAPK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS BRAF_mut BRAF (V600E/K) RAS->BRAF_mut MEK MEK BRAF_mut->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Figure 1: Simplified MAPK/ERK signaling pathway in BRAF-mutant melanoma.

Clinical Performance: A Head-to-Head Comparison

The following tables summarize the key efficacy data from the pivotal Phase III clinical trials: coBRIM (Vemurafenib + Cobimetinib vs. Vemurafenib + Placebo) and IMspire150 (Vemurafenib + Cobimetinib + Atezolizumab vs. Vemurafenib + Cobimetinib + Placebo).

Table 1: Efficacy in Previously Untreated BRAF V600-Mutation Positive Advanced Melanoma
EndpointVemurafenib + Cobimetinib (coBRIM)[6][7]Vemurafenib + Placebo (coBRIM)[6][7]Vemurafenib + Cobimetinib + Atezolizumab (IMspire150)[8][9][10][11][12]Vemurafenib + Cobimetinib + Placebo (IMspire150)[8][9][10][11][12]
Median Progression-Free Survival (PFS) 12.3 months7.2 months15.1 months10.6 months
Hazard Ratio (HR) for PFS 0.58-0.78-
Overall Response Rate (ORR) 68%45%Not ReportedNot Reported
Complete Response (CR) Rate 10%4%Not ReportedNot Reported
Median Overall Survival (OS) 22.3 months17.4 months39.0 months (not statistically significant)25.8 months
Table 2: Safety Profile - Grade 3/4 Adverse Events (AEs) Occurring in >5% of Patients
Adverse EventVemurafenib + Cobimetinib (coBRIM)[6]Vemurafenib + Placebo (coBRIM)[6]Vemurafenib + Cobimetinib + Atezolizumab (IMspire150)[8]Vemurafenib + Cobimetinib + Placebo (IMspire150)[8]
Increased creatine phosphokinase 12%<1%51.3% (all grades)44.8% (all grades)
Diarrhea 9%1%6%5%
Serous retinopathy 8%0%Not ReportedNot Reported
Increased ALT 11%2%15%10%
Increased AST 8%2%13%7%
Rash 8%4%16%15%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these combination therapies.

Protocol 1: Phase III Clinical Trial Design (Adapted from coBRIM and IMspire150)

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Cycles (28 days) cluster_assessment Assessment cluster_endpoints Endpoints Eligibility Eligibility Criteria: - Unresectable Stage IIIc/IV Melanoma - BRAF V600 Mutation - ECOG PS 0-1 Arm_A Arm A: Vemurafenib + Cobimetinib (+ Atezolizumab in IMspire150) Eligibility->Arm_A Arm_B Arm B: Vemurafenib + Cobimetinib (+ Placebo in IMspire150) Eligibility->Arm_B Dosing_A Vemurafenib (oral, twice daily) Cobimetinib (oral, daily, 21 days on/7 off) Atezolizumab (IV, days 1 & 15) Arm_A->Dosing_A Dosing_B Vemurafenib (oral, twice daily) Cobimetinib (oral, daily, 21 days on/7 off) Placebo (IV, days 1 & 15) Arm_B->Dosing_B Tumor_Assessment Tumor Assessment (RECIST 1.1) Every 8 weeks Dosing_A->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring (CTCAE) Dosing_A->Safety_Monitoring Dosing_B->Tumor_Assessment Dosing_B->Safety_Monitoring Primary_Endpoint Primary: Progression-Free Survival (PFS) Tumor_Assessment->Primary_Endpoint Secondary_Endpoints Secondary: - Overall Survival (OS) - Overall Response Rate (ORR) - Duration of Response (DoR) - Safety Tumor_Assessment->Secondary_Endpoints Safety_Monitoring->Secondary_Endpoints

Figure 2: Generalized workflow for the coBRIM and IMspire150 clinical trials.

1. Patient Population: Adults with histologically confirmed, previously untreated, unresectable stage IIIc or IV melanoma with a BRAF V600 mutation.[8]

2. Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trials.[8]

3. Treatment Arms:

  • coBRIM:
  • Arm A: Vemurafenib (960 mg twice daily) + Cobimetinib (60 mg once daily for 21 days, followed by a 7-day rest period).[6]
  • Arm B: Vemurafenib (960 mg twice daily) + Placebo.[6]
  • IMspire150:
  • Arm A: Vemurafenib (720 mg twice daily after cycle 1) + Cobimetinib (60 mg once daily for 21 days, followed by a 7-day rest period) + Atezolizumab (840 mg intravenously on days 1 and 15 of each 28-day cycle).[8][9]
  • Arm B: Vemurafenib (960 mg twice daily) + Cobimetinib (60 mg once daily for 21 days, followed by a 7-day rest period) + Placebo.[8][9]

4. Endpoints:

  • Primary: Investigator-assessed Progression-Free Survival (PFS).[6][8]
  • Secondary: Overall Survival (OS), Overall Response Rate (ORR), Duration of Response (DoR), and safety.[6][8]

5. Tumor Assessment: Tumor response was evaluated by investigators according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol is a standard method to assess the cytotoxic effects of the drugs on melanoma cell lines.

1. Cell Culture: BRAF V600-mutant melanoma cell lines (e.g., A375) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[13][14]

2. Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[13][15]

3. Treatment: Cells are treated with serial dilutions of Vemurafenib, Cobimetinib, Atezolizumab, or combinations for a specified duration (e.g., 72 hours).[14]

4. MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.[13][14]

5. Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).[13]

6. Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]

7. Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Protocol 3: Western Blot Analysis of MAPK Pathway Modulation

This protocol is used to determine the effect of the drugs on the phosphorylation status of key proteins in the MAPK pathway.

1. Protein Extraction: Melanoma cells are treated with the drug combinations for a specified time, and then lysed to extract total protein.

2. Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

3. SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]

4. Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).[16]

5. Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[16]

6. Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of ERK and MEK.[16]

7. Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

8. Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[16]

9. Analysis: The band intensities are quantified to determine the relative levels of phosphorylated proteins.

Preclinical to Clinical Translation Logic

The development of these combination therapies follows a logical progression from preclinical evidence to clinical validation.

Preclinical_to_Clinical Preclinical_Hypothesis Hypothesis: Dual MAPK blockade or MAPK inhibition + Immunotherapy will improve outcomes In_Vitro In Vitro Studies: - Cell Viability Assays - Western Blots - Synergy Analysis Preclinical_Hypothesis->In_Vitro In_Vivo In Vivo Animal Models: - Xenograft/PDX Models - Efficacy & Toxicity Studies In_Vitro->In_Vivo Positive Data Phase_I Phase I Clinical Trial: - Safety & Tolerability - Dose Escalation In_Vivo->Phase_I Positive Data Phase_II Phase II Clinical Trial: - Preliminary Efficacy - Response Rates Phase_I->Phase_II Favorable Safety & PK/PD Phase_III Phase III Clinical Trial: - Randomized Controlled Trial - Definitive Efficacy & Safety Phase_II->Phase_III Promising Efficacy Signal Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval Positive Risk/Benefit

References

Safety Operating Guide

Essential Safety and Disposal Procedures for A-385358

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling A-385358, adherence to strict safety and disposal protocols is paramount to ensure personal safety and environmental protection. This document provides a comprehensive guide to the proper handling, storage, and disposal of this compound, in accordance with established safety data.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 406228-55-5
Molecular Formula C₃₂H₄₁N₅O₅S₂
Molecular Weight 639.83 g/mol
Storage -20°C (powder) or -80°C (in solvent)[1]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

To mitigate risks, the following safety measures must be implemented:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing[1]. A suitable respirator should be used when handling the compound[1].

  • Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols. An accessible safety shower and eye wash station must be readily available[1].

  • Handling: Avoid contact with eyes, skin, and clothing. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[1].

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1].

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Personal Protection: Don full personal protective equipment before addressing the spill[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1].

  • Clean-up: For solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate surfaces and equipment by scrubbing with alcohol[1].

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below[1].

First Aid:

  • If Swallowed: Call a POISON CENTER or doctor immediately if you feel unwell. Rinse the mouth with water[1].

  • Eye Contact: Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention[1].

  • Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical advice[1].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Procedures

The primary directive for the disposal of this compound and its containers is to "Dispose of contents/ container to an approved waste disposal plant" [1]. This ensures that the compound, which is highly toxic to aquatic life, does not enter the environment.

The following workflow outlines the step-by-step process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Packaging & Labeling cluster_2 Storage & Collection cluster_3 Final Disposal A Generate this compound Waste (e.g., unused compound, contaminated labware) B Segregate as Hazardous Chemical Waste A->B C Place in a designated, compatible, and sealed waste container B->C D Label container clearly: 'Hazardous Waste - this compound' and other required information C->D E Store in a designated, secure, and well-ventilated area D->E F Arrange for collection by an approved hazardous waste disposal service E->F G Transport to an approved waste disposal plant F->G H Incineration or other approved destruction method G->H

This compound Hazardous Waste Disposal Workflow

References

Essential Safety and Operational Guide for Handling A-385358

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of A-385358, a potent and selective P2X7 receptor antagonist. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as Acute toxicity, Oral (Category 4), and requires careful handling to avoid harmful exposure.[1] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[1] It is imperative to use appropriate personal protective equipment (PPE) to mitigate these risks. The following table summarizes the recommended PPE for handling this compound.

Hazard Required PPE Notes
Inhalation of Powder NIOSH-approved respirator with a particulate filter (e.g., N95, P100)Use in a well-ventilated area, preferably within a certified chemical fume hood.
Skin Contact Chemical-resistant gloves (Nitrile or Butyl rubber)Double-gloving is recommended. Change gloves immediately if contaminated.
Lab coat or disposable gownEnsure it is fully buttoned.
Eye Contact Safety goggles or a face shieldStandard safety glasses do not provide adequate protection from splashes or fine powders.[2][3]
Ingestion No eating, drinking, or smoking in the laboratoryWash hands thoroughly after handling the compound.[1]

Experimental Protocol: Weighing and Solubilizing this compound Powder

This protocol outlines the standard procedure for safely weighing and preparing a solution of this compound.

Materials:

  • This compound powder

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (as per experimental requirements)

  • Volumetric flask

  • Vortex mixer or sonicator

  • All required PPE (see table above)

Procedure:

  • Preparation: Don all required personal protective equipment. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.

    • Record the exact weight.

    • Clean the spatula and the balance area immediately after use with a solvent-dampened wipe.

  • Solubilization:

    • Carefully transfer the weighed powder into a volumetric flask of the appropriate size.

    • Add a small amount of the desired solvent to the flask to wet the powder.

    • Gently swirl the flask to mix.

    • Add solvent up to the desired volume.

    • Cap the flask and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weighing paper and any contaminated wipes in the designated chemical waste container.

    • Clean all glassware and equipment used in the procedure.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing environmental contamination and ensuring personnel safety.

Operational Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Solubilize Compound Solubilize Compound Weigh Compound->Solubilize Compound Decontaminate Surfaces Decontaminate Surfaces Solubilize Compound->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. Operational workflow for handling this compound.

Disposal Plan:

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Procedure:

  • Segregation: Keep all this compound waste (solid and liquid) separate from other waste streams.

  • Containment:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, weighing paper, wipes) in a clearly labeled, sealed, and puncture-resistant container.

    • Liquid Waste: Collect all contaminated liquid waste in a clearly labeled, sealed, and leak-proof container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Acute Toxicity).

  • Storage: Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

cluster_collection Waste Collection cluster_management Waste Management Segregate Waste Segregate Waste Contain Solid Waste Contain Solid Waste Segregate Waste->Contain Solid Waste Contain Liquid Waste Contain Liquid Waste Segregate Waste->Contain Liquid Waste Label Containers Label Containers Contain Solid Waste->Label Containers Contain Liquid Waste->Label Containers Store Securely Store Securely Label Containers->Store Securely Arrange Disposal Arrange Disposal Store Securely->Arrange Disposal

Figure 2. Disposal plan for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-385358
Reactant of Route 2
Reactant of Route 2
A-385358

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.